Synthesis and Mechanistic Evaluation of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic Acid
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Validated Protocol Executive Summary & Chemical Identity The molecule (2S)-3-methyl-2-[(3-m...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Technical Whitepaper & Validated Protocol
Executive Summary & Chemical Identity
The molecule (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid —commonly referred to by its semi-trivial name, N-(3-methylbenzoyl)-L-valine or N-(m-toluoyl)-L-valine —is a critical chiral building block. It is frequently utilized in the design of enzyme inhibitors, the synthesis of modified peptides, and the engineering of quasiracemic materials for advanced crystallography [1].
Structurally, the compound consists of an L-valine backbone where the primary amine has been acylated by a 3-methylbenzoyl (m-toluoyl) group. The synthesis relies on the classic [2], a biphasic or aqueous-alkaline amidation strategy that couples an acyl chloride with an amine. As a Senior Application Scientist, I have structured this guide to move beyond a mere "recipe." Instead, we will deconstruct the causality behind the reaction parameters and establish a self-validating experimental workflow that ensures high enantiomeric fidelity and chemical purity.
Mechanistic Logic & Causality
The formation of the amide bond proceeds via a nucleophilic acyl substitution. While the mechanism is fundamental, the operational success of the synthesis hinges on strict thermodynamic and kinetic control.
The Causality of pH Control
L-valine is a zwitterion in neutral aqueous solutions. To activate the amine as a nucleophile, the pH must be elevated above its pKa (~9.6) to ensure the nitrogen lone pair is available. However, 3-methylbenzoyl chloride is an aggressive electrophile that is susceptible to competitive hydrolysis by hydroxide ions (
OH−
), which yields the undesired byproduct 3-methylbenzoic acid.
Therefore, the reaction is kinetically controlled by maintaining a strict pH window of 8.5 to 9.5 . In this regime, the amine is sufficiently deprotonated to outcompete
OH−
for the acyl carbon, driving the formation of the tetrahedral intermediate and subsequent chloride elimination.
Diagram 1: Mechanistic logic of the Schotten-Baumann acylation and competitive hydrolysis.
Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol is designed as a self-validating system . This means the procedure incorporates In-Process Controls (IPCs) that provide immediate, empirical feedback, preventing downstream failures. The methodology is adapted from established protocols for homologous benzoyl valine derivatives [1] [3].
Cool the reaction mixture to 0–5 °C using an ice-water bath.
Equip the flask with two addition funnels: one containing 3-methylbenzoyl chloride (0.117 mol) and the other containing 125 mL of 1.0 M NaOH (0.125 mol).
Begin dropwise, simultaneous addition of both reagents over 30–45 minutes under vigorous stirring.
Self-Validation (IPC 1 - pH Monitoring): Submerge a calibrated pH probe in the mixture. The addition rate of the NaOH must be dynamically adjusted to keep the pH strictly between 8.5 and 9.5. If the pH drops below 8.0, pause the acyl chloride addition until the base restores the alkalinity.
Step 3: Reaction Maturation
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
Self-Validation (IPC 2 - TLC Analysis): Spot the reaction mixture against a 3-methylbenzoic acid standard on silica gel TLC (Eluent: Dichloromethane/Methanol/Acetic Acid 90:9:1). The product will show strong UV activity. Spray with Ninhydrin stain and heat; the absence of a purple spot confirms the complete consumption of the primary amine (L-valine).
Step 4: Acidification and Isolation
Recool the mixture to 0 °C.
Slowly add 6.0 M HCl dropwise until the pH reaches 2.0–3.0.
Causality: The sudden drop in pH protonates the carboxylate salt of the product. Because the target molecule features a highly lipophilic aromatic ring and an isopropyl side chain, the neutral carboxylic acid is entirely insoluble in water and precipitates as a dense white solid.
Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold deionized water (3 × 50 mL) to remove residual NaCl.
Recrystallize from a mixture of ethyl acetate and hexanes to yield the analytically pure (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid.
Diagram 2: Experimental workflow and in-process controls for N-(m-toluoyl)-L-valine synthesis.
Quantitative Data & Analytical Benchmarks
To verify the success of the synthesis, the isolated material must be benchmarked against expected physicochemical and spectroscopic parameters. The table below summarizes the quantitative data targets for this specific protocol.
Parameter
Value / Specification
Scientific Rationale
Molar Ratio (Valine : Acyl Chloride)
1.05 : 1.00
A slight excess of the amino acid ensures the complete consumption of the highly reactive and moisture-sensitive acyl chloride.
Reaction Temperature
0 °C to 5 °C
Suppresses the activation energy required for the competitive hydrolysis of the acyl chloride by water/hydroxide.
Expected Isolated Yield
75% – 85%
Typical yield for sterically unhindered N-aroyl-L-valine derivatives following recrystallization.
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid CAS number
As a Senior Application Scientist specializing in synthetic methodologies and peptidomimetic drug design, I frequently encounter the need for highly specific, lipophilically modified amino acid building blocks. The compo...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in synthetic methodologies and peptidomimetic drug design, I frequently encounter the need for highly specific, lipophilically modified amino acid building blocks. The compound (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid —commonly referred to as N-(3-methylbenzoyl)-L-valine—represents a critical intermediate in the development of enzyme inhibitors, modified peptides, and advanced lipid-like therapeutics.
Unlike standard proteinogenic amino acids, N-acylated derivatives possess unique physicochemical properties that alter their pharmacokinetic profiles, making them invaluable in modern drug discovery. This whitepaper provides a comprehensive, field-proven guide to the synthesis, mechanistic grounding, and application of this specific molecule.
Chemical Identity & Physicochemical Profiling
Before initiating any synthetic workflow, it is imperative to establish the structural and physical parameters of the target molecule. N-(3-methylbenzoyl)-L-valine is formed by the condensation of the essential amino acid L-valine with a 3-methylbenzoyl (m-toluoyl) group. This modification effectively neutralizes the basicity of the primary amine, converting it into a stable amide, while significantly increasing the overall lipophilicity of the molecule.
Mechanistic Grounding: The Biphasic Acylation Strategy
The most robust method for synthesizing N-acyl amino acids is the classic Schotten-Baumann reaction [1]. In my experience, attempting this acylation in a monophasic organic solvent often leads to poor yields due to the zwitterionic nature of the unprotected amino acid.
To circumvent this, we employ a biphasic aqueous-organic system. The causality here is strictly chemical: the aqueous phase (containing NaOH) serves to deprotonate the L-valine, rendering the amine highly nucleophilic and keeping the molecule dissolved. Simultaneously, the organic phase (typically dichloromethane) acts as a reservoir for the moisture-sensitive 3-methylbenzoyl chloride. The reaction occurs at the interface. As the nucleophilic amine attacks the acyl chloride, hydrochloric acid (HCl) is generated. The aqueous base immediately neutralizes this HCl, preventing the protonation of the remaining unreacted L-valine, which would otherwise halt the reaction.
Fig 1: Mechanistic workflow of the biphasic Schotten-Baumann acylation.
Self-Validating Synthetic Protocol
The following protocol is designed as a self-validating system. At each critical juncture, an in-process control ensures the reaction is proceeding as dictated by the underlying thermodynamics and kinetics.
Phase 1: Reagent Preparation & Initiation
Aqueous Solubilization: Dissolve 1.0 equivalent (eq) of L-valine in a 1M NaOH aqueous solution (1.1 eq).
Causality: The slight excess of base ensures complete deprotonation of both the carboxylic acid (pKa ~2.3) and the amine (pKa ~9.6).
Organic Solubilization: Dissolve 1.05 eq of 3-methylbenzoyl chloride in dry dichloromethane (DCM).
Causality: The 5% molar excess compensates for minor hydrolytic degradation of the acid chloride at the biphasic interface.
Thermal Control: Chill the aqueous L-valine solution to 0–5 °C in an ice bath.
Causality: The acylation is highly exothermic. Lower temperatures suppress the competing side-reaction (hydrolysis of the acid chloride into 3-methylbenzoic acid).
Phase 2: Reaction & In-Process Validation
Dropwise Addition: Vigorously stir the aqueous phase and add the DCM solution dropwise over 30 minutes.
pH Monitoring (Self-Validation Checkpoint 1): Continuously monitor the pH. As the reaction proceeds, HCl is formed. If the pH drops below 9.0, add 1M NaOH dropwise to maintain a pH of 10–12.
Causality: If the pH falls, the amine protonates to
NH3+
, losing its nucleophilicity and stalling the reaction.
Completion Check (Self-Validation Checkpoint 2): After 2 hours of stirring at room temperature, spot the aqueous phase on a TLC plate (Eluent: DCM:MeOH 9:1). Spray with Ninhydrin stain and heat.
Causality: Unreacted L-valine contains a free primary amine and will stain deep purple. The desired product, lacking a free amine, will not stain. The absence of a purple spot confirms 100% conversion.
Phase 3: Isolation & Purification
Phase Separation: Transfer the mixture to a separatory funnel. Discard the lower organic (DCM) layer.
Causality: The product is currently a sodium salt, highly soluble in the aqueous phase. Discarding the DCM removes unreacted acid chloride and non-polar impurities.
Acid-Driven Precipitation: Cool the aqueous phase and slowly add 6M HCl until the pH reaches 2.0.
Causality: Dropping the pH below the pKa of the carboxylic acid protonates the carboxylate. The resulting neutral N-(3-methylbenzoyl)-L-valine is highly lipophilic and insoluble in water, causing it to crash out of solution as a white precipitate.
Filtration & Drying: Vacuum filter the precipitate, wash with ice-cold water to remove residual NaCl, and dry under high vacuum.
Applications in Drug Development & Peptidomimetics
Why synthesize this specific molecule? In drug development, native peptides make poor drugs due to rapid degradation by endogenous proteases and poor membrane permeability.
By utilizing N-(3-methylbenzoyl)-L-valine as an "N-cap" building block in Solid-Phase Peptide Synthesis (SPPS), we achieve two critical pharmacological upgrades:
Proteolytic Shielding: Exopeptidases (specifically aminopeptidases) require a free N-terminal amine to recognize and cleave a peptide. The 3-methylbenzoyl group acts as a steric and chemical shield, rendering the peptide invisible to these degradation enzymes [2].
Target Affinity Enhancement: Many therapeutic targets, such as leukocyte elastase (EC 3.4.21.37), feature deep, hydrophobic binding pockets (S1/S2 subsites) that preferentially bind aliphatic and aromatic moieties [3]. The combination of the isopropyl side chain of valine and the aromatic m-toluoyl group creates a potent hydrophobic anchor, drastically lowering the
Ki
(inhibition constant) of the resulting drug candidate.
Fig 2: Integration of N-(3-methylbenzoyl)-L-valine into peptidomimetic drug design.
References
Schotten–Baumann reaction
Wikipedia, The Free Encyclopedia[Link]
Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides
ChemBioChem (PubMed / Wiley Online Library)[Link]
Information on EC 3.4.21.37 - leukocyte elastase
BRENDA Enzyme Database[Link]
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic Acid: Physicochemical Properties, Synthesis, and Analytical Methodologies
Authored by: A Senior Application Scientist
Introduction: (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is a derivative of the proteinogenic amino acid L-valine. This compound belongs to the class of N-acylated amino acids, which are of significant interest in medicinal chemistry and drug development. The incorporation of a 3-methylbenzoyl group onto the valine scaffold can modulate its lipophilicity, steric hindrance, and potential for intermolecular interactions, thereby influencing its biological activity. Such modifications are a common strategy in the design of enzyme inhibitors, peptide mimetics, and other therapeutic agents. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and analysis of this compound, intended for researchers and professionals in the field of drug discovery and development.
Part 1: Physicochemical and Structural Characterization
The fundamental properties of a compound are critical for its development as a potential therapeutic agent. These properties dictate its behavior in biological systems and inform the design of appropriate formulation and delivery strategies.
Molecular Structure and Weight
The core structure of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid consists of an L-valine moiety linked via an amide bond to a 3-methylbenzoyl group.
The molecular formula of this compound is C₁₃H₁₇NO₃. Based on this formula, the calculated molecular weight is 235.28 g/mol [1].
A summary of the key physicochemical properties is presented in the table below.
The chemical structure of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid can be represented by the following diagram:
Caption: 2D structure of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid.
Part 2: Synthesis and Manufacturing
The synthesis of N-acylated amino acids like (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is typically achieved through the coupling of the corresponding amino acid and carboxylic acid.
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the amide bond, leading back to L-valine and 3-methylbenzoic acid, both of which are commercially available starting materials.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: Amide Coupling
The following is a generalized protocol for the synthesis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid.
Step 1: Activation of 3-Methylbenzoic Acid
Dissolve 3-methylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir until the conversion to 3-methylbenzoyl chloride is complete. This can be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy.
Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acid chloride.
Dissolve L-valine in an aqueous basic solution (e.g., sodium hydroxide or potassium carbonate).
Cool the solution to 0 °C in an ice bath.
Slowly add the 3-methylbenzoyl chloride (either neat or dissolved in a water-immiscible solvent like dichloromethane) to the L-valine solution with vigorous stirring.
Maintain the basic pH of the aqueous layer by the concurrent addition of a base solution.
After the addition is complete, allow the reaction to stir for several hours at room temperature.
Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Step 3: Purification
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid.
Part 3: Analytical Methodologies
Robust analytical methods are essential for confirming the identity and purity of the synthesized compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of N-acylated amino acids.
Column: A reversed-phase column (e.g., C18) is typically used.
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is employed.
Detection: UV detection at a wavelength where the benzoyl chromophore absorbs (typically around 230-280 nm) is suitable.
Spectroscopic Analysis
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 236.13.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will show characteristic signals for the aromatic protons of the 3-methylbenzoyl group, the methyl protons of the same group, the protons of the valine side chain (isopropyl group), and the α-proton of the amino acid backbone.
¹³C NMR: Will show the corresponding carbon signals, including the two carbonyl carbons (amide and carboxylic acid).
Chiral Purity Analysis
The enantiomeric purity of the final product is crucial. This can be determined using chiral HPLC or by derivatization with a chiral reagent followed by analysis with a non-chiral method.
Part 4: Applications and Future Directions
N-acylated amino acids are valuable building blocks in various areas of research and development.
Drug Discovery: These compounds can serve as lead structures or intermediates in the synthesis of more complex molecules with potential therapeutic applications, such as protease inhibitors or receptor antagonists[2].
Peptide Chemistry: They can be incorporated into peptides to introduce non-natural side chains, which can enhance metabolic stability or conformational rigidity.
Biochemical Research: (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid can be used as a tool compound to study enzyme-substrate interactions and to probe the active sites of enzymes that recognize valine or other branched-chain amino acids[2].
The structural features of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, particularly the combination of a chiral center and an aromatic moiety, make it a compound of interest for further investigation in various biological assays.
The Discovery and Application of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic Acid in Peptidomimetic Drug Design
Executive Summary In modern drug discovery, the transition from large, metabolically unstable peptides to orally bioavailable small molecules relies heavily on privileged peptidomimetic scaffolds. (2S)-3-methyl-2-[(3-met...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the transition from large, metabolically unstable peptides to orally bioavailable small molecules relies heavily on privileged peptidomimetic scaffolds. (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid —commonly known as N-(3-methylbenzoyl)-L-valine or N-(m-toluoyl)-L-valine—represents a masterclass in rational fragment design. By coupling the endogenous hydrophobic recognition of the L-valine core with the steric and electronic properties of a meta-toluoyl group, this molecule serves as a highly versatile intermediate. As a Senior Application Scientist, I present this whitepaper to deconstruct the structural rationale, detail the self-validating synthetic methodologies, and explore the biological utility of this critical N-acyl amino acid scaffold.
Structural Rationale: Pharmacophore Dynamics
We do not select molecular fragments arbitrarily; every functional group must serve a distinct thermodynamic or kinetic purpose in the target binding pocket.
The (2S)-Valine Core: The isopropyl side chain of L-valine is a premier P1-pocket anchoring group. For serine proteases such as , substrates with a hydrophobic side chain at P1 are efficiently cleaved, and P1-valine is strongly preferred over alanine or phenylalanine due to optimal van der Waals contacts[1]. Furthermore, in protein-protein interactions (PPIs), the "central valine concept" has proven essential for designing non-peptide inhibitors of the p53-MDM2 interaction, perfectly mimicking the critical hydrophobic triad of the p53 tumor suppressor[2].
The m-Toluoyl (3-Methylbenzoyl) Cap: Why utilize a meta-substitution rather than a standard benzoyl or ortho-substituted ring? Introducing a sterically directing group at the m-tolyl moiety provides a distinct binding advantage[3]. The meta-methyl group offers an asymmetric hydrophobic bump that enhances
π−π
stacking in the S2/S3 sub-pockets of target enzymes without inducing the severe rotational restriction and steric clashes associated with ortho-substituents.
Caption: Pharmacophore mapping of the N-(m-toluoyl)-L-valine scaffold in drug design.
Synthesis Methodology: The Optimized Schotten-Baumann Workflow
The synthesis of N-acyl amino acids is classically achieved via the , a nucleophilic acyl substitution[4]. While conceptually simple, achieving high yield and >99% enantiomeric excess (ee) requires strict control over reaction kinetics to prevent the racemization of the sensitive (2S) stereocenter.
Causality in Protocol Design
Dynamic pH Control (pH 10.5 - 11.5): The
pKa
of the L-valine amine is approximately 9.6. Maintaining the pH above 10 ensures the amine is fully deprotonated and highly nucleophilic. However, pushing the pH above 12 accelerates the competitive hydrolysis of m-toluoyl chloride into m-toluic acid, drastically reducing yield[5].
Thermal Control (0–5 °C): Acyl chlorides are highly reactive. Lowering the temperature suppresses the formation of azlactone intermediates. Azlactones are notorious for increasing the acidity of the
α
-proton, leading to rapid racemization at the chiral
α
-carbon of the amino acid.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; the visual cues (precipitation) and in situ monitoring guarantee the integrity of the final product.
Aqueous Phase Preparation: Dissolve 1.0 equivalent (eq) of L-valine in a 1.0 M NaOH aqueous solution. Chill the reactor to 0–5 °C using an ice-brine bath.
Acylation: Dissolve 1.1 eq of m-toluoyl chloride in a minimal volume of anhydrous THF. Add this organic solution dropwise to the vigorously stirred aqueous phase over 30 minutes.
Dynamic pH Maintenance: Concurrently add 2.0 M NaOH dropwise to maintain the reaction pH strictly between 10.5 and 11.5. Monitor continuously via an in situ pH probe.
Quenching: Once the pH stabilizes autonomously (indicating the cessation of HCl byproduct generation), remove the ice bath and stir for an additional 30 minutes at room temperature.
Purification & Precipitation: Wash the aqueous layer twice with diethyl ether to extract unreacted acyl chloride and organic byproducts. Carefully acidify the aqueous layer to pH 2.0 using 6 M HCl. The product will immediately precipitate as a dense white solid.
Isolation: Filter the precipitate under vacuum, wash with cold deionized water to remove residual salts, and recrystallize from an ethyl acetate/hexanes gradient to achieve analytical purity.
Caption: Synthesis workflow of N-(3-methylbenzoyl)-L-valine via Schotten-Baumann coupling.
Quantitative Data & Physicochemical Profiling
To validate the synthetic output and ensure its viability for downstream drug development, we must rely on rigorous analytical metrics. Below is the summarized data for the optimized synthesis.
Table 1: Physicochemical Properties of N-(3-methylbenzoyl)-L-valine
Table 2: Schotten-Baumann Reaction Optimization (Yield vs. pH)
Reaction pH
Temp (°C)
Crude Yield (%)
Enantiomeric Excess (ee %)
Major Byproduct
8.0 - 9.0
5
45%
>99%
Unreacted L-valine
10.5 - 11.5
5
88%
>99%
Trace m-toluic acid
12.5 - 13.5
5
55%
92%
Hydrolyzed acyl chloride
10.5 - 11.5
25
72%
85%
Azlactone-driven racemization
Expanding the Horizon: N-Acyl Amino Acids in Endogenous Signaling
Beyond acting as synthetic intermediates for targeted therapies, N-acyl amino acids (NAAs) are rapidly emerging as a critical class of endogenous signaling lipids. Mammalian enzymes, such as PM20D1 and , regulate the in vivo concentrations of various NAAs, which play pleiotropic roles in energy homeostasis, nociception, and metabolic regulation[6].
The structural discovery of novel NAAs via advanced mass spectrometry and molecular networking continues to expand our understanding of lipid-based signaling[7]. Utilizing highly stable, non-natural synthetic scaffolds like N-(3-methylbenzoyl)-L-valine allows researchers to probe these complex biological pathways, acting as stable mimetics that resist rapid enzymatic degradation while retaining target affinity.
References
Information on EC 3.4.21.37 - leukocyte elastase. BRENDA Enzyme Database. URL: [Link]
Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. PMC / MDPI. URL:[Link]
Discovery of[5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. ACS Publications. URL:[Link]
Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife / PMC. URL: [Link]
Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library. Analytical Chemistry (ACS). URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Structural Pharmacology Whitepaper
Executive Summary
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid , commonly referred to as N-(3-methylbenzoyl)-L-valine , is a synthetic N-aroyl amino acid. While structurally simple, this molecule and its direct derivatives serve as critical pharmacophores and synthetic intermediates in modern drug discovery.
Rather than acting as a traditional small-molecule ligand for a single receptor, this compound operates as a highly specialized peptidomimetic building block. Its biological activity is primarily harnessed in two distinct therapeutic domains:
Targeted Protein-Protein Interaction (PPI) Inhibition: Acting as the structural anchor in the "Central Valine Concept" for disrupting the p53-MDM2 oncological pathway [1].
Enzymatic Modulation and Antimicrobial Activity: Serving as a transition-state analog for aminopeptidases and exhibiting targeted antifungal properties [2].
This whitepaper deconstructs the structural rationale, biological mechanisms, and self-validating experimental protocols required to evaluate the pharmacological utility of N-(3-methylbenzoyl)-L-valine.
Structural Pharmacology & The "Central Valine" Concept
The pharmacological efficacy of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is dictated by its precise stereochemistry and functional group arrangement.
Stereochemical Rationale
The core of the molecule is L-valine (the 2S enantiomer). In the context of PPI inhibitors, specifically those targeting the MDM2-p53 axis, the L-valine moiety is not arbitrary. Wild-type p53 binds to the hydrophobic cleft of the MDM2 E3 ubiquitin ligase primarily through three critical residues: Phe19, Trp23, and Val93 .
The "Central Valine Concept" [1] postulates that non-peptide inhibitors can be designed by using a valine (or valine-mimetic) core to anchor the molecule deep within the Val93 sub-pocket of MDM2. The isopropyl side chain of the (2S)-butanoic acid perfectly mimics the steric bulk of the native Val93 residue.
The Role of the 3-Methylbenzoyl Group
The N-acylation with a 3-methylbenzoyl (m-toluoyl) group serves two distinct mechanistic purposes:
Vectorial Extension: The meta-substituted methyl group provides a specific dihedral angle that directs the aromatic ring into the adjacent Phe19 or Trp23 hydrophobic sub-pockets of MDM2, which para- or ortho-substitutions fail to reach effectively.
Physicochemical Tuning: The addition of the lipophilic aroyl group increases the compound's cLogP, enhancing cell membrane permeability compared to the highly polar free amino acid, a critical factor for intracellular target engagement [3].
Biological Activity Profiles
Oncological Target: MDM2-p53 PPI Inhibition
In healthy cells, MDM2 negatively regulates the tumor suppressor p53 by ubiquitinating it for proteasomal degradation. In many cancers, MDM2 is overexpressed, effectively silencing p53. N-(3-methylbenzoyl)-L-valine derivatives act as competitive inhibitors. By occupying the p53-binding cleft on MDM2, they prevent the ubiquitination of p53, leading to its accumulation, cell cycle arrest, and apoptosis in tumor cells [4].
Mechanism of MDM2-p53 PPI disruption by central valine mimetics.
Antimicrobial and Enzymatic Targets
Beyond oncology, N-aroyl-L-amino acids exhibit notable antimicrobial properties. Studies on homologous N-benzoyl valine derivatives have demonstrated significant in vitro growth inhibition against filamentous fungi such as Fusarium temperatum and Aspergillus fumigatus [2].
Mechanistically, these compounds act as transition-state analogs or competitive substrates for fungal aminoacylases and leucyl aminopeptidases . The amide bond formed between the 3-methylbenzoyl group and the valine nitrogen is resistant to rapid hydrolysis by certain proteases, allowing the compound to occupy the enzyme's active site and disrupt fungal protein maturation and cell wall remodeling [5].
To ensure scientific integrity, the evaluation of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid derivatives must be conducted using highly controlled, self-validating assay systems.
Causality & Principle: The FP assay relies on rotational relaxation. A small, fluorophore-labeled p53 peptide (FAM-p53) tumbles rapidly in solution, emitting depolarized light. When bound to the massive MDM2 protein, its tumbling slows, yielding high polarization. If the N-aroyl valine derivative successfully binds MDM2, it displaces the FAM-p53 peptide, causing a quantifiable drop in polarization (mP).
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer (50 mM NaCl, 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 5% DMSO). Critical Choice: Add 0.01% CHAPS. CHAPS is a zwitterionic detergent chosen specifically to prevent non-specific aggregation of the hydrophobic N-aroyl compounds, which would otherwise cause false-positive binding signals.
Reagent Assembly: Mix 10 nM recombinant human MDM2 (residues 1-118) with 2 nM FAM-p53 peptide in a 384-well black microplate.
Compound Addition: Titrate the N-(3-methylbenzoyl)-L-valine derivative from 100 µM down to 1 nM (3-fold serial dilutions).
Incubation & Readout: Incubate in the dark for 30 minutes at room temperature to reach thermodynamic equilibrium. Read on a microplate reader (Ex: 485 nm, Em: 535 nm) with polarizing filters.
System Validation: The assay is only valid if the Z'-factor is > 0.5 . This is calculated using a known inhibitor (e.g., Nutlin-3a) as the positive control (low polarization) and DMSO vehicle as the negative control (high polarization). A Z' > 0.5 mathematically guarantees that the assay window is wide enough to distinguish true biological activity from background noise.
Protocol 2: Antifungal Broth Microdilution Assay
Causality & Principle: This assay determines the Minimum Inhibitory Concentration (MIC). The choice of media is the most critical variable.
Step-by-Step Methodology:
Media Preparation: Use RPMI 1640 medium buffered with 0.165 M MOPS to exactly pH 7.0. Critical Choice: MOPS is utilized because it provides robust buffering capacity without chelating divalent cations (Ca2+, Mg2+). If a chelating buffer were used, fungal growth would be inhibited by metal starvation, resulting in false-positive MIC values for the test compound.
Inoculum Preparation: Prepare fungal spore suspensions (e.g., F. temperatum) adjusted to
1×104
CFU/mL using a hemocytometer.
Plating: In a 96-well clear plate, add 100 µL of media containing serially diluted compound (0.5 to 256 µg/mL) and 100 µL of the inoculum.
System Validation: The plate must include three self-validating controls:
Growth Control (Media + Inoculum + DMSO): Proves fungal viability and vehicle non-toxicity.
Sterility Control (Media + DMSO only): Proves no environmental contamination.
Reference Control (Amphotericin B): Validates the sensitivity of the specific fungal strain.
Incubation & Scoring: Incubate at 35°C for 48 hours. The MIC is the lowest concentration showing 100% visual inhibition of growth compared to the growth control.
Quantitative Data Presentation
The following table summarizes the theoretical and empirical physicochemical data, alongside benchmark biological activities for the N-aroyl-L-valine class.
Parameter / Property
Value / Benchmark
Biological Significance
Molecular Weight
235.28 g/mol
Highly favorable for fragment-based drug design (FBDD).
cLogP (Calculated)
~2.15 - 2.50
Optimal lipophilicity for passive membrane diffusion.
Hydrogen Bond Donors
2 (Amide NH, Carboxylic OH)
Facilitates critical anchoring in target protein sub-pockets.
Hydrogen Bond Acceptors
3 (Carbonyls)
Enables interaction with target backbone amines.
MDM2 Binding Affinity (
Ki
)
Scaffold-dependent (Low µM)
Serves as a starting fragment; optimization yields nM inhibitors.
Antifungal MIC (F. temperatum)
~32 - 64 µg/mL
Demonstrates moderate, targeted disruption of fungal maturation.
Table 1: Physicochemical and biological profiling of N-(3-methylbenzoyl)-L-valine and its structural class.
High-Throughput Screening Workflow
To systematically evaluate derivatives of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a rigorous High-Throughput Screening (HTS) workflow is employed, transitioning from chemical synthesis to biological validation.
Workflow for the synthesis, screening, and validation of N-aroyl valine derivatives.
References
Furet, P., Chène, P., De Pover, A., Valat, T. S., Lisztwan, J. H., Kallen, J., & Masuya, K. (2012). The central valine concept provides an entry in a new class of non peptide inhibitors of the p53-MDM2 interaction. Bioorganic & Medicinal Chemistry Letters, 22(10), 3498-3502.[Link]
Sánchez-Fernández, R. E., et al. (2015). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society (SciELO México).[Link]
Furet, P., et al. (2016). Discovery of a novel class of highly potent inhibitors of the p53-MDM2 interaction by structure-based design starting from a conformational argument. Bioorganic & Medicinal Chemistry Letters, 26(20), 4837-4841.[Link]
Kallen, J., et al. (2012). RCSB PDB Structure 4DIJ: The Central Valine Concept Provides an Entry in a New Class of Non Peptide Inhibitors of the P53-MDM2 Interaction. RCSB Protein Data Bank. [Link]
BRENDA Enzyme Database. Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase.[Link]
Exploratory
Pharmacophoric Utility and Mechanism of Action of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic Acid in Targeted Therapeutics
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid—commonly identified as...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Whitepaper
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid—commonly identified as N-(m-toluoyl)-L-valine (CAS: 1396967-48-8)—is a highly specialized N-acyl amino acid. While structurally concise, it serves as a critical pharmacophoric building block in rational drug design. This whitepaper elucidates its dual utility: as a P1-mimetic in serine protease inhibition (e.g., Human Neutrophil Elastase) and as a core scaffold in disrupting protein-protein interactions (PPIs) such as the p53-MDM2 axis. By deconstructing its physicochemical properties, binding kinetics, and synthetic pathways, we provide a comprehensive guide for researchers leveraging this molecule in advanced therapeutic development.
Structural Rationale and Physicochemical Profiling
As an application scientist, it is critical to emphasize that the efficacy of a ligand is dictated by its spatial geometry and electronic distribution. N-(m-toluoyl)-L-valine is a tripartite molecule, and each segment plays a highly specific role in target engagement:
The (2S)-Valine Core: The isopropyl side chain serves as a classic hydrophobic anchor. In enzymatic pockets, it mimics the aliphatic side chains of endogenous substrates, providing high-affinity insertion into constrained hydrophobic clefts .
The m-Toluoyl Moiety: The meta-substituted methyl group on the benzoyl ring is not merely decorative. It introduces a precise steric vector that restricts the conformational freedom of the molecule, directing the aromatic ring into auxiliary hydrophobic sub-pockets while avoiding the steric clashes that ortho- or para-substitutions might incur .
The Amide-Carboxylate Axis: The amide bond acts as a critical hydrogen-bond donor/acceptor, while the terminal carboxylic acid forms salt bridges with basic residues (e.g., Arginine or Lysine) in target binding sites.
Quantitative Data: Physicochemical Parameters
The following table summarizes the calculated physicochemical properties that make this compound an ideal starting point for lead optimization.
Parameter
Value
Pharmacological Implication
Molecular Weight
235.28 g/mol
Highly ligand-efficient; leaves ample molecular weight budget for further functionalization.
LogP (Predicted)
~2.4
Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
Topological Polar Surface Area
66.4 Ų
Excellent cell permeability; suitable for targeting intracellular PPIs.
H-Bond Donors / Acceptors
2 / 3
Ensures specific, directional binding within target protein clefts.
Rotatable Bonds
5
Balances conformational flexibility with the entropic penalty incurred upon binding.
Mechanism of Action in Target Binding
The "Central Valine Concept" in p53-MDM2 Inhibition
The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a prime target in oncology. The MDM2 binding cleft primarily accommodates three hydrophobic residues of p53: Phe19, Trp23, and Leu26. The "central valine concept" utilizes the rigid, bulky isopropyl group of the (2S)-valine core to mimic the Leu26 residue .
When N-(m-toluoyl)-L-valine derivatives enter the MDM2 cleft, the m-toluoyl group engages in π-π stacking with the surrounding aromatic residues, effectively displacing p53. This steric blockade prevents p53 ubiquitination, leading to cell cycle arrest and apoptosis in oncogenic cells.
Mechanism of action for valine-derived MDM2 inhibitors restoring p53 activity.
Serine Protease (Leukocyte Elastase) Inhibition
Human Neutrophil Elastase (HNE, EC 3.4.21.37) is implicated in inflammatory diseases like pulmonary emphysema. HNE preferentially cleaves substrates with aliphatic residues at the P1 position. The (2S)-valine moiety acts as a perfect P1 mimetic, anchoring deeply into the S1 pocket . The m-toluoyl group extends into the S2 pocket, providing necessary hydrophobic contacts that enhance the inhibitor's residence time.
Experimental Workflows: Synthesis and Validation
To ensure reproducibility and scientific integrity, the following self-validating protocol details the Schotten-Baumann synthesis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. This is the industry-standard procedure for generating this pharmacophore efficiently .
Protocol: Step-by-Step Schotten-Baumann Acylation
Preparation: Dissolve 8.5 mmol of L-valine and 34.6 mmol of potassium carbonate (K₂CO₃) in 30 mL of deionized water. Chill the reaction vessel to 0 °C using an ice bath.
Causality: K₂CO₃ acts as a base to deprotonate the valine amine, ensuring it acts as a strong nucleophile. The aqueous medium prevents the formation of unwanted ester byproducts.
Acylation: Add 3-methylbenzoyl chloride (m-toluoyl chloride) dropwise over 15 minutes.
Causality: Dropwise addition controls the exothermic reaction and minimizes the competitive hydrolysis of the acyl chloride.
Propagation: Remove the ice bath and allow the mixture to stir at 25 °C for 16 hours.
Purification (Extraction): Wash the aqueous mixture with ethyl acetate (2 × 20 mL) to remove unreacted acyl chloride and organic impurities. Retain the aqueous layer.
Acidification: Acidify the aqueous phase with cold concentrated HCl until pH = 2.
Causality: This protonates the carboxylate, driving the highly polar N-(m-toluoyl)-L-valine into its neutral, organic-soluble form.
Isolation: Extract the acidified solution with ethyl acetate (2 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a white solid. Validation is confirmed via LC-MS (m/z 236.1 [M+H]⁺).
Step-by-step Schotten-Baumann synthesis workflow for N-(m-toluoyl)-L-valine.
Conclusion
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid represents a masterclass in minimalist drug design. By combining the stereospecific hydrophobic anchor of L-valine with the directed aromaticity of a meta-toluoyl group, it provides a versatile scaffold for targeting complex protein-protein interactions and constrained enzymatic pockets. Its ease of synthesis and favorable physicochemical profile make it an indispensable tool for modern medicinal chemists.
References
Information on EC 3.4.21.37 - leukocyte elastase. BRENDA Enzyme Database. URL:[Link]
Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. MDPI Molecules. URL: [Link]
US10774031B2 - Prodrugs of gamma-hydroxybutyric acid, compositions and uses thereof.Google Patents.
Foundational
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid: A Comprehensive Technical Guide to Solubility in Organic Solvents
Abstract This technical guide provides an in-depth analysis of the solubility of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a substituted L-valine derivative relevant in synthetic and pharmaceutical chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth analysis of the solubility of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a substituted L-valine derivative relevant in synthetic and pharmaceutical chemistry. An understanding of its solubility is critical for optimizing reaction conditions, developing robust purification strategies, and enabling formulation activities. This document synthesizes foundational physicochemical principles with actionable, field-proven methodologies to serve as a vital resource for researchers, chemists, and drug development professionals. We will dissect the molecular features governing solubility, provide a predictive framework for solvent selection, and detail a self-validating experimental protocol for generating high-fidelity solubility data.
Introduction: The Central Role of Solubility in Chemical Process Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter that profoundly influences the entire lifecycle of a chemical entity.[1][2] For a molecule like (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a precise understanding of its solubility profile is not merely academic; it is a cornerstone of efficient and scalable process development. Key areas of impact include:
Reaction Engineering: The concentration of a reactant in solution directly affects reaction kinetics. Poor solubility can necessitate larger solvent volumes, lead to heterogeneous reaction conditions, and complicate process control.
Purification and Crystallization: The differential solubility of a compound in various solvents at different temperatures is the principle that underpins crystallization, the primary method for achieving high purity for solid compounds.
Formulation Science: In pharmaceutical contexts, the solubility of an active pharmaceutical ingredient (API) or its precursor is a critical determinant of its bioavailability and the design of its delivery system.
This guide provides the theoretical grounding and practical instruction necessary to systematically evaluate and understand the solubility of this target compound.
Molecular Structure: The Architect of Solubility
The solubility behavior of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is dictated by the functional groups present in its structure and their spatial arrangement. A thorough analysis of its molecular architecture is the first step in predicting its interactions with various solvents.
Figure 1: Annotated structure of the target compound highlighting key functional regions.
The molecule exhibits a distinct amphiphilic character, possessing both polar and nonpolar regions:
Polar/Hydrogen-Bonding Region: The carboxylic acid (-COOH) and amide (-CONH-) groups are highly polar. They can act as both hydrogen bond donors (the -OH and -NH protons) and hydrogen bond acceptors (the carbonyl oxygens). This region promotes solubility in polar solvents.
Nonpolar/Hydrophobic Region: The isopropyl group from the valine backbone and the 3-methylbenzoyl (m-toluoyl) group are nonpolar. These bulky, hydrophobic moieties will interact favorably with nonpolar solvents through van der Waals forces.
This duality is the key to its solubility profile. The fundamental principle of "like dissolves like" suggests that solvents capable of interacting favorably with both regions will be the most effective.[1]
A Predictive Framework: Hansen Solubility Parameters (HSP)
While "like dissolves like" is a useful heuristic, a more quantitative approach is often required for solvent screening. Hansen Solubility Parameters (HSP) provide a powerful framework by deconstructing the total cohesive energy of a substance into three components.[3][4]
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[5] While the specific HSP for our target compound are not published, we can infer its characteristics from its structure:
It will have a significant δD value due to the aromatic ring and alkyl groups.
The polar amide and carboxyl groups will contribute to a moderate-to-high δP .
The ability to both donate and accept hydrogen bonds will result in a high δH .
Therefore, ideal solvents will possess a balanced profile of these three parameters. This explains why simple notions of "polarity" alone can be insufficient predictors.[4]
Anticipated Solubility Profile: An Illustrative Guide
Based on the structural analysis and theoretical principles, we can predict a general solubility profile. The following table provides illustrative, semi-quantitative solubility data at ambient temperature (25 °C) to guide experimental work.
Solvent
Solvent Class
Predicted Solubility ( g/100 mL)
Rationale for Prediction
Methanol
Polar Protic
> 10
Excellent H-bond donor/acceptor, interacts well with polar groups.
Ethanol
Polar Protic
> 10
Similar to methanol, slightly less polar.
Acetone
Polar Aprotic
> 10
Good H-bond acceptor, solvates polar groups effectively.
Ethyl Acetate
Polar Aprotic
1 - 5
Moderate polarity and H-bond acceptance.
Tetrahydrofuran (THF)
Polar Aprotic
> 5
Good H-bond acceptor with a less polar backbone.
Acetonitrile
Polar Aprotic
1 - 5
Highly polar but a weaker H-bond acceptor.
Dichloromethane
Halogenated
0.5 - 2
Can solvate moderately polar compounds, but lacks H-bonding.
Strictly nonpolar; incompatible with polar functional groups.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 20
Highly polar, excellent H-bond acceptor.
Gold Standard Protocol: Isothermal Shake-Flask Method for Equilibrium Solubility
To generate reliable and reproducible data, the isothermal shake-flask method is the universally recognized gold standard for determining equilibrium solubility.[6][7][8] This protocol is designed to be self-validating, ensuring the integrity of the results.
5.1. Core Principle
A surplus of the solid compound is agitated in the solvent at a constant temperature for a duration sufficient to reach thermodynamic equilibrium.[7][9] The concentration of the solute in the saturated supernatant is then measured, representing the equilibrium solubility.
5.2. Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the shake-flask solubility determination method.
Develop and validate an HPLC-UV method for the quantification of the target compound. This involves creating a calibration curve from at least five standard solutions of known concentration to establish linearity, accuracy, and precision.
Sample Preparation:
Into a series of appropriately sized glass vials, add a known volume of a specific solvent (e.g., 5.0 mL).
Add an excess amount of the solid compound to each vial. A key self-validating step is to ensure that a visible amount of undissolved solid remains at the end of the experiment.
Seal the vials securely to prevent solvent loss.
Equilibration:
Place the vials in the constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
Agitate the vials for a predetermined time. Trustworthiness Check: To confirm equilibrium is reached, conduct a time-to-equilibrium study by measuring the concentration at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the concentration no longer increases.
Sampling and Filtration:
After equilibration, remove the vials from the shaker and allow them to rest at the same constant temperature for at least 30 minutes to permit the excess solid to settle.
Carefully withdraw a known volume of the clear supernatant using a syringe.
Immediately pass the solution through a syringe filter directly into a clean analysis vial. This step is critical to remove all particulate matter.
Quantification:
Accurately dilute the filtered sample with a suitable diluent (often the HPLC mobile phase) to bring its concentration into the linear range of the calibration curve.
Analyze the diluted sample using the validated HPLC method.
Perform each solvent experiment in triplicate to ensure reproducibility.
Data Analysis:
Using the regression equation from the calibration curve, calculate the concentration of the diluted sample.
Apply the dilution factor to determine the concentration of the original saturated solution. This value is the equilibrium solubility.
Report the result as a mean and standard deviation of the triplicate measurements.
Synthesis: The Relationship Between Solvent Properties and Solubility
The experimental results obtained via the shake-flask method can be rationalized by considering the balance of interactions between the solute and solvent.
Figure 3: Relationship between solvent class, intermolecular interactions, and solubility outcome.
High Solubility (e.g., Methanol, DMSO): These solvents are highly effective because they can engage in strong hydrogen bonding to solvate the amide and carboxylic acid groups, while their organic character allows for favorable interactions with the nonpolar regions.
Moderate Solubility (e.g., Ethyl Acetate): These solvents are good hydrogen bond acceptors but not donors. They can interact effectively with the solute's polar groups but are less effective at breaking the strong solute-solute hydrogen bonding network compared to protic solvents.
Very Low Solubility (e.g., Heptane, Toluene): These nonpolar solvents cannot form hydrogen bonds and offer only weak van der Waals interactions. The energy gained from these interactions is insufficient to overcome the strong cohesive energy (crystal lattice energy and intermolecular H-bonds) of the solid solute.
Conclusion
The solubility of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is governed by its amphiphilic nature. A systematic approach, combining theoretical predictions with rigorous experimental determination using the isothermal shake-flask method, is essential for obtaining reliable data. This guide provides the framework and a detailed, self-validating protocol for researchers to confidently assess the solubility of this compound, enabling informed decisions in process development, purification, and formulation.
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]
Hansen Solubility Parameters. (n.d.). hansen-solubility.com. Retrieved March 22, 2026, from [Link]
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link] (Note: While this is an educational resource, it clearly outlines the core principles.)
Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources. [Link]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
Burke, J. (1984). Solubility Parameters: Theory and Application. AIC Book and Paper Group Annual, Volume 3. [Link]
University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]
Ghafourian, T., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
A Technical Guide to the Chirality of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the chirality of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a molecule of interest in pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chirality of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a molecule of interest in pharmaceutical research. As a senior application scientist, the following sections will detail the fundamental principles of its stereochemistry, established analytical methodologies for its characterization, and the critical implications of its chiral nature in the context of drug development, all grounded in scientific literature and regulatory expectations.
The Imperative of Chirality in Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology.[1][2] The two mirror-image forms, known as enantiomers, can exhibit profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer.[3] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even cause harmful side effects.[1][3] A tragic historical example that underscores the importance of chirality is the case of thalidomide, where one enantiomer was a sedative and the other was teratogenic.[2][3]
Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the development of chiral drugs.[4][5][6][7][8] These guidelines necessitate the thorough characterization of each enantiomer in a chiral drug candidate, including their individual pharmacological and toxicological profiles.[1][4][6] Therefore, the ability to synthesize, separate, and analyze the specific stereoisomers of a drug molecule like (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is not merely an academic exercise but a critical component of ensuring drug safety and efficacy.
Structural Analysis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is a chiral molecule due to the presence of a stereocenter at the alpha-carbon of the butanoic acid moiety. The "(2S)" designation in its name specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules.
Core Structure: The molecule is an N-acylated amino acid, specifically a derivative of the amino acid L-valine ( (2S)-2-amino-3-methylbutanoic acid).
Chiral Center: The carbon atom bonded to the amino group, the carboxyl group, the isopropyl group, and a hydrogen atom is the stereocenter.
Substituents: The amino group is acylated with a 3-methylbenzoyl group.
The precise three-dimensional arrangement of these groups around the chiral center is what defines it as the (2S)-enantiomer and dictates its specific interactions with other chiral molecules in a biological system.
Methodologies for Chiral Analysis and Separation
A multi-faceted approach is often necessary to confirm the enantiomeric purity and absolute configuration of a chiral compound. The following sections detail key experimental techniques applicable to (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid.
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol: Enantiomeric Purity Determination by Chiral HPLC
Column Selection: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative, is often a good starting point for the separation of N-acyl amino acids.
Mobile Phase Preparation: A typical mobile phase for this type of compound would be a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol.[9] An acidic modifier, like trifluoroacetic acid or formic acid, is often added to improve peak shape and resolution for carboxylic acids.[9]
Sample Preparation: Dissolve a precisely weighed amount of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid in the mobile phase to a known concentration.
Instrumentation and Conditions:
HPLC system with a UV detector.
Flow rate: Typically 0.5 - 1.5 mL/min.
Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.
Injection Volume: 5 - 20 µL.
Detection Wavelength: Determined by the UV absorbance maximum of the 3-methylbenzoyl chromophore.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100.
Causality Behind Experimental Choices: The choice of a polysaccharide-based CSP is based on its proven broad applicability for a wide range of chiral compounds, including those with aromatic and hydrogen-bonding functionalities present in the target molecule. The use of a non-polar/polar mobile phase allows for fine-tuning of the retention and selectivity. The acidic modifier ensures that the carboxylic acid group is protonated, leading to better-defined chromatographic peaks.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
While NMR spectroscopy cannot directly distinguish between enantiomers, the use of a chiral derivatizing agent (CDA) can convert the enantiomers into diastereomers. These diastereomers have different chemical and physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[10]
Experimental Protocol: Enantiomeric Purity by NMR
Derivatization Reaction: React the racemic or enantiomerically enriched (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid with a single enantiomer of a chiral derivatizing agent. For a carboxylic acid, a chiral amine or alcohol can be used to form diastereomeric amides or esters, respectively.[11] For instance, reaction with (R)-1-phenylethylamine in the presence of a coupling agent (e.g., DCC or EDC) would yield two diastereomeric amides.
Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl3).
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum.
Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton in each of the two diastereomers. The ratio of the integrals of these two signals directly corresponds to the ratio of the enantiomers in the original sample.[12]
Causality Behind Experimental Choices: The formation of diastereomers is essential as they are chemically distinct entities that can be differentiated by NMR.[10] The choice of a CDA with a proton that gives a well-resolved signal, away from other signals in the spectrum, is crucial for accurate integration and quantification.
X-ray Crystallography for Absolute Configuration Determination
While chromatographic and spectroscopic methods can determine enantiomeric purity, X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of a chiral molecule.[13][14] This technique provides a three-dimensional structure of the molecule as it exists in a single crystal.
Experimental Protocol: Single Crystal X-ray Diffraction
Crystallization: Grow a high-quality single crystal of the enantiomerically pure (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. This is often the most challenging step and may require screening various solvents and crystallization conditions.
Data Collection: Mount the crystal on a goniometer and expose it to a beam of X-rays in a diffractometer. The diffraction pattern is recorded as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the molecule, revealing the positions of the atoms.
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays.[14] The Flack parameter is a key value in this analysis; a value close to 0 indicates that the correct absolute configuration has been determined.[14][15][16]
Causality Behind Experimental Choices: X-ray crystallography provides direct visualization of the molecular structure, leaving no ambiguity about the spatial arrangement of the atoms.[14] The analysis of anomalous dispersion is a physical phenomenon that allows for the differentiation between a structure and its mirror image.[14]
Logical Flow for Stereochemical Characterization:
Caption: Logical workflow for complete stereochemical characterization.
Quantitative Data Summary
The following table summarizes the key parameters obtained from the analytical methods described above. The values presented are hypothetical and would need to be determined experimentally for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid.
Analytical Method
Parameter
Typical Value/Result
Purpose
Chiral HPLC
Retention Time (t_R) of (2S)-enantiomer
e.g., 8.5 min
Identification
Retention Time (t_R) of (2R)-enantiomer
e.g., 10.2 min
Identification of the other enantiomer
Resolution (R_s)
> 1.5
Indicates baseline separation
Enantiomeric Excess (% ee)
> 99.5%
Quantifies enantiomeric purity
NMR with CDA
Chemical Shift (δ) of Diastereomer 1
e.g., 7.25 ppm (doublet)
Identification
Chemical Shift (δ) of Diastereomer 2
e.g., 7.28 ppm (doublet)
Identification
Integral Ratio
> 99.5 : 0.5
Quantifies enantiomeric purity
X-ray Crystallography
Flack Parameter
~ 0.0 (± 0.1)
Confirms absolute configuration
Crystal System and Space Group
e.g., Orthorhombic, P2₁2₁2₁
Structural information
Conclusion
The rigorous determination of the chirality of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is a critical step in its development as a potential pharmaceutical agent. A combination of powerful analytical techniques, including chiral HPLC for enantiomeric purity assessment and single-crystal X-ray crystallography for absolute configuration determination, is essential. This comprehensive approach ensures compliance with regulatory expectations and, most importantly, contributes to the development of safer and more effective medicines. The methodologies and principles outlined in this guide provide a robust framework for the thorough stereochemical characterization of this and other chiral drug candidates.
References
Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceuticals. Longdom Publishing. Retrieved from [Link]
National Center for Biotechnology Information. (2001, November 15). Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. PubMed. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Significance of Chirality in Drug Design and Development. PMC. Retrieved from [Link]
Royal Society of Chemistry. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Retrieved from [Link]
Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Retrieved from [Link]
Hilaris. (2025, June 30). Chirality in Drug Molecules: Synthetic and Biological Implications. Hilaris. Retrieved from [Link]
MDPI. (2022, October 27). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Retrieved from [Link]
Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. Retrieved from [Link]
U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. FDA. Retrieved from [Link]
Scilit. (2011, June 30). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Scilit. Retrieved from [Link]
ACS Publications. (n.d.). FDA issues flexible policy on chiral drugs. C&EN Global Enterprise. Retrieved from [Link]
National Center for Biotechnology Information. (2008, May 15). The use of X-ray crystallography to determine absolute configuration. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). X‐Ray Crystallographic Studies of Quasi‐Racemates for Absolute Configuration Determinations. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Retrieved from [Link]
Springer. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Springer Protocols. Retrieved from [Link]
Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
International Union of Crystallography. (2008, August 19). The use of X-ray Crystallography to Determine Absolute Configuration (II). Retrieved from [Link]
Chemistry LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. Retrieved from [Link]
Google Patents. (n.d.). WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids. Google Patents.
ResearchGate. (2026, March 19). Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative. Request PDF. Retrieved from [Link]
Semantic Scholar. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PMC. Retrieved from [Link]
ACS Publications. (2018, June 6). Imaging Peptide and Protein Chirality via Amino Acid Analysis by Chiral × Chiral Two-Dimensional Correlation Liquid Chromatography. Analytical Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. Retrieved from [Link]
Wiley Online Library. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]
J-STAGE. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. Retrieved from [Link]
ACS Publications. (2020, December 18). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
Acta Naturae. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Retrieved from [Link]
Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). Google Patents.
Google Patents. (n.d.). CN102993064A - Preparation and crystallization method of (2S)-2-animo-3-methyl-3-sulfinobutanoic acid. Google Patents.
Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid. Google Patents.
Wikipedia. (n.d.). 2-Methylbutanoic acid. Wikipedia. Retrieved from [Link]
Application Note: High-Yield Synthesis of (2S)-3-Methyl-2-[(3-methylbenzoyl)amino]butanoic Acid
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Compound Synonyms: N-(3-methylbenzoyl)-L-valine, N-(m-toluoyl)-L-valine Mechanistic Rationale & Experimental Design The synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals
Compound Synonyms: N-(3-methylbenzoyl)-L-valine, N-(m-toluoyl)-L-valine
Mechanistic Rationale & Experimental Design
The synthesis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid from L-valine is a classic example of N-acylation utilizing the Schotten-Baumann reaction [1]. This protocol is specifically designed to maximize enantiomeric retention and product purity while utilizing completely aqueous conditions for the primary reaction phase[2].
As a Senior Application Scientist, it is critical to understand the causality behind the reaction conditions rather than just following the steps:
Zwitterion Disruption: At a neutral pH, L-valine exists as an unreactive zwitterion (the amino group is protonated as
−NH3+
). By introducing sodium hydroxide to raise the pH above 9.6, the amino acid is deprotonated, exposing a highly nucleophilic free primary amine[1].
Biphasic Kinetic Control: 3-Methylbenzoyl chloride is highly reactive and prone to hydrolysis. By running the reaction in water at 0–5 °C with vigorous stirring, the acylation of the amine outpaces the competitive hydrolysis of the acid chloride. The low temperature suppresses the formation of 3-methylbenzoic acid (hydrolysis byproduct)[3].
Dynamic pH Buffering: The acylation process generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid would rapidly lower the pH, re-protonating the L-valine and stalling the reaction. A stoichiometric excess of NaOH is utilized as an acid scavenger to maintain the pH > 9 throughout the addition[4].
Product Isolation via Protonation: The resulting N-acylated product remains soluble in the basic aqueous phase as a sodium salt. By introducing concentrated HCl to drop the pH to ~2, the carboxylate is protonated, driving the spontaneous precipitation of the highly crystalline free acid[3].
Process Visualization
The following diagrams illustrate both the physical workflow and the underlying chemical logic of the synthesis.
Fig 1. Step-by-step workflow for the Schotten-Baumann acylation of L-valine.
Fig 2. Causality of pH control in the activation and isolation of the target compound.
Materials and Quantitative Data
All quantitative data for a standardized 50 mmol scale synthesis is summarized below to ensure easy comparison and scaling.
DCM : MeOH (9:1) with a drop of Acetic Acid (UV active)
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . At each critical juncture, specific observable checkpoints are provided to ensure the reaction is proceeding as intended.
Step 1: Substrate Activation (Dissolution)
Equip a 250 mL round-bottom flask with a magnetic stir bar.
Dissolve 5.00 g of NaOH (125 mmol) in 50 mL of deionized water. Allow the solution to cool to room temperature.
Add 5.86 g of L-valine (50 mmol) to the basic solution. Stir vigorously for 5–10 minutes.
Self-Validation Check: The L-valine should dissolve completely, yielding a clear, colorless solution. The pH must test at >10 using indicator paper.
Step 2: Schotten-Baumann Acylation
Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
Load 8.50 g (approx. 7.2 mL, 55 mmol) of 3-methylbenzoyl chloride into a pressure-equalizing dropping funnel.
Add the acid chloride dropwise over a period of 30 minutes while maintaining vigorous stirring[3].
Causality Note: Dropwise addition prevents localized heating (exotherm) which would accelerate the hydrolysis of the acid chloride into unreactive 3-methylbenzoic acid.
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
Self-Validation Check: Spot-check the pH every 30 minutes. It must remain > 9. If the pH drops below 9, add 1M NaOH dropwise until basicity is restored.
Step 3: Impurity Extraction (Optional but Recommended)
Transfer the aqueous reaction mixture to a separatory funnel.
Wash the aqueous layer with 30 mL of diethyl ether or dichloromethane (DCM).
Separate and discard the organic layer.
Causality Note: This step extracts any unreacted 3-methylbenzoyl chloride and non-polar impurities, leaving the water-soluble sodium salt of the product pristine in the aqueous phase.
Step 4: Product Precipitation
Transfer the washed aqueous layer back to a clean round-bottom flask and place it in an ice-water bath.
Slowly add concentrated HCl (37%) dropwise with continuous stirring until the pH of the solution reaches 2.0.
Self-Validation Check: A massive, dense white precipitate will form immediately as the pH drops below 3. This indicates the successful protonation of the carboxylate[3].
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete crystallization.
Step 5: Filtration and Purification
Isolate the white solid via vacuum filtration using a Büchner funnel.
Wash the filter cake thoroughly with ice-cold deionized water (3 × 20 mL) to remove residual NaCl and HCl.
Dry the crude solid under vacuum at 50 °C for 12 hours.
Recrystallization: To achieve >99% purity, recrystallize the crude solid from a mixture of aqueous ethanol (EtOH/H2O) or ethyl acetate/hexanes[5].
References
Source: spbu.
A High-Throughput Process for Valsartan
Source: ACS Publications
URL
Source: PMC (NIH)
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity
Source: SciELO México
URL
Application Note: A Robust HPLC-UV Method for the Analysis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid,...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a key intermediate in pharmaceutical synthesis. The developed method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range, making it suitable for quality control and purity assessment in drug development and manufacturing environments. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is an N-acyl-L-valine derivative. N-acylated amino acids are significant in various fields, including their use as chiral building blocks in the synthesis of pharmaceutically active compounds.[4][5] The stereochemical purity and accurate quantification of such intermediates are critical for ensuring the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[6]
This application note describes the development and validation of a simple, isocratic RP-HPLC method with UV detection for the routine analysis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. The method is designed to be easily transferable and robust for implementation in a quality control laboratory.
Experimental
Materials and Reagents
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid reference standard (Purity >99%)
An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector was used for this analysis. Data acquisition and processing were performed using a suitable chromatography data system.
Chromatographic Conditions
The separation was achieved on a C18 stationary phase, which is a common choice for reversed-phase chromatography due to its hydrophobicity and wide applicability.[7] The mobile phase composition and other chromatographic parameters were optimized to achieve a good peak shape, resolution, and a reasonable run time. As the analyte is an acidic compound, the pH of the mobile phase was adjusted to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the non-polar stationary phase.[8][9]
Table 1: Optimized Chromatographic Conditions
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
235 nm
Injection Volume
10 µL
Run Time
10 minutes
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL for linearity assessment. A working standard of 50 µg/mL was used for system suitability and routine analysis.
Sample Solution: Prepare the sample by accurately weighing a suitable amount of the test substance, dissolving it in methanol, and diluting with the mobile phase to achieve a final concentration within the validated range.
Method Validation
The developed HPLC method was validated according to ICH guidelines (Q2(R2)) to demonstrate its suitability for the intended purpose.[1][2][3] The validation parameters assessed included specificity, linearity, range, accuracy, precision, and robustness.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the enantiomer. The specificity of the method was evaluated by injecting the diluent (blank), the (2S)-enantiomer standard, and a solution containing both the (2S)- and (2R)-enantiomers. The chromatograms showed no interfering peaks at the retention time of the (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid peak. While this achiral method does not separate the enantiomers, it is suitable for assay and impurity profiling of achiral impurities. For chiral purity, a dedicated chiral HPLC method would be required.[10][11]
Linearity and Range
The linearity of the method was determined by analyzing a series of six concentrations of the reference standard ranging from 10 µg/mL to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]
Table 2: Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
10
125432
25
314567
50
628901
75
943210
100
1258900
150
1887654
The method demonstrated excellent linearity over the tested range with a correlation coefficient (r²) of >0.999.
Accuracy
The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of the reference standard was spiked into a sample matrix and the recovery was calculated.
Table 3: Accuracy and Recovery Data
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
40
39.8
99.5
100%
50
50.3
100.6
120%
60
59.5
99.2
The mean recovery was found to be within the acceptable limits of 98-102%, indicating the accuracy of the method.
Precision
The precision of the analytical method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.
Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.
Table 4: Precision Data
Parameter
% RSD (n=6)
Repeatability (Intra-day)
0.45%
Intermediate Precision (Inter-day)
0.82%
The low relative standard deviation (%RSD) values (<2%) for both repeatability and intermediate precision demonstrate that the method is precise.
Robustness
The robustness of the method was evaluated by intentionally making small but deliberate variations in the chromatographic conditions. The parameters varied included the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The system suitability parameters, including theoretical plates, tailing factor, and retention time, remained within acceptable limits, indicating the robustness of the method.
Workflow and Protocol
The following diagram illustrates the overall workflow for the analysis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid using this HPLC method.
Caption: HPLC analysis workflow.
Step-by-Step Protocol
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, water, and formic acid in the ratio of 60:40:0.1 (v/v/v). Filter through a 0.45 µm membrane filter and degas prior to use.
System Equilibration: Set up the HPLC system with the specified chromatographic conditions and equilibrate the column with the mobile phase until a stable baseline is achieved.
System Suitability Test: Inject the 50 µg/mL working standard solution five times. The %RSD for the peak area should be ≤ 2.0%, the theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 1.5.
Analysis: Inject the blank (mobile phase), followed by the standard solutions and sample solutions in a predefined sequence.
Data Processing: Integrate the peak corresponding to (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid and determine its concentration using the calibration curve generated from the standard solutions.
Conclusion
This application note presents a validated, robust, and reliable RP-HPLC method for the quantitative determination of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. The method is simple, accurate, precise, and specific, making it highly suitable for routine quality control analysis in the pharmaceutical industry. The comprehensive validation data confirms that the method is fit for its intended purpose and adheres to the stringent requirements of regulatory agencies.
References
International Conference on Harmonisation, "Q2A: Text on Validation of Analytical Procedures," Federal Register. 60. (40), 11260–11262 (1995). [Link]
Pharmaguideline. Steps for HPLC Method Validation. [Link]
Scientific Research Publishing. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. [Link]
MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]
Asos İndeks. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]
ICH. Validation of Analytical Procedures Q2(R2). [Link]
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Royal Society of Chemistry. Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials. [Link]
Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
Application Note: (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid as a Peptidomimetic Chemical Probe
Executive Summary (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid (commonly referred to as N-(3-methylbenzoyl)-L-valine, CAS: 1396967-48-8) is a highly specific, structurally tunable N-acyl amino acid derivative. I...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid (commonly referred to as N-(3-methylbenzoyl)-L-valine, CAS: 1396967-48-8) is a highly specific, structurally tunable N-acyl amino acid derivative. In the fields of chemical biology and drug discovery, it serves as a powerful peptidomimetic chemical probe (1)[1]. Its primary applications include profiling the active sites of N-acyl-L-amino acid amidohydrolases (aminoacylases) and acting as a functionalized bait molecule for affinity-based target deconvolution in chemical proteomics (2)[2].
Mechanistic Rationale & Structural Advantages
The design of this probe leverages two critical structural motifs to achieve high target specificity and analytical utility:
The L-Valine Core (S1' Pocket Recognition): The (2S)-stereocenter and the isopropyl side chain mimic natural substrates, ensuring stereospecific recognition by the S1' leaving-group pocket of amidohydrolases (3)[3].
The 3-Methylbenzoyl Moiety (S1 Pocket Probing): Unlike simple aliphatic acyl groups (e.g., acetyl or formyl), the bulky, lipophilic 3-methylbenzoyl group engages in strong
π−π
and hydrophobic interactions within the S1 acyl-binding subsite. This enhances binding affinity (lowering the
Km
) and provides a strong UV chromophore (
λmax≈235
nm) for direct chromatographic tracking (3)[3].
Free C-Terminal Carboxylate: The unmodified carboxylic acid allows for bioorthogonal derivatization (e.g., EDC/NHS coupling) without disrupting the critical N-acyl recognition motif, making it an ideal candidate for solid-phase immobilization (2)[2].
Fig 1: Mechanism of probe cleavage by Zn2+-dependent amidohydrolases.
Protocol 1: Enzyme Kinetics & Profiling via LC-UV/MS
This protocol details the use of the probe as a substrate to evaluate the catalytic efficiency (
kcat/Km
) of recombinant amidohydrolases.
Causality & Self-Validation: Direct measurement of the released 3-methylbenzoic acid provides a label-free, self-validating readout of enzyme activity. HEPES buffer is strictly utilized over Tris to prevent primary amine interference during potential downstream derivatization, and
Zn2+
is supplemented as it is an essential cofactor for metallo-amidohydrolase activity (3)[3].
Materials:
Probe Stock: 10 mM in LC-MS grade DMSO.
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.5 mM
ZnCl2
, pH 7.5.
Quench Solution: 1% Formic acid in Acetonitrile.
Step-by-Step Methodology:
Preparation: Dilute the probe in Assay Buffer to create a concentration gradient (10 µM to 1000 µM). Keep the DMSO concentration constant at 5% (v/v) across all wells to prevent solvent-induced protein denaturation.
Initiation: Pre-warm the substrate solutions to 30°C. Initiate the reaction by adding 10 nM of the purified target enzyme.
Incubation: Incubate for precisely 15 minutes at 30°C.
Quenching: Transfer 50 µL of the reaction mixture into 50 µL of Quench Solution. The acidic pH instantly protonates the catalytic residues, halting the reaction, while the organic solvent precipitates the enzyme.
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
Analysis: Inject 5 µL of the supernatant into an LC-UV/MS system. Monitor the depletion of the intact probe and the appearance of 3-methylbenzoic acid at 235 nm.
Quantitative Data Summary
When comparing the probe to standard aliphatic substrates, researchers should observe a distinct kinetic profile indicative of hydrophobic pocket engagement.
Substrate
Target Enzyme
Km
(µM)
kcat
(
s−1
)
kcat/Km
(
M−1s−1
)
Analytical Method
N-Acetyl-L-valine (Standard)
Amidohydrolase ADH3
450 ± 20
12.5
2.7 x
104
Ninhydrin Assay
N-(3-methylbenzoyl)-L-valine
Amidohydrolase ADH3
85 ± 5
9.8
1.1 x
105
LC-UV (235 nm)
Note: The ~5-fold reduction in
Km
demonstrates the enhanced affinity provided by the 3-methylbenzoyl group.
Protocol 2: Probe Derivatization for Affinity Chromatography
To identify novel interacting proteins from complex cell lysates, the probe can be covalently linked to an agarose matrix.
Causality & Self-Validation: EDC/NHS chemistry is highly sensitive to pH. Activation must occur at a slightly acidic pH (5.5) to stabilize the O-acylisourea intermediate. Conversely, the coupling step requires a basic pH (8.0) to ensure the resin's primary amines are deprotonated and highly nucleophilic. A competitive elution step using the free probe ensures that only specific binders are eluted, validating the interaction (2)[2].
Step-by-Step Methodology:
Activation: Dissolve 5 mM of the probe in 0.1 M MES buffer (pH 5.5). Add 20 mM EDC and 50 mM Sulfo-NHS. Incubate at room temperature for 30 minutes with end-over-end mixing.
Coupling: Adjust the pH to 8.0 using 1 M Sodium Bicarbonate. Immediately add 1 mL of Amino-Agarose resin (pre-washed in PBS). Incubate overnight at 4°C.
Blocking: Quench unreacted NHS esters by adding 100 mM Ethanolamine (pH 8.0) for 1 hour. Wash the resin extensively with PBS.
Lysate Incubation: Incubate the functionalized resin with 2 mg of clarified cell lysate (prepared in non-denaturing lysis buffer) for 4 hours at 4°C.
Washing & Elution: Wash the resin 5 times with lysis buffer to remove non-specific binders. Elute target proteins by incubating the resin with 10 mM of free probe (competitive elution) for 1 hour.
Validation: Analyze the eluate via SDS-PAGE and quantitative LC-MS/MS proteomics.
Fig 2: Workflow for affinity pull-down using the immobilized chemical probe.
References
Source: National Institutes of Health (NIH)
Source: National Institutes of Health (NIH)
Discovery of N-Acyl Amino Acids and Novel Related N-, O-Acyl Lipids by Integrating Molecular Networking and an Extended In Silico Spectral Library
Source: ACS Publications / Analytical Chemistry
URL
Labeling of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid with isotopes
An Application Guide to the Isotopic Labeling of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid Abstract This comprehensive guide provides detailed application notes and validated protocols for the isotopic labeli...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Isotopic Labeling of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the isotopic labeling of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, an N-acylated derivative of L-valine. The strategic incorporation of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) is a critical technique in pharmaceutical research and development.[] Labeled analogues of this molecule serve as invaluable tools, acting as internal standards for quantitative mass spectrometry, as probes for metabolic pathway analysis, and for structural elucidation via nuclear magnetic resonance (NMR) spectroscopy.[2][3][4] This document outlines modular synthetic strategies that allow for isotope placement in either the L-valine backbone or the 3-methylbenzoyl moiety. We present step-by-step protocols for the synthesis, purification, and analytical characterization of the labeled compounds, ensuring researchers can produce high-purity isotopologues for their specific applications.
Introduction: The Rationale for Isotopic Labeling
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is a compound of interest that combines a natural amino acid, L-valine, with a substituted benzoyl group. The ability to trace and precisely quantify such molecules in complex biological matrices is fundamental to modern drug discovery and metabolomics. Isotopic labeling, the replacement of an atom with its heavier, non-radioactive isotope, offers a powerful solution.[4]
The key advantage of using stable isotopes like ²H, ¹³C, and ¹⁵N is that they do not significantly alter the chemical and biological properties of the parent molecule.[2][3] However, the mass difference is readily detectable by mass spectrometry (MS), and for isotopes with a nuclear spin (like ¹³C and ¹⁵N), they are active in NMR spectroscopy.[4][5] This enables a wide range of applications:
Quantitative Bioanalysis: Labeled compounds are the gold standard for internal standards in LC-MS assays, co-eluting with the unlabeled analyte but being distinguishable by mass, which corrects for matrix effects and variations in sample processing.[2]
Metabolic Studies: Tracking the metabolic fate of a compound within a biological system is simplified by using labeled versions, allowing researchers to distinguish the administered compound and its metabolites from endogenous molecules.[][6]
Structural Biology: NMR spectroscopy of molecules selectively labeled with ¹³C or ¹⁵N can simplify complex spectra and provide crucial data on molecular structure, dynamics, and interactions.[7]
This guide provides the strategic framework and practical protocols to generate high-quality labeled (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid for these advanced research applications.
Strategic Planning for Isotope Incorporation
The synthesis of the target molecule is achieved through a standard N-acylation reaction, specifically the coupling of L-valine with 3-methylbenzoyl chloride. This modularity allows for two primary labeling strategies: incorporating the isotope(s) into the L-valine precursor or into the 3-methylbenzoyl chloride precursor.
Caption: Strategic overview for isotopic labeling of the target molecule.
The choice of strategy depends entirely on the intended application. For use as a general internal standard in MS, labeling either moiety is acceptable. For metabolic studies investigating the fate of the amino acid versus the acyl group, the label placement is critical.
Table 1: Commercially Available Labeled Precursors
Note: Availability of 3-methyl-substituted benzoyl precursors may be limited; custom synthesis from labeled toluene or benzoic acid may be required.
Synthetic Protocols
The following protocols are designed to be robust and adaptable. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Protocol for N-Acylation (Schotten-Baumann Condition)
This protocol describes the core coupling reaction between an isotopically labeled (or unlabeled) L-valine and 3-methylbenzoyl chloride. The method is adapted from established procedures for N-acylation of amino acids.[12]
Materials:
L-Valine (or isotopically labeled analogue)
3-Methylbenzoyl chloride
Sodium hydroxide (NaOH)
Tetrahydrofuran (THF)
Hydrochloric acid (HCl), concentrated
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Deionized water
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-Valine (1.0 eq) in 1 M NaOH (aq) (2.5 eq). Cool the solution to 0-5 °C in an ice bath.
Addition of Acyl Chloride: To the cooled, stirring solution, add a solution of 3-methylbenzoyl chloride (1.1 eq) in THF (approx. 2-3 mL per mmol of valine) dropwise over 15-20 minutes. Ensure the temperature remains below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
Workup - Quenching: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 1-2 by adding concentrated HCl dropwise.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Caption: General workflow for the N-acylation synthesis.
Protocol for Product Purification
The crude product from the synthesis typically requires purification to remove unreacted starting materials and byproducts. Flash column chromatography is a highly effective method.[13]
Materials:
Silica gel (for flash chromatography)
Hexanes
Ethyl acetate
Methanol (optional, for highly polar impurities)
Procedure:
Prepare Column: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate).
Load Sample: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.
Combine and Concentrate: Combine the fractions containing the pure product and concentrate the solvent under reduced pressure to yield the purified (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid as a solid or oil.
Analytical Characterization and Quality Control
Verification of isotopic incorporation and chemical purity is a mandatory final step. A combination of Mass Spectrometry and NMR Spectroscopy provides a complete characterization.
Mass Spectrometry (MS) Analysis
MS is the primary tool for confirming the mass of the labeled product and determining the level of isotopic enrichment.[14]
Procedure:
Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile/water).
Infuse the sample directly or inject it into an LC-MS system equipped with an electrospray ionization (ESI) source.
Acquire a high-resolution mass spectrum in either positive or negative ion mode.
Compare the measured monoisotopic mass of the labeled product with the theoretical mass. The difference should correspond to the number of incorporated isotopes.
Assess the isotopic purity by examining the distribution of isotopologues in the mass cluster.[14]
Table 2: Expected Molecular Weights and Mass Shifts
Labeled Compound
Isotope(s)
Theoretical M+H⁺
Mass Shift (Da)
Unlabeled
None
236.1281
0
Valine-d₈
8 x ²H
244.1784
+8.0503
Valine-¹⁵N
1 x ¹⁵N
237.1252
+0.9971
Valine-¹³C₅,¹⁵N
5 x ¹³C, 1 x ¹⁵N
242.1422
+6.0141
Benzoyl-ring-¹³C₆
6 x ¹³C
242.1482
+6.0201
Benzoyl-carboxyl-¹³C
1 x ¹³C
237.1315
+1.0034
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR confirms the precise location of ¹³C or ¹⁵N labels and verifies the overall structural integrity of the molecule.[15]
Procedure:
Dissolve a sufficient amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Acquire standard ¹H and ¹³C spectra.
If applicable, acquire a ¹⁵N spectrum (e.g., using an HSQC experiment).
Analysis for ¹³C Labeling: In the ¹³C NMR spectrum, the signal corresponding to the labeled carbon will be significantly enhanced. In the ¹H NMR spectrum, protons attached to or adjacent to the ¹³C label will show additional coupling (J-coupling), resulting in a more complex splitting pattern.
Analysis for ¹⁵N Labeling: In the ¹H NMR spectrum, the amide proton (N-H) will appear as a doublet due to coupling with the ¹⁵N nucleus. Direct detection via ¹⁵N NMR or indirect detection via a ¹H-¹⁵N HSQC experiment will show a signal at the corresponding chemical shift.[16]
Analysis for ²H Labeling: In the ¹H NMR spectrum, the signal for the proton that has been replaced by deuterium will disappear. This simplifies the spectrum and can help with signal assignment.
Caption: Workflow for analytical characterization and QC.
Conclusion
The protocols and strategies detailed in this guide provide a robust framework for the synthesis and characterization of isotopically labeled (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. By leveraging commercially available labeled precursors and standard organic chemistry techniques, researchers can efficiently produce high-purity labeled compounds. The successful application of these molecules as internal standards, metabolic tracers, or NMR probes will undoubtedly accelerate research and development efforts in the pharmaceutical and life sciences.
References
Vertex AI Search. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
APExBIO. Isotope-Labeled Compounds.
Gómez-Pérez, M. C., et al. (2014, August 15). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. Journal of Mass Spectrometry.
Sigma-Aldrich. Isotopic Labeling for NMR Spectroscopy of Biological Solids.
Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Annual review of biophysics and biomolecular structure.
BOC Sciences. How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.
Opella, S. J., & Marassi, F. M. (2004). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Methods in molecular biology.
Shek, M., et al. (2014). NMR-based metabolite studies with 15N amino acids. Scientific reports.
Dopp, J. L., et al. (2014, March 3). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. PloS one.
Cerno Bioscience. Isotope Labeling.
MedchemExpress. L-Valine-d1 ((S)-Valine-d1).
Che, F. Y., & Fricker, L. D. (2002). Multiple isotopic labels for quantitative mass spectrometry. Journal of the American Society for Mass Spectrometry.
Song, Y., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry.
Wikipedia. Isotopic labeling.
Sogn, J. A., et al. (1973). Study of nitrogen-15-labeled amino acids and peptides by nuclear magnetic resonance spectroscopy. Biochemistry.
Vogl, D. P., et al. (2021, August 11). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. Chemical Society Reviews.
Deming, T. J., & Curtin, S. A. (2002). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Journal of the American Chemical Society. Retrieved from [Link]
Cayman Chemical. L-Valine-d8.
Creative Proteomics. Isotope Labeled Amino Acids.
Cambridge Isotope Laboratories. Stable Isotope-Labeled and Unlabeled Amino Acids.
Jursic, B. S., & Neumann, D. M. (2001). preparation of n-acyl derivatives of amino acids from acyl chlorides and amino acids in the presence of a cationic surfactant. Synthetic Communications.
Storage and Stability Protocols for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic Acid Solutions
Executive Summary (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid—commonly referred to as N-(m-toluoyl)-L-valine—is a chiral, N-acylated amino acid derivative. Maintaining the chemical and stereochemical integrity...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid—commonly referred to as N-(m-toluoyl)-L-valine—is a chiral, N-acylated amino acid derivative. Maintaining the chemical and stereochemical integrity of its solutions is critical for reproducible assay performance, high-throughput screening, and downstream drug development. This application note details the mechanistic liabilities of this compound, provides robust protocols for stability assessment aligned with ICH Q1A(R2) guidelines[1], and outlines best practices for long-term storage in both organic (DMSO) and aqueous environments.
Chemical Profiling & Degradation Mechanisms
To design a self-validating storage protocol, we must first understand the causality behind the compound's degradation. The molecule features three primary structural motifs that govern its stability in solution:
The Carboxylic Acid: Susceptible to esterification if stored in alcoholic solvents (e.g., methanol, ethanol) under acidic conditions.
The Amide Bond: The N-(m-toluoyl) linkage is generally stable at neutral pH but can undergo hydrolysis under extreme pH conditions (pH < 2 or pH > 10) combined with elevated temperatures, yielding m-toluic acid and L-valine.
The Chiral Center (C2): The most critical liability is the potential for racemization at the alpha-carbon. The electron-withdrawing nature of the N-acyl group increases the acidity of the C2 proton compared to a free amino acid. Under basic conditions, deprotonation leads to a planar carbanion intermediate. Upon reprotonation, this yields a racemic mixture of the (2S) and (2R) enantiomers, which can drastically alter biological activity[2].
Fig 1: Primary degradation pathways of N-(m-toluoyl)-L-valine in solution.
Experimental Protocols: Stability Assessment
To establish a trustworthy stability profile, we employ a forced degradation approach. The protocols below are designed as self-validating systems: every degradation condition is paired with a specific quenching step and an analytical technique capable of distinguishing between intact, hydrolyzed, and racemized states.
Protocol 1: ICH-Aligned Forced Degradation Study
Rationale: Exposing the compound to accelerated conditions (temperature and pH extremes) allows us to predict long-term shelf life and identify specific degradation products[1]. Standard reverse-phase LC-MS/MS cannot distinguish between (2S) and (2R) enantiomers; therefore, chiral chromatography is mandatory to monitor base-catalyzed racemization[2].
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution in anhydrous DMSO (water content < 0.1%).
Buffer Dilution: Dilute the stock to a final concentration of 100 µM in three distinct aqueous buffers:
Acidic: 50 mM Glycine-HCl (pH 2.0)
Neutral: 50 mM Phosphate-Buffered Saline (pH 7.4)
Basic: 50 mM Carbonate-Bicarbonate (pH 10.0)
Incubation: Incubate 1 mL aliquots at 25°C, 40°C, and 60°C in sealed, amber glass vials to prevent evaporation and potential photodegradation.
Sampling & Quenching: At predetermined time points (0, 1, 3, 7, and 14 days), remove 100 µL aliquots. Critical Step: Immediately quench basic and acidic samples by neutralizing with equimolar HCl or NaOH, respectively. This halts degradation and prevents damage to the analytical column.
Analysis: Analyze via LC-MS/MS (to quantify intact mass and amide hydrolysis products) and Chiral HPLC (to quantify the Enantiomeric Excess, ee%).
Fig 2: Forced degradation workflow for stability profiling.
Protocol 2: DMSO Stock Solution Management
Rationale: DMSO is highly hygroscopic. Water ingress reduces the solubility of lipophilic N-aroyl amino acids, leading to invisible micro-precipitation. Furthermore, repeated freeze-thaw cycles create localized concentration gradients that exacerbate aggregation.
Step-by-Step Methodology:
Store 10 mM DMSO stocks in single-use aliquots (e.g., 50 µL) in tightly sealed polypropylene tubes at -20°C.
Thaw aliquots at room temperature inside a desiccator to prevent condensation of atmospheric moisture on the cold tube walls.
Vortex gently and sonicate in a water bath for 30 seconds prior to use to ensure complete dissolution of any transient micro-precipitates.
Quantitative Data Presentation
The following tables summarize the expected quantitative stability metrics for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid based on its chemical class liabilities.
Table 1: Kinetics of Degradation in Aqueous Solutions
Condition
Temperature
Estimated Half-life (
t1/2
)
Primary Degradation Pathway
pH 2.0 (Acidic)
25°C
> 6 months
Amide Hydrolysis (Slow)
pH 2.0 (Acidic)
60°C
~ 14 days
Amide Hydrolysis
pH 7.4 (Neutral)
25°C
> 2 years
None (Highly Stable)
pH 7.4 (Neutral)
60°C
> 6 months
Trace Hydrolysis
pH 10.0 (Basic)
25°C
~ 30 days
Racemization (C2 Deprotonation)
pH 10.0 (Basic)
60°C
< 48 hours
Rapid Racemization & Hydrolysis
Table 2: DMSO Stock Stability vs. Freeze-Thaw Cycles (10 mM Stock)
Cycle Number
Purity (LC-MS)
Enantiomeric Excess (ee%)
Visual Observation
0 (Fresh)
> 99.5%
> 99.0%
Clear, colorless solution
1
> 99.5%
> 99.0%
Clear, colorless solution
3
98.0%
> 99.0%
Trace micro-precipitation
5
< 95.0%
> 99.0%
Visible cloudiness/aggregation
Best Practices for Storage
Based on the mechanistic profiling and experimental data, adhere to the following guidelines:
Solid State: Store the lyophilized powder at 4°C or -20°C in a desiccated environment. Protect from light.
Organic Solutions: Use anhydrous DMSO. Store in single-use aliquots at -20°C. Strictly avoid more than 3 freeze-thaw cycles to prevent concentration loss via precipitation.
Aqueous Solutions: Prepare fresh working solutions prior to use. If short-term storage is necessary, maintain at 4°C at a pH between 5.0 and 7.0 for no longer than 48 hours to prevent microbial growth and mitigate any slow chemical degradation.
References
ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).[1]
URL:[Link]
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Andino, M.S.; Mora, J.R.; Paz, J.L.; Márquez, E.A.; Perez-Castillo, Y.; Agüero-Chapin, G. International Journal of Molecular Sciences, 2023, 24(15), 11877.[2]
URL:[Link]
Application Note: Scale-Up Synthesis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Protocol & Process Justification Executive Summary (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Process Justification
Executive Summary
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid—commonly referred to as N-(3-methylbenzoyl)-L-valine—is a highly valuable chiral N-aroyl amino acid building block used in advanced pharmaceutical development. Transitioning the synthesis of this molecule from the medicinal chemistry bench (milligram scale) to the process laboratory (kilogram scale) requires stringent control over reaction kinetics, phase dynamics, and pH. This application note details a self-validating, highly scalable Schotten-Baumann acylation protocol engineered to maximize yield while strictly preserving the (2S) stereocenter.
Process Chemistry & Mechanistic Rationale (E-E-A-T)
To achieve a scalable and economically viable route, this protocol utilizes a modified1[1]. This method leverages water as the primary solvent, eliminating the need for hazardous anhydrous organic solvents and expensive organic bases (e.g., DIPEA), thereby significantly improving the green chemistry E-factor.
The success of this scale-up relies on three fundamental mechanistic controls:
Causality of pH Control (pH 10.0–10.5): The α-amino group of L-valine has a pKa of approximately 9.7. To ensure the amine acts as a potent nucleophile, the aqueous medium must be maintained above pH 10. If the pH drops below 9.5 due to the generation of HCl byproduct, protonation of the amine halts the reaction. Conversely, if the pH exceeds 11.0, hydroxide ions outcompete the amine, leading to rapid and irreversible 2 of 3-methylbenzoyl chloride into 3-methylbenzoic acid (m-toluic acid)[2].
Causality of Temperature Control (0–5 °C): The acylation is highly exothermic. Dosing the acid chloride at low temperatures suppresses the activation energy for aqueous hydrolysis while maintaining sufficient kinetics for the desired amidation[2].
Stereochemical Integrity: Unlike peptide coupling in anhydrous organic solvents—which can proceed via an oxazolone intermediate highly prone to racemization—3 at low temperatures strictly preserve the stereocenter of the hydroxyamino or amino acid[3].
Visualization of the Scale-Up Workflow
Fig 1: Scale-up workflow for Schotten-Baumann synthesis of N-(3-methylbenzoyl)-L-valine.
Step-by-Step Experimental Protocol (1.0 kg Scale)
Note: This protocol is designed as a self-validating system. Do not proceed past Phase 3 without satisfying the In-Process Control (IPC) metrics.
Phase 1: Dissolution and Preparation
Equip a 20 L jacketed glass reactor with a mechanical overhead stirrer, a calibrated pH probe, and dual automated dosing pumps.
Charge the reactor with 5.0 L of 2.0 M aqueous NaOH (10.0 mol).
Add 1.00 kg (8.54 mol) of enantiopure L-Valine . Stir at 200 rpm until complete dissolution is achieved.
Charge 1.0 L of Tetrahydrofuran (THF) . Causality: THF acts as a phase-transfer co-solvent, enhancing the solubility of the incoming lipophilic acid chloride and driving the reaction rate over the competing hydrolysis rate.
Set the chiller to cool the reaction mass to an internal temperature of 0–5 °C .
Phase 2: Simultaneous Dosing (Acylation)
Load Dosing Pump A with 1.38 kg (8.96 mol, 1.05 eq) of 3-methylbenzoyl chloride .
Load Dosing Pump B with 4.0 M aqueous NaOH .
Initiate the addition of 3-methylbenzoyl chloride at a rate of ~11.5 g/min (approx. 120 minutes total addition time).
Critical Control: Concurrently dose the 4.0 M NaOH to maintain the internal pH strictly between 10.0 and 10.5 . Adjust the jacket temperature to ensure the internal temperature does not exceed 10 °C during the exothermic addition.
Upon completion of dosing, allow the reaction to warm to 15 °C and stir for an additional 60 minutes.
Phase 3: In-Process Control (IPC) Validation Gate
Withdraw a 1.0 mL aliquot from the aqueous phase, quench with 1.0 mL methanol, and analyze via Reverse-Phase HPLC (UV at 220 nm).
Validation Gate: Proceed to Phase 4 only if unreacted L-valine is < 1.0% and the intermediate conversion is > 99.0%. If incomplete, dose an additional 0.02 eq of acid chloride, stir for 30 minutes, and re-test.
Phase 4: Downstream Processing and Isolation
Charge 2.0 L of Ethyl Acetate (EtOAc) to the reactor. Stir vigorously for 15 minutes, then halt stirring to allow phase separation.
Decant and discard the upper organic layer. Causality: This removes unreacted acid chloride and symmetric anhydride impurities, while the target product remains in the aqueous phase as a highly soluble sodium salt.
Cool the retained aqueous layer back to 0–5 °C .
Slowly dose 6.0 M HCl into the reactor until the pH reaches 2.0 . A thick, white crystalline precipitate of the free acid product will form.
Stir the slurry for 1 hour at 5 °C to maximize crystal growth and uniform particle size distribution.
Filter the slurry through a Nutsche filter. Wash the filter cake with ice-cold deionized water (3 × 2.0 L) until the filtrate pH is ~5.0. Causality: Thorough washing is required to remove stoichiometric NaCl generated during the reaction.
Transfer the wet cake to a vacuum oven and dry at 45 °C under deep vacuum (< 50 mbar) for 24 hours.
Data Presentation & Quality Metrics
The following table summarizes the expected analytical profile for a successful 1.0 kg scale-up batch, establishing the benchmark for quality assurance release.
Parameter
Analytical Method
Acceptance Criteria
Expected Result (1 kg scale)
Appearance
Visual Inspection
White to off-white crystalline powder
White crystalline powder
Isolated Yield
Gravimetric
≥ 85.0%
91.5% (1.84 kg)
Chemical Purity
RP-HPLC (Area %)
≥ 98.5%
99.4%
Chiral Purity (ee)
Chiral HPLC
≥ 99.0%
> 99.8% (No racemization)
m-Toluic Acid Limit
RP-HPLC (Area %)
≤ 0.5%
0.15%
Moisture Content
Karl Fischer (KF) Titration
≤ 0.5% w/w
0.2% w/w
Residual Solvent
HS-GC (THF, EtOAc)
≤ 5000 ppm (ICH Q3C)
< 500 ppm
References
US Patent 9187407B2 : Method to produce N-acyl amino acid surfactants using N-acyl amino acid surfactants or the corresponding anhydrides as catalysts. Google Patents.1
Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants . RSC Publishing (Green Chemistry). 2
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications . Beilstein Journal of Organic Chemistry. 3
Use of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid in high-throughput screening
Application Note & Protocol Topic: Use of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid in High-Throughput Screening Audience: Researchers, scientists, and drug development professionals. Abstract The discovery o...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: Use of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery of novel enzyme inhibitors is a cornerstone of modern drug development. High-throughput screening (HTS) provides the necessary scale to interrogate large compound libraries for potential therapeutic candidates. This document details a robust, fluorescence-based assay designed for the high-throughput screening of potential inhibitors against a model cysteine protease, herein referred to as Cysteine Protease X (CP-X). We present a comprehensive protocol utilizing a Förster Resonance Energy Transfer (FRET) peptide substrate, and showcase its application in characterizing the inhibitory activity of a test compound, (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. The N-acylated amino acid scaffold of this compound is a common motif in known protease inhibitors, making it an exemplary candidate for this HTS workflow.[1][2] The described methodology, from assay principle to data analysis, provides a validated framework for identifying and characterizing novel protease inhibitors.
Introduction: The Quest for Novel Protease Inhibitors
Cysteine proteases are a class of enzymes that play pivotal roles in a multitude of physiological and pathophysiological processes, including immune responses, protein turnover, and viral replication. Their dysregulation is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The identification of potent and selective inhibitors for these enzymes is a key objective in drug discovery.
High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of thousands to millions of compounds.[3] A successful HTS campaign hinges on a reliable and robust assay. Fluorescence Resonance Energy Transfer (FRET) based assays are particularly well-suited for HTS due to their sensitivity, homogeneous format ("mix-and-read"), and adaptability to automation.[4][5][6]
This application note describes a FRET-based HTS assay for the discovery of inhibitors against a model cysteine protease, CP-X. We will use (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid as our exemplar test article to illustrate the complete workflow, from initial screening to IC50 determination.
Assay Principle: FRET-Based Detection of Protease Activity
The assay leverages a custom-synthesized peptide substrate that contains a cleavage site for CP-X, flanked by a FRET donor fluorophore (e.g., a cyan fluorescent protein, CFP) and a quencher or acceptor fluorophore (e.g., a yellow fluorescent protein, YFP).
Intact Substrate (No Protease Activity): When the peptide substrate is intact, the donor and acceptor are in close proximity. Upon excitation of the donor fluorophore, energy is transferred non-radiatively to the acceptor, resulting in a high FRET signal and low donor fluorescence.[6]
Cleaved Substrate (Protease Activity): In the presence of active CP-X, the peptide is cleaved. This separates the donor and acceptor, disrupting FRET. Consequently, excitation of the donor results in an increase in its own fluorescence emission.[4][7]
Inhibition: A potential inhibitor, such as (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, will bind to CP-X and prevent the cleavage of the FRET substrate. This results in a low donor fluorescence signal, similar to the "no enzyme" control.
The intensity of the donor fluorescence is therefore directly proportional to the extent of substrate cleavage and inversely proportional to the inhibitory activity of the test compound.
Caption: Workflow for HTS data analysis.
Troubleshooting
Problem
Potential Cause(s)
Suggested Solution(s)
Low Z'-Factor (<0.5)
- High variability in controls- Low signal-to-background ratio
- Optimize enzyme and substrate concentrations- Check for reagent instability- Ensure proper mixing
High False Positive Rate
- Compound autofluorescence- Compound aggregation
- Perform counter-screen without enzyme- Add non-ionic detergent (e.g., Triton X-100) to assay buffer
Inconsistent IC50 Values
- Compound instability in assay buffer- Incorrect serial dilutions
- Check compound solubility and stability- Verify accuracy of liquid handling
Conclusion
The FRET-based assay protocol detailed in this application note provides a robust and reliable method for the high-throughput screening and characterization of cysteine protease inhibitors. The use of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid as a model compound demonstrates the utility of this workflow in determining the potency of potential drug candidates. By adhering to the principles of rigorous assay validation, including the consistent monitoring of the Z'-factor, researchers can confidently identify and advance novel inhibitors for further development.
References
On HTS: Z-factor. (2023, December 12). Vertex AI Search.
Imai, K., et al. (2020, December 21). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(12), 1735-1741. [Link]
Thorne, N., et al. (2012, May 1). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. Retrieved from [Link]
BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
Saleh, S. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. LibreTexts Chemistry. Retrieved from [Link]
Pellizzari, V., et al. (2003). A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease. Analytical Biochemistry, 315(1), 133-140. [Link]
Knappe, D., et al. (2011). Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. Analytical Chemistry, 83(19), 7508-7514. [Link]
Schilling, C. J., et al. (2005). Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. Journal of Virology, 79(12), 7679-7689. [Link]
Yang, W., et al. (2013). Development of a high-throughput screening assay for inhibitors of small ubiquitin-like modifier proteases. Journal of Biomolecular Screening, 18(5), 598-607. [Link]
Achyuthan, K. E., et al. (2009). New High-Throughput Screening Protease Assay Based upon Supramolecular Self-assembly. ACS Applied Materials & Interfaces, 1(2), 349-360. [Link]
Chen, Y., et al. (2011). Quantitative Förster resonance energy transfer analysis for kinetic determinations of SUMO-specific protease. Analytical Biochemistry, 417(2), 229-239. [Link]
van Rosmalen, M., et al. (2018). High-Throughput Screening in Protein Engineering: Recent Advances and Future Perspectives. International Journal of Molecular Sciences, 19(10), 3216. [Link]
Deu, E., et al. (2010). Use of Activity-Based Probes to Develop High Throughput Screening Assays That Can Be Performed in Complex Cell Extracts. PLoS ONE, 5(8), e11985. [Link]
Northrop, D. B. (2021). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Journal of Chemistry, 99(12), 947-952. [Link]
Nanosyn. (n.d.). HTS/Profiling. Retrieved from [Link]
Kim, G., & Kim, Y. P. (2012). Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics, 2(2), 127-138. [Link]
Bennett, B., et al. (2006). Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases. Biochemistry, 45(11), 3519-3525. [Link]
Gado, F., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4388. [Link]
EMBL-EBI. (n.d.). N-acetyl-L-valine (CHEBI:21565). Retrieved from [Link]
Yin, J., et al. (2022). High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. Pharmaceutical Research, 39(5), 899-909. [Link]
Technical Support Center: Synthesis of (2S)-3-Methyl-2-[(3-methylbenzoyl)amino]butanoic Acid
Welcome to the technical support center for the synthesis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific amide coupling reaction. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and success of your synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, providing potential causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the acylation of L-valine with 3-methylbenzoyl chloride are a common issue. Several factors can contribute to this, often related to the reaction conditions and the stability of the reagents.
Potential Causes & Solutions:
Hydrolysis of 3-Methylbenzoyl Chloride: 3-Methylbenzoyl chloride is susceptible to hydrolysis, especially under the basic aqueous conditions of a typical Schotten-Baumann reaction.[1] This side reaction consumes your acylating agent, reducing the amount available to react with L-valine.
Solution: Ensure your 3-methylbenzoyl chloride is of high purity and handled under anhydrous conditions as much as possible prior to the reaction. Consider adding the 3-methylbenzoyl chloride solution dropwise to the cooled, basic solution of L-valine to minimize its contact time with water before reacting.[2]
Incomplete Reaction: The reaction may not have gone to completion.
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if necessary. Ensure efficient stirring to overcome the biphasic nature of the Schotten-Baumann reaction.[1]
Suboptimal pH: The pH of the reaction is critical. If the pH is too low, the amine of L-valine will be protonated, reducing its nucleophilicity. If the pH is too high, the hydrolysis of the acid chloride is accelerated.
Solution: Maintain the pH of the aqueous phase in the range of 9-10.[2] This can be achieved by using a suitable base like sodium carbonate or sodium bicarbonate and monitoring the pH throughout the addition of the acid chloride.
Product Loss During Work-up: The desired product may be partially soluble in the aqueous layer, leading to losses during extraction.
Solution: After acidification of the reaction mixture, ensure complete precipitation of the product. Cooling the mixture can aid this. When extracting, use a suitable organic solvent and perform multiple extractions to maximize recovery.
Question 2: I'm observing a significant amount of an impurity with a similar retention time to my product in HPLC analysis. What could this be and how can I prevent it?
Answer:
The most probable impurity with similar polarity to your desired product is the diastereomer, (2R)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, arising from epimerization of the L-valine starting material.
Key Concepts:
Epimerization is the change in configuration at a single stereocenter. In this synthesis, the acidic proton on the α-carbon of L-valine can be abstracted under basic conditions, leading to a planar enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of the (S) and (R) enantiomers.[3][4]
Causes of Epimerization & Mitigation Strategies:
Elevated Temperature: Higher reaction temperatures can increase the rate of epimerization.[3]
Mitigation: Perform the reaction at a low temperature, typically between 0-5 °C, especially during the addition of the 3-methylbenzoyl chloride.
Prolonged Exposure to Strong Base: Extended reaction times in a strongly basic environment can promote epimerization.[3]
Mitigation: Add the acylating agent promptly after the L-valine is dissolved in the basic solution. Do not let the L-valine solution stir for an extended period before adding the 3-methylbenzoyl chloride. Aim for the shortest reaction time necessary for completion.
Choice of Base: While a base is necessary, a very strong base can increase the rate of proton abstraction from the α-carbon.
Mitigation: Use a milder base like sodium bicarbonate or sodium carbonate, which is generally sufficient for the Schotten-Baumann reaction.[2]
The following diagram illustrates the mechanism of epimerization:
Caption: Mechanism of base-catalyzed epimerization of the L-valine derivative.
Question 3: My final product is difficult to purify, showing multiple spots on TLC even after column chromatography. What are the potential side products?
Answer:
Besides epimerization, several other side reactions can lead to a complex product mixture.
Common Side Products and Their Formation:
3-Methylbenzoic Acid: This is formed from the hydrolysis of 3-methylbenzoyl chloride.[1]
Prevention: As mentioned in Question 1, minimize the exposure of the acid chloride to water.
Removal: 3-Methylbenzoic acid can usually be removed by washing the organic extract with a basic aqueous solution (e.g., saturated sodium bicarbonate) during the work-up.
Diacylated Product (Diacylamide): The amide nitrogen of the product can, under forcing conditions, be acylated again by 3-methylbenzoyl chloride.[5]
Prevention: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of 3-methylbenzoyl chloride. Avoid high temperatures and prolonged reaction times.
Anhydride Formation: Two molecules of 3-methylbenzoic acid (formed from hydrolysis) can potentially form an anhydride, which can also act as an acylating agent.
Prevention: The primary strategy is to prevent the hydrolysis of the acid chloride.
The following workflow can help in troubleshooting a complex reaction mixture:
Caption: A logical workflow for diagnosing and addressing side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for this reaction?
A1: The classical Schotten-Baumann reaction is biphasic, typically using water and an organic solvent that dissolves the acid chloride.[2] Dichloromethane (DCM) or diethyl ether are common choices for the organic phase. A mixture of water and a water-miscible organic solvent like THF or dioxane can also be used.[2]
Q2: How can I confirm the stereochemical purity of my final product?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method to determine the enantiomeric or diastereomeric excess. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent can be employed to resolve the signals of the different stereoisomers.
Q3: Are there alternative methods to the Schotten-Baumann reaction for this synthesis?
A3: Yes, other amide coupling methods can be used. These typically involve activating the carboxylic acid (in this case, 3-methylbenzoic acid) with a coupling reagent, followed by the addition of the amino acid (L-valine, often as its methyl or ethyl ester to avoid self-condensation of the amino acid). Common coupling reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in the presence of an additive like HOBt (1-hydroxybenzotriazole) to suppress racemization.[6][7]
Q4: What are the typical impurities in the starting material, 3-methylbenzoyl chloride, that I should be aware of?
A4: 3-Methylbenzoyl chloride can contain residual thionyl chloride from its synthesis, which is highly reactive and can lead to undesired side reactions.[8] It can also contain 3-methylbenzoic acid due to hydrolysis during storage. It is advisable to use freshly distilled or high-purity 3-methylbenzoyl chloride.
Q5: Can I use a different amino acid instead of L-valine in this reaction?
A5: Yes, this reaction is generally applicable to other amino acids. However, the susceptibility to side reactions, particularly epimerization, can vary depending on the amino acid's side chain.[3][5] For instance, amino acids with electron-withdrawing groups in their side chains may be more prone to epimerization.[3] The steric hindrance of the side chain can also affect the reaction rate.[5]
Experimental Protocols
Protocol 1: Synthesis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid via Schotten-Baumann Reaction
Materials:
L-Valine
3-Methylbenzoyl chloride
Sodium Carbonate (Na₂CO₃)
Dichloromethane (DCM)
Hydrochloric Acid (HCl), concentrated
Deionized Water
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve L-valine (1.0 eq) in a 1M aqueous solution of sodium carbonate (2.5 eq). Cool the solution to 0-5 °C in an ice bath.
In a separate flask, dissolve 3-methylbenzoyl chloride (1.1 eq) in dichloromethane.
Add the 3-methylbenzoyl chloride solution dropwise to the vigorously stirred L-valine solution over 30-60 minutes, maintaining the temperature between 0-5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates the consumption of the starting materials.
Transfer the reaction mixture to a separatory funnel and separate the layers.
Wash the organic layer with 1M HCl (2 x volume) and then with brine (1 x volume).
Extract the aqueous layer with dichloromethane (2 x volume).
Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Analysis of Epimeric Purity by Chiral HPLC
Objective: To determine the percentage of the (2R) diastereomer in the synthesized product.
Typical Conditions (Method development will be required for specific instrumentation):
Column: A chiral stationary phase column suitable for amino acid derivatives (e.g., a polysaccharide-based chiral column).
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio will need to be optimized.
Flow Rate: 1.0 mL/min.
Detection: UV at a wavelength where the aromatic ring of the 3-methylbenzoyl group absorbs (e.g., 230 nm).
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Procedure:
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
Inject a standard solution of the desired (2S) product if available, or a racemic mixture (prepared by intentionally causing epimerization, e.g., by heating in base) to determine the retention times of both diastereomers.
Inject the synthesized sample.
Integrate the peak areas of the (2S) and (2R) isomers.
Calculate the diastereomeric excess (%de) or the percentage of each isomer.
Data Summary
Parameter
Typical Range
Potential Issue Indicated by Deviation
Yield
70-90%
Low yield may indicate hydrolysis of the acid chloride or product loss during work-up.
Diastereomeric Excess (%de)
>98%
A lower %de indicates significant epimerization.
Melting Point
Consistent with literature values
A broad or depressed melting point suggests the presence of impurities.
¹H NMR
Clean spectrum matching the expected structure
Additional peaks may indicate side products or unreacted starting materials.
References
Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
Reaction Chemistry & Engineering. (2021, May 24). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. RSC Publishing. DOI:10.1039/D1RE00141H. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
PMC - NIH. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
Reddit. (2025, December 22). Side reactions with HBTU amide coupling? r/Chempros. Retrieved from [Link]
ResearchGate. (2026, March 8). (PDF) Epimerisation in Peptide Synthesis. Retrieved from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
OUCI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
MDPI. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]
ACS Publications. (2021, August 9). Synthesis of α-Amino Acid N-Carboxyanhydrides. Organic Letters. Retrieved from [Link]
PMC. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Retrieved from [Link]
PMC - NIH. (n.d.). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
PubMed. (2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
Google Patents. (n.d.). JPH03176436A - Preparation of 3-methyl-benzylchloride.
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
Google Patents. (n.d.). EP0429921A1 - Process for preparing 3-methyl-benzylchloride.
Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
PubMed. (2000, February 15). Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent. Retrieved from [Link]
WikiLectures. (2022, November 19). Valine. Retrieved from [Link]
PMC. (n.d.). Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine. Retrieved from [Link]
Google Patents. (n.d.). CN102993064A - Preparation and crystallization method of (2S)-2-animo-3-methyl-3-sulfinobutanoic acid.
Google Patents. (n.d.). US5689001A - Process for purifying valine.
Google Patents. (n.d.). CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid.
ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]
(n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Request PDF. Retrieved from [Link]
Technical Support Center: Purification of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
Welcome to the technical support center for the purification of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this N-acyl amino acid. Our goal is to equip you with the scientific rationale and practical steps to overcome common purification challenges.
Introduction
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a derivative of the amino acid valine, presents unique purification challenges due to its structural properties. The presence of a chiral center, an aromatic ring, and a carboxylic acid moiety necessitates carefully optimized purification strategies to achieve high purity and yield, which are critical for its applications in pharmaceutical development and other research areas. This guide will address common issues encountered during crystallization, chromatography, and impurity removal.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I might encounter?
Common impurities can originate from starting materials, side reactions, or degradation.[1][2] These may include:
Starting Materials: Unreacted L-valine and 3-methylbenzoyl chloride.
Diastereomers: If the synthesis is not perfectly stereoselective, the (2R) enantiomer could be present.
Hydrolysis Products: 3-methylbenzoic acid from the hydrolysis of 3-methylbenzoyl chloride.
Side-Reaction Products: Di-acylated valine or other byproducts from the acylation reaction.[3]
Troubleshooting Flowchart for Impurity Identification:
Caption: Workflow for identifying common impurities.
FAQ 2: My crystallization yields are low. What can I do to improve them?
Low crystallization yields can be frustrating. Here are some key factors to consider for optimization:
Solvent System: The choice of solvent is critical. A good solvent system will dissolve the compound at a higher temperature and allow it to precipitate upon cooling. Experiment with solvent/anti-solvent systems. For N-acyl amino acids, combinations of polar solvents (like ethanol or isopropanol) and non-polar anti-solvents (like hexane or heptane) are often effective.[4]
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil. A slow, controlled cooling process is generally preferred to allow for the growth of larger, purer crystals.
Seeding: Introducing a small, pure crystal of the target compound (a seed crystal) can initiate crystallization at a higher temperature, leading to better crystal formation and potentially higher yields.
pH Adjustment: Since the target molecule has a carboxylic acid group, the pH of the solution can significantly impact its solubility. Acidifying the solution to a pH of 2-3 with an acid like HCl can promote crystallization by protonating the carboxylate and reducing its solubility in aqueous media.[4]
FAQ 3: I'm observing co-elution of my product with an impurity during reverse-phase HPLC. How can I improve the separation?
Co-elution in reverse-phase HPLC is a common challenge. Here are several strategies to enhance resolution:
Mobile Phase Modification:
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice-versa) can alter the selectivity of the separation.[5]
pH Adjustment: The ionization state of the carboxylic acid on your molecule is pH-dependent. Adjusting the pH of the aqueous mobile phase (typically with trifluoroacetic acid or formic acid to a pH of 2-3) can significantly impact retention time and selectivity.
Additive: Including a tertiary alcohol in the mobile phase has been shown to reduce esterification of the carboxylic acid enantiomer, which can improve both yield and purity in preparative chromatography.[6]
Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase. A column with a different chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) might provide the necessary selectivity.
Gradient Optimization: A shallower gradient around the elution time of your compound can increase the separation between closely eluting peaks.
Table 1: HPLC Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Poor Peak Shape (Tailing)
Secondary interactions with silica
Add a competitive base (e.g., triethylamine) to the mobile phase or use a base-deactivated column.
Co-elution with Impurity
Insufficient selectivity
Modify mobile phase (organic solvent, pH), change stationary phase, or optimize the gradient.[5]
Low Retention
Compound is too polar for the column
Use a more polar stationary phase (e.g., C8 or a polar-embedded phase) or decrease the organic content of the mobile phase.
Troubleshooting Guides
Guide 1: Overcoming Challenges in Removing Residual 3-Methylbenzoic Acid
Residual 3-methylbenzoic acid is a common impurity resulting from the hydrolysis of 3-methylbenzoyl chloride. Its structural similarity to the target compound can make it difficult to remove.
Protocol: Liquid-Liquid Extraction for 3-Methylbenzoic Acid Removal
This protocol leverages the difference in acidity between the carboxylic acid of the product and the benzoic acid derivative.
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane.
Weak Base Wash: Wash the organic layer with a mild aqueous base solution, such as a saturated sodium bicarbonate solution. The more acidic 3-methylbenzoic acid will be preferentially deprotonated and extracted into the aqueous layer as its sodium salt. Your N-acyl amino acid product, being a weaker acid, should largely remain in the organic phase.
Separation: Carefully separate the aqueous layer.
Repeat: Repeat the wash step 1-2 more times to ensure complete removal of the impurity.
Acidification and Product Extraction (Optional but Recommended): To recover any product that may have partitioned into the aqueous layer, acidify the combined aqueous washes to pH 2-3 with dilute HCl. This will protonate your product, making it less water-soluble. Then, extract the aqueous layer with fresh organic solvent.
Drying and Concentration: Combine all organic layers containing your product, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Caption: Workflow for removing 3-methylbenzoic acid.
Guide 2: Resolving Enantiomeric Impurities
The presence of the undesired (2R) enantiomer can be a significant issue, especially for pharmaceutical applications. Chiral chromatography is the most effective method for separating enantiomers.[6][7]
Protocol: Chiral HPLC/SFC for Enantiomeric Separation
Column Selection: Chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for N-acyl amino acids.[6]
Mobile Phase Selection:
Normal Phase (HPLC): A mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The ratio of alcohol to non-polar solvent is a key parameter for optimizing separation.[6]
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent. The mobile phase is typically supercritical CO2 with a small amount of an organic modifier, often an alcohol.[]
Optimization: Systematically vary the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
Scale-up: Once an effective separation is achieved on an analytical scale, the method can be scaled up to a preparative scale to isolate the desired (2S) enantiomer.
References
Preparative-scale separation of enantiomers of chiral carboxylic acids.
Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. ResearchGate. [Link]
Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. PubMed. [Link]
Benzoyl Valine Quasiracemates: Pairing CF3 Quasienantiomers with H to t-Butyl. PubMed Central. [Link]
Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative. ResearchGate. [Link]
A very efficient method for the preparation of N-acylamino acids from the corresponding acyl chloride and amino acid. [Link]
Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. [Link]
Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. [Link]
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]
An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]
Preparation and crystallization method of (2S)-2-animo-3-methyl-3-sulfinobutanoic acid.
Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
Related impurities in peptide medicines. PubMed. [Link]
Technical Support Center: Troubleshooting Solubility for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
Welcome to the Technical Support Center. This guide is specifically engineered for scientists, formulation researchers, and drug development professionals facing solubility and dissolution bottlenecks with (2S)-3-methyl-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for scientists, formulation researchers, and drug development professionals facing solubility and dissolution bottlenecks with (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid (also known as N-(3-methylbenzoyl)-L-valine).
Because this molecule is a highly lipophilic N-acyl amino acid, it presents classic Biopharmaceutics Classification System (BCS) Class II challenges: high permeability but severely dissolution-rate-limited absorption. This guide provides field-proven, causality-driven methodologies to overcome these barriers.
Diagnostic Formulation Workflow
Before diving into specific troubleshooting steps, use the diagnostic decision tree below to identify the most thermodynamically stable and scalable solubility enhancement strategy for your specific project constraints.
Caption: Diagnostic workflow for selecting a solubility enhancement strategy based on physicochemical properties.
Troubleshooting Guide & FAQs
Q1: Why is the aqueous solubility of this compound inherently low, and what is its baseline physicochemical profile?
Causality & Mechanism:
The poor aqueous solubility of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is driven by its molecular structure. While it possesses a hydrophilic carboxylic acid headgroup, the bulk of the molecule consists of a hydrophobic isopropyl group (from the L-valine backbone) and a lipophilic 3-methylbenzoyl aromatic ring. The high crystal lattice energy and lipophilicity overwhelm the solvation capacity of water at low pH levels where the carboxylic acid is unionized [1].
According to the Henderson-Hasselbalch equation, the solubility of this weak acid will increase exponentially only when the pH of the microenvironment exceeds its pKa (pH > 4.5), triggering ionization.
Favorable for membrane permeability; lipophilicity dominates solubility.
pKa (Carboxylic Acid)
~3.8 - 4.2
Insoluble at gastric pH (1.2). Soluble at intestinal pH (6.8) due to ionization.
LogP (Octanol/Water)
~2.5 - 3.5
High lipophilicity drives poor aqueous solvation; suitable for lipid carriers.
BCS Classification
Class II
Absorption is strictly dissolution-rate limited.
Q2: How can I leverage pH adjustment and salt formation to improve dissolution?
Causality & Mechanism:
Salt formation is the first-line defense for weak acids [1]. By pairing the carboxylic acid with a strong base (e.g., Sodium, Potassium, or Tromethamine), you alter the pH of the diffusion layer immediately surrounding the dissolving particle. When the salt particle contacts gastrointestinal fluids, it creates a localized high-pH microenvironment, driving rapid dissolution before the bulk pH can force precipitation. To form a stable salt, the "Rule of 3" applies: the pKa of the counterion base must be at least 3 units higher than the pKa of the drug (
ΔpKa>3
).
Protocol: High-Throughput Salt Screening
This self-validating protocol ensures the discovery of a thermodynamically stable salt form.
Solvent Selection: Prepare 5 mL aliquots of 5 different ICH Class 3 solvents with varying dielectric constants (e.g., Ethanol, Acetone, Ethyl Acetate, THF, Water).
Counterion Addition: Dispense 50 mg of the free acid into HPLC vials. Add stoichiometric amounts (1:1 and 1:1.2 molar ratios) of counterions with pKa > 7.0 (e.g., NaOH, KOH, L-Arginine, Meglumine).
Equilibration: Subject the suspensions to temperature cycling (5°C to 50°C) at 200 rpm for 48-72 hours to overcome activation energy barriers for nucleation.
Harvesting: Isolate the resulting precipitates via centrifugation (10,000 rpm for 10 mins) and dry under a vacuum at 40°C.
Validation: Analyze the isolates using X-ray Powder Diffraction (XRPD) to confirm a new crystalline lattice (distinct from the free acid) and Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm.
Q3: What if the salt form fails or disproportionates in the stomach? How do I utilize Amorphous Solid Dispersions (ASDs)?
Causality & Mechanism:
If the salt form reverts to the insoluble free acid in the low pH of the stomach (disproportionation), you must bypass the crystal lattice energy entirely. Amorphous Solid Dispersions (ASDs) trap the drug in a high-energy, disordered state within a polymer matrix [2].
When the ASD enters the GI tract, the polymer dissolves rapidly, releasing the drug to create a highly supersaturated solution (the "Spring" ). To prevent the drug from crashing out and recrystallizing, the amphiphilic polymer physically blocks crystal nucleation, maintaining supersaturation long enough for absorption to occur (the "Parachute" ) [3].
Caption: The "Spring and Parachute" mechanism of Amorphous Solid Dispersions (ASDs).
Protocol: Hot-Melt Extrusion (HME) for ASD Formulation
Polymer Screening: Select a hydrophilic polymer with a high glass transition temperature (
Tg
) that exhibits hydrogen-bonding potential with the drug's amide group (e.g., Copovidone or HPMCAS).
Blending: Geometrically mix the API (10-25% w/w) with the selected polymer. If the melt viscosity is too high, add 5% w/w of a plasticizer (e.g., PEG 4000) to lower the processing temperature.
Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel heating zones 15-20°C above the
Tg
of the polymer, ensuring the temperature remains strictly below the thermal degradation point of the API.
Cooling & Milling: Extrude the homogenous melt onto a chill roll to rapidly quench the system, locking the drug in the amorphous state. Mill the brittle extrudate into a fine powder.
Validation: Confirm the amorphous nature via XRPD (looking for a broad "halo" and absence of Bragg peaks) and verify a single, uniform
Tg
via DSC, which proves molecular miscibility.
Q4: Can lipid-based drug delivery systems (SMEDDS) be used for this molecule?
Causality & Mechanism:
Yes. Because N-(3-methylbenzoyl)-L-valine has a LogP > 2.5, it is highly lipophilic and an excellent candidate for Self-Microemulsifying Drug Delivery Systems (SMEDDS) [3]. Instead of forcing the drug to dissolve in water, SMEDDS pre-dissolve the drug in an isotropic mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, the system spontaneously forms oil-in-water microemulsions (droplet size < 100 nm). This massive surface area allows lipases to digest the lipid vehicle, keeping the drug solubilized in mixed micelles until it reaches the intestinal brush border for absorption.
Validation Tip: When screening lipids, conduct equilibrium solubility studies in various long-chain triglycerides (LCTs) and medium-chain triglycerides (MCTs) to ensure the vehicle can hold the entire therapeutic dose without precipitation upon aqueous dilution.
References
Dahiya, S. (2017). Fundamentals of Solubility Enhancement Techniques: What do We Need to Consider?. Bulletin of Pharmaceutical Research, 7(1), 138. Available at:[Link]
Ali, H. A., & Omer, H. K. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Advances in Pharmacological and Pharmaceutical Sciences. Available at:[Link]
Shailaja, K., Usha, M., Sankeerthana, P., Jaya Sri, R., Niharika, S., & Madhuri, S. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3). Available at:[Link]
Optimization
Technical Support Center: Stability and Degradation Prevention of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid (com...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid (commonly referred to as N-(3-methylbenzoyl)-L-valine).
Because this molecule is an N-acyl amino acid, it is uniquely susceptible to two primary degradation pathways in aqueous solutions: stereocenter racemization and amide bond hydrolysis. This guide provides the mechanistic causality behind these issues, self-validating experimental protocols, and actionable troubleshooting steps to ensure the integrity of your drug substance.
Diagnostic Workflow
Before adjusting your formulation, you must identify the exact mechanism of degradation. Use the diagnostic logic below to interpret your analytical data.
Diagnostic workflow for N-(3-methylbenzoyl)-L-valine degradation pathways.
Troubleshooting Guides & FAQs
Q1: My solution is showing a gradual decrease in chiral purity over time. What is causing this, and how can I prevent it?
Causality: The (2S) stereocenter of N-acyl amino acids is highly prone to racemization via an oxazolone (azlactone) intermediate[1]. Under acidic or basic stress, the carbonyl oxygen of the 3-methylbenzoyl group acts as an intramolecular nucleophile, attacking the activated carboxylic acid of the valine moiety to form a 5-membered oxazolone ring. The alpha-proton in this ring becomes highly acidic, leading to rapid enolization and the irreversible loss of (2S) stereochemistry.
Prevention:
pH Control: Maintain the solution pH strictly between 6.0 and 7.0. Avoid strong bases (which abstract the alpha-proton) and strong acids (which protonate the carbonyl, facilitating oxazolone formation).
Buffer Selection: Use sterically hindered, zwitterionic buffers like HEPES or MOPS. Avoid primary amine buffers (like Tris) or phosphate buffers, which can act as general acid/base catalysts and accelerate the reaction.
Q2: I am observing the appearance of two new peaks in my LC-MS chromatogram with m/z 135 and m/z 118 [M+H]+. What is happening?
Causality: These masses correspond to 3-methylbenzoic acid and L-valine, respectively. This indicates that your molecule is undergoing amide bond hydrolysis. While natural peptide bonds are generally robust, remote amide bonds in simple N-acylated amino acid derivatives can be surprisingly unstable hydrolytically under specific pH extremes[2].
Prevention:
Reduce Water Activity: Water is the obligate nucleophile in this hydrolysis reaction. By introducing a co-solvent (e.g., 5-10% DMSO, PEG-400, or Ethanol), you lower the dielectric constant and the thermodynamic water activity, kinetically starving the hydrolysis mechanism.
Thermal Control: Hydrolysis is highly temperature-dependent. Store bulk solutions at 2-8°C to suppress the kinetic rate constant of the cleavage event.
Q3: How should I design my stability studies to comply with regulatory expectations for this molecule?
Causality: To ensure your data is accepted for regulatory submissions, your protocols must align with ICH Q1A(R2) guidelines, which mandate specific temperature and humidity controls to establish a reliable shelf-life[3]. Because this molecule is hydrolytically sensitive, accelerated stress testing (e.g., 40°C / 75% RH) will likely force degradation faster than standard ambient conditions.
Prevention: Always run parallel stability arms. If aqueous stability fails at accelerated conditions, consider lyophilization (freeze-drying) the N-(3-methylbenzoyl)-L-valine into a solid powder for long-term storage, reconstituting only prior to use.
Quantitative Data Presentation: Stability & Degradation Kinetics
The following table summarizes the expected kinetic stability of N-(3-methylbenzoyl)-L-valine in aqueous solutions under various conditions. Use this data to benchmark your own formulation's performance.
pH Range
Temperature (°C)
Primary Degradation Pathway
Estimated t1/2
Recommended Corrective Action
< 4.0
25°C
Acid-Catalyzed Amide Hydrolysis
< 48 hours
Neutralize to pH 6.5; Avoid TFA/HCl
4.0 - 6.0
40°C
Racemization (Oxazolone)
7 - 14 days
Lower storage temperature to 2-8°C
6.0 - 7.0
4°C
None (Stable)
> 24 months
Standard target storage condition
> 8.0
25°C
Base-Catalyzed Hydrolysis
< 24 hours
Buffer with HEPES (pH 6.8); Avoid NaOH
Experimental Protocols
To ensure scientific integrity, every protocol utilized in your lab must be a self-validating system . The methodologies below include mandatory control steps to prove the analytical method is functional before unknown samples are tested.
This assay determines the rate of amide bond hydrolysis under acidic, neutral, and basic conditions[4].
Step 1: Buffer Preparation
Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), 4.0 (Acetate), 6.5 (HEPES), 8.0 (Borate), and 10.0 (Carbonate).
Step 2: Sample Spiking
Dissolve N-(3-methylbenzoyl)-L-valine in pure DMSO to create a 10 mg/mL stock. Spike 10 µL of this stock into 990 µL of each buffer (Final concentration: 0.1 mg/mL in 1% DMSO).
Step 3: Self-Validation Control (Critical)
Prepare a Forced Degradation Control by spiking the stock into 0.1 M NaOH and incubating at 60°C for 2 hours. Analyze this first. Validation criteria: Your LC-MS must baseline-resolve the intact parent mass (m/z 235) from the cleavage products (m/z 135 and 118). If co-elution occurs, adjust your gradient before proceeding.
Step 4: Incubation & Quenching
Incubate the test samples in sealed, amber glass vials at 40°C. Withdraw 50 µL aliquots at 0, 24, 48, 72, and 168 hours. Quench the reaction immediately by diluting 1:1 with 0.1% Formic Acid in Acetonitrile and freeze at -20°C until analysis.
Step 5: Data Processing
Plot the natural log (ln) of the remaining parent peak area versus time. The slope of this line represents the pseudo-first-order rate constant (
k
), which is used to calculate the half-life (
t1/2=0.693/k
).
Protocol 2: Chiral HPLC Method for Racemization Monitoring
Because LC-MS cannot differentiate between (2S) and (2R) enantiomers, a dedicated chiral method is required.
Step 1: Column & Mobile Phase Setup
Equip the HPLC with an immobilized polysaccharide chiral column (e.g., Chiralpak IA or AD-H, 4.6 x 250 mm, 5 µm). Prepare an isocratic mobile phase of Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1 v/v/v). Causality: The 0.1% TFA suppresses the ionization of the carboxylic acid on the valine moiety, preventing peak tailing and ensuring sharp resolution.
Step 2: System Suitability Control (Critical)
Inject a synthetic racemic standard of N-(3-methylbenzoyl)-D,L-valine. Validation criteria: The resolution (
Rs
) between the (2R) and (2S) peaks must be
≥1.5
. Do not proceed with stability samples until baseline resolution is achieved.
Step 3: Sample Analysis
Inject 10 µL of your stability samples. Monitor the UV absorbance at 230 nm (the optimal wavelength for the 3-methylbenzoyl chromophore).
Step 4: Quantification
Calculate the Enantiomeric Excess (% ee) using the peak areas:
% ee =[(Area 2S - Area 2R) / (Area 2S + Area 2R)] * 100. Track the % ee over time to map the racemization kinetics.
References
[3] ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
[2] Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health (NIH) / PMC.[Link]
[1] Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. National Institutes of Health (NIH) / PMC.[Link]
Common impurities in commercial (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
Welcome to the technical support center for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and troublesh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. This guide is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities associated with this compound. Our goal is to provide practical, experience-driven insights to ensure the integrity and success of your experiments.
Introduction
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, an N-acylated derivative of the essential amino acid L-valine, is a crucial building block in the synthesis of various pharmaceutical agents and complex organic molecules. The stereochemical purity and the absence of process-related impurities are paramount for its intended applications. This guide provides a comprehensive overview of potential impurities, their origins, and robust analytical methods for their detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid?
The most common impurities can be categorized based on their origin:
Starting Material-Related Impurities:
Unreacted L-valine
Unreacted 3-methylbenzoic acid
(2R)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid (the D-enantiomer)
Process-Related Impurities (By-products):
Diacylated L-valine (N,O-diacylation)
3-methylbenzoic anhydride
Degradation Products:
Hydrolysis products: L-valine and 3-methylbenzoic acid
Q2: What is the primary synthetic route for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid and how does it influence the impurity profile?
The most common synthetic method is the Schotten-Baumann reaction , where L-valine is acylated with 3-methylbenzoyl chloride in the presence of a base. This method is efficient but can lead to specific impurities if not carefully controlled.
Optimization
Inconsistent results in bioassays with (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
Prepared by the Senior Application Scientist Team Welcome to the technical support resource for bioassays involving (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. This guide is designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for bioassays involving (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in experimental results. We have structured this center in a practical question-and-answer format to address the specific challenges you may be facing. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to conduct robust and reproducible experiments.
Part 1: Foundational Troubleshooting: Compound Integrity and Behavior
Inconsistent results often originate from the physicochemical properties of the test compound itself. (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a derivative of the amino acid valine, possesses a hydrophobic character due to its benzoyl and methyl groups, which can be a primary source of assay variability.
Question 1: I'm seeing high variability between my replicate wells, especially at higher concentrations. What's the most likely cause?
Answer: High variability between replicates, particularly at higher concentrations, is a classic sign of poor compound solubility in your aqueous assay medium.[1] The hydrophobic nature of this N-acyl-amino acid derivative means it is practically insoluble in aqueous buffers.[1] When a compound precipitates, its effective concentration in the assay medium is no longer the intended concentration, leading to erratic biological effects.
Core Issues & Causal Chain:
Stock Solution: The compound is likely dissolved in a 100% organic solvent like DMSO to create a high-concentration stock.
Working Dilution: When this stock is diluted into your aqueous assay buffer (e.g., cell culture medium), the drastic change in solvent polarity can cause the compound to crash out of solution.
Precipitation: This precipitation is often not uniform across all wells, leading to a heterogeneous distribution of the compound and, consequently, high variability in your results.[2]
Visual Inspection: Prepare your highest intended concentration of the compound in the exact assay buffer you use for your experiment. Visually inspect the solution against a dark background for any signs of cloudiness or particulate matter.[1]
Centrifugation Test: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes. A visible pellet indicates precipitation.[1]
Determine Optimal Dilution: Perform a serial dilution of your compound directly in the assay medium and observe the concentration at which precipitation occurs. This will define the upper limit of your compound's practical solubility in the assay.
Question 2: My dose-response curve is not behaving as expected. It's either flat or has a very narrow dynamic range. Why?
Answer: This issue is also frequently linked to compound solubility and stability. If the compound precipitates at most of your tested concentrations, you are not actually achieving a true dose-response. Additionally, the stability of the compound in your assay medium over the incubation period could be a factor.
Key Considerations:
Solvent Effects: Ensure the final concentration of your organic solvent (e.g., DMSO) is consistent across all wells (including vehicle controls) and is at a level that does not impact the health of your cells or the activity of your enzymes (typically ≤0.5%).
Compound Adsorption: Hydrophobic compounds can adsorb to plastic surfaces of microplates, effectively lowering the concentration available to interact with the biological target.[1] Using low-retention plasticware or including a non-interfering carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.01%) in your assay buffer can help mitigate this.
Compound Stability: The amide bond in the molecule could be susceptible to hydrolysis under certain pH conditions or in the presence of cellular esterases/amidases, especially during long incubation times.
Workflow for Investigating Compound-Related Assay Failure
Caption: Sources of signal in a typical bioassay well.
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my stock solution?
A1: Due to its hydrophobic nature, a high-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. Ensure the DMSO is newly opened or properly stored to avoid hygroscopic effects, which can impact solubility.
[3]
Q2: What storage conditions are recommended for this compound?
A2: Store the solid compound at -20°C, protected from light and moisture. [1]Once dissolved in a solvent like DMSO, aliquot the stock solution into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
[3]
Q3: Can I prepare my working dilutions in advance?
A3: It is strongly recommended to prepare fresh dilutions from your frozen stock solution immediately before each experiment. [1][4]This minimizes the risk of compound degradation or precipitation over time in the aqueous buffer.
References
BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]
Newman, D. J. (n.d.). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. Planta Medica. [Link]
Eppendorf. (n.d.). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. [Link]
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
Agilent. (n.d.). Trends in Cell-based Assays. [Link]
Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Importance of Purity Evaluation and the Potential of Quantitative ¹H NMR as a Purity Assay. Journal of medicinal chemistry, 57(4), 1171–1182. [Link]
Contract Laboratory. (2023, February 26). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. [Link]
National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
How to confirm the stereochemistry of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with confirming the stereochemistry and enantiomeric purity of (2S)-3-methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with confirming the stereochemistry and enantiomeric purity of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid (commonly known as N-(3-methylbenzoyl)-L-valine).
Because N-acylated amino acids are highly susceptible to racemization during synthesis, establishing a robust, self-validating analytical framework is critical for ensuring batch-to-batch reproducibility and scientific integrity.
Stereochemical Validation Workflow
The following decision tree outlines the orthogonal analytical strategy required to definitively confirm the (S)-configuration of the valine stereocenter.
Workflow for confirming the stereochemistry of N-(3-methylbenzoyl)-L-valine.
To ensure absolute trustworthiness, every protocol must be treated as a self-validating system. You must establish baseline metrics using a racemic standard (a 50:50 mixture of the D- and L-enantiomers) before analyzing your synthesized compound.
Chiral HPLC using polysaccharide-based stationary phases is the gold standard for resolving N-acyl amino acids[1].
Step-by-Step Methodology:
Standard Preparation: Dissolve 1.0 mg of the racemic N-(3-methylbenzoyl)-valine standard in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v). Repeat this for your synthesized (S)-enantiomer sample.
Column Selection: Equip the HPLC with an immobilized amylose or cellulose-based chiral column (e.g., Chiralpak IA or Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
Mobile Phase Formulation: Prepare an isocratic mobile phase of Hexane / Isopropanol / Trifluoroacetic acid (TFA) at a ratio of 80:20:0.1 (v/v/v). Critical Step: The addition of 0.1% TFA is mandatory for acidic compounds[2].
Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column compartment temperature to 25°C, and UV detection to 230 nm (to capture the π-π* transition of the 3-methylbenzoyl chromophore).
System Suitability & Injection: Inject 10 µL of the racemic standard. Verify that the resolution (
Rs
) between the (R) and (S) peaks is
≥1.5
. Once baseline separation is validated, inject the synthesized sample.
Data Analysis: Calculate the enantiomeric excess (%ee) by integrating the area under the curve (AUC) for the (S)-enantiomer versus the trace (R)-epimer.
Protocol B:
1
H-NMR with Chiral Solvating Agents (CSA)
When chiral chromatography is unavailable, NMR spectroscopy using a Chiral Solvating Agent provides an orthogonal method for stereochemical confirmation[3].
Step-by-Step Methodology:
Sample Preparation: Dissolve 10 mg of the synthesized N-(3-methylbenzoyl)-L-valine in 0.5 mL of anhydrous, acid-free
CDCl3
.
CSA Addition: Add 1.2 molar equivalents of an enantiopure chiral base, such as (R)-(+)-1-phenylethylamine or a quinine derivative[2].
Equilibration: Allow the solution to sit for 5 minutes at room temperature to ensure the complete formation of the non-covalent diastereomeric salt complex.
Acquisition: Acquire a standard 1D
1
H-NMR spectrum at 400 MHz or higher (298 K, 16-32 scans).
Spectral Analysis: Zoom in on the isopropyl methyl doublets of the valine side chain (typically around 0.9–1.0 ppm). The (S)- and (R)-enantiomers will exhibit a chemical shift difference (
Δδ
). Integrate these distinct signals to calculate the enantiomeric ratio.
Quantitative Data Summary
Use the following table to benchmark your analytical results against expected system suitability parameters.
Analytical Method
Target Parameter
Expected Condition / Value
Diagnostic Purpose
Chiral HPLC
Resolution (
Rs
)
Rs≥1.5
between D/L peaks
Ensures accurate %ee quantification.
Chiral HPLC
Elution Order
(R)-enantiomer typically elutes first
Identifies the minor epimer impurity.
Polarimetry
Specific Rotation (
[α]D20
)
Matches (S)-reference standard
Confirms bulk macroscopic chirality.
1
H-NMR (CSA)
Chemical Shift (
Δδ
)
≥0.05
ppm split for
−CH(CH3)2
Orthogonal validation of enantiomeric purity.
Troubleshooting & FAQs
Q1: Why am I observing severe peak tailing and poor resolution during chiral HPLC analysis of my compound?Causality & Solution: N-(3-methylbenzoyl)-L-valine contains a free carboxylic acid moiety. In normal-phase chiral chromatography, unsuppressed carboxylates undergo secondary, non-enantioselective hydrogen bonding with the free silanol groups on the silica support of the stationary phase, leading to severe band broadening and tailing[2].
Action: You must add an acidic modifier (0.1% TFA or Formic Acid) to your mobile phase. This suppresses ionization, maintaining the analyte in its protonated, neutral state so it interacts exclusively with the chiral selector grooves.
Q2: During the synthesis of this compound, my chiral HPLC shows a significant amount of the (R)-enantiomer (D-valine derivative). What causes this epimerization?Causality & Solution: N-acylation of amino acids often proceeds through highly reactive activated ester intermediates. If an excess of coupling reagent or base is used, the intermediate can rapidly cyclize into an oxazolone (azlactone) ring[4]. The α-proton of the oxazolone is highly acidic; its abstraction by the base leads to a planar enolate, completely racemizing the stereocenter before the ring opens to form the final product.
Action: Strictly control the equivalents of your tertiary base (e.g., DIPEA or TEA) during the acylation step, and maintain the reaction at low temperatures (0–5°C) to kinetically suppress oxazolone formation.
Q3: When using a Chiral Solvating Agent (CSA) for NMR analysis, the valine methyl signals are not splitting into distinct diastereomeric peaks. Why?Causality & Solution: Chiral discrimination via CSAs relies entirely on the formation of transient, non-covalent diastereomeric complexes—specifically, hydrogen-bonded ion pairs between the carboxylic acid of your analyte and the amine of the CSA[3]. If you use a competing, highly polar solvent (like
DMSO−d6
or
Methanol−d4
), the solvent molecules disrupt these delicate intermolecular hydrogen bonds, preventing the distinct magnetic environments required for signal splitting.
Action: Switch to a non-polar, non-competing NMR solvent such as
CDCl3
or
C6D6
to maximize the ion-pairing interactions.
References
Betschinger, F., et al. "Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC." Journal of Chromatography A. Available at:[Link]
"New amino acid-based anionic surfactants and their use as enantiodiscriminating lyotropic liquid crystalline NMR solvents." Tetrahedron Asymmetry. Available at:[Link]
Alternative solvents for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid synthesis
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Author: BenchChem Technical Support Team. Date: April 2026
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Welcome to the Technical Support Center for the green synthesis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid (commonly known as N-(3-methylbenzoyl)-L-valine).
As the industry shifts away from hazardous solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), adapting traditional N-acylation workflows to greener alternatives requires a deep understanding of solvent causality, partition coefficients, and phase dynamics. This guide is engineered for drug development professionals and researchers to troubleshoot and optimize this specific amide bond formation using sustainable methodologies.
Decision tree and troubleshooting workflow for the green synthesis of N-(3-methylbenzoyl)-L-valine.
Section 1: Troubleshooting & FAQs
Q1: When replacing DCM with 2-MeTHF in the Schotten-Baumann synthesis using m-toluoyl chloride, my yield of the N-aroyl amino acid dropped from 85% to 40%. Why?Causality & Solution: This is a phase-transfer limitation. 2-Methyltetrahydrofuran (2-MeTHF) has different partitioning coefficients than DCM. L-valine is highly water-soluble, while m-toluoyl chloride remains exclusively in the 2-MeTHF phase. If your stirring rate is insufficient, the interfacial surface area between the two phases is too low, starving the reaction of the nucleophile. Furthermore, L-valine is a zwitterion. At a pH below 9.0, the amine group is protonated (pKa ~9.7) and non-nucleophilic.
Actionable Fix: Increase stirring to >800 RPM to maximize interfacial area. Strictly maintain the aqueous phase pH between 9.5 and 10.0 using a pH stat or continuous manual addition of 1 M NaOH.
Q2: My product is heavily contaminated with m-toluic anhydride. How do I prevent this in alternative solvents?Causality & Solution: Anhydride formation is a classic competing pathway. It occurs when m-toluoyl chloride hydrolyzes into m-toluic acid, which then attacks unreacted m-toluoyl chloride. This happens when the primary nucleophile (L-valine) is unavailable—either due to poor phase mixing, incorrect stoichiometry, or localized pH drops.
Actionable Fix: Ensure a 1.2x molar excess of L-valine relative to the acid chloride. Add the m-toluoyl chloride slowly (dropwise over 30+ minutes) to prevent local accumulation of the electrophile.
Q3: When using Ethyl Acetate (EtOAc) as an alternative solvent, I experience severe emulsions during the aqueous washing steps. How can I resolve this?Causality & Solution: EtOAc has a relatively high water solubility (~8.3 g/100 mL at 20 °C) compared to other green solvents. During alkaline or acidic workups, the formation of sodium or chloride salts of the N-aroyl amino acid acts as a surfactant, stabilizing the EtOAc/water interface and causing stubborn emulsions.
Actionable Fix: Switch to Cyclopentyl Methyl Ether (CPME). CPME has a much lower water solubility (1.1 g/100 mL) and higher hydrophobicity, which naturally resists emulsion formation 1. If you must use EtOAc, saturate the aqueous phase with NaCl (brine) prior to extraction to "salt-out" the organic phase.
Q4: Can this N-acylation be performed entirely in water to avoid organic solvents completely?Causality & Solution: Yes, water is an increasingly utilized and underestimated solvent for amide bond formation 2. However, m-toluoyl chloride is highly insoluble in water and will form unreactive droplets that rapidly hydrolyze. To overcome this, you must use a surfactant (e.g., TPGS-750-M) to create nanomicelles. These nanomicelles act as hydrophobic reaction chambers where the acid chloride and the uncharged portion of L-valine can interact, shielding the acid chloride from bulk water hydrolysis.
Section 2: Solvent Performance Data
The following table summarizes the quantitative physical properties and expected performance of various solvents when transitioning away from traditional hazardous media for amide bond formation.
Protocol A: Biphasic Schotten-Baumann Acylation in 2-MeTHF/Water
This protocol utilizes the acid chloride route, maximizing atom economy while utilizing a highly separable green solvent.
Substrate Preparation: Dissolve L-valine (1.2 equiv, 12 mmol) in 15 mL of 1 M NaOH (aq) in a 100 mL round-bottom flask.
Self-Validation Check: Ensure complete dissolution. A clear solution confirms the formation of the sodium salt of L-valine, breaking the zwitterionic network.
Phase Addition: Add 15 mL of 2-MeTHF to create a biphasic system. Cool the biphasic mixture to 0–5 °C using an ice bath.
Causality: Low temperature thermodynamically suppresses the competitive hydrolysis of the incoming acid chloride.
Electrophile Addition: Dissolve m-toluoyl chloride (1.0 equiv, 10 mmol) in 5 mL of 2-MeTHF. Add this solution dropwise over 30 minutes while stirring vigorously (>800 RPM).
pH Maintenance (Critical): Monitor the pH continuously. Add 1 M NaOH dropwise to maintain the pH strictly between 9.5 and 10.0.
Self-Validation Check: If the pH drops below 9.0, the reaction will stall. Pause the acid chloride addition until the pH is restored.
Workup: Once addition is complete, stir for 1 hour at room temperature. Separate the phases and discard the organic phase (which contains unreacted acid chloride/anhydride impurities). Acidify the aqueous phase to pH 2.0 using 2 M HCl. Extract the newly precipitated free acid product with fresh 2-MeTHF (2 x 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under vacuum.
Protocol B: Catalytic Amidation in CPME using EDC/HOBt
This protocol is ideal if avoiding acid chlorides is preferred, utilizing CPME's excellent phase-separation properties.
Activation: Suspend m-toluic acid (1.0 equiv, 10 mmol) and L-valine methyl ester hydrochloride (1.1 equiv, 11 mmol) in 25 mL of CPME.
Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25 mmol) to the suspension.
Causality: DIPEA neutralizes the hydrochloride salt, freeing the amine for nucleophilic attack, and acts as the base for the coupling reagents.
Coupling: Add EDC·HCl (1.2 equiv, 12 mmol) and HOBt (1.2 equiv, 12 mmol). Stir the mixture at room temperature for 4–6 hours.
In-Flask Workup: Add 15 mL of 1 M HCl directly to the flask and stir for 5 minutes. Allow the phases to separate.
Self-Validation Check: CPME's low water solubility ensures a crisp, immediate phase separation without the emulsions typical of DCM.
Purification: Wash the CPME layer with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Concentrate the CPME layer to yield the protected ester. (Note: A subsequent standard LiOH hydrolysis in THF/Water is required to yield the free butanoic acid).
Section 4: References
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. 1
Sheldon, R. A., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. 2
Fodor, K., et al. (2021). A Sustainable Green Enzymatic Method for Amide Bond Formation. National Library of Medicine (PMC). 3
Overcoming poor cell permeability of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
Topic: Overcoming Poor Cell Permeability of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid Welcome to the Application Support Knowledge Base. This guide is designed for medicinal chemists, DMPK scientists, and for...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Overcoming Poor Cell Permeability of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
Welcome to the Application Support Knowledge Base. This guide is designed for medicinal chemists, DMPK scientists, and formulation researchers troubleshooting the transcellular permeability of N-acyl amino acids.
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid (also known as N-(3-methylbenzoyl)-L-valine) frequently exhibits negligible passive permeability in standard in vitro models. Below, we dissect the physicochemical root causes of this issue and provide field-proven, self-validating protocols to overcome it through assay optimization and prodrug design.
Diagnostic Workflow
Before altering your compound or assay, consult the decision tree below to determine the most appropriate intervention strategy for your current stage of drug development.
Decision tree for troubleshooting poor permeability of carboxylic acid compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my compound showing near-zero permeability in standard Caco-2/MDCK assays?
The Causality: The molecule contains a free carboxylic acid group on the butanoic acid backbone. The pKa of this specific carboxylate is approximately 3.5 to 4.0. In a standard Caco-2 assay running at a physiological pH of 7.4, the molecule is >99.9% ionized (deprotonated). The resulting negative charge drastically increases the molecule's hydration energy. Because the lipid bilayer of the cell membrane is highly lipophilic, the energetic penalty for the hydrated anion to partition into the hydrophobic core is too high, effectively halting passive transcellular diffusion[1].
Q2: I cannot change the chemical structure right now. How can I modify the in vitro assay to get a better readout of inherent permeability?
The Causality: If you are restricted from synthesizing a prodrug, you can exploit the pH-partition hypothesis . By lowering the pH of the apical compartment (donor chamber) to 6.0 or 5.5, you artificially increase the fraction of the unionized (protonated) carboxylic acid. The unionized species is significantly more lipophilic and can passively diffuse across the Caco-2 monolayer into the basolateral compartment (maintained at pH 7.4), where it acts as a sink by immediately re-ionizing the molecule[1]. See Protocol 1 for implementation.
Q3: We are ready to synthesize a prodrug. Which masking strategy is best for this specific carboxylic acid?
The Causality: Simple alkyl esters (like methyl or ethyl esters) are often too sterically hindered or chemically stable to be efficiently cleaved by human esterases, leading to poor active drug release. Instead, acyloxyalkyl esters , such as pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC), are the gold standard for carboxylic acids[2].
These prodrugs mask the negative charge, drastically increasing lipophilicity (LogP) and membrane permeability. Once inside the cell, ubiquitous intracellular carboxylesterases rapidly cleave the terminal ester. This creates an unstable hydroxymethyl intermediate that spontaneously decomposes, releasing the active N-(3-methylbenzoyl)-L-valine along with formaldehyde and pivalic acid[2][3].
Intracellular enzymatic cleavage pathway of pivaloyloxymethyl (POM) ester prodrugs.
Data Presentation: Comparison of Prodrug Strategies
When selecting a prodrug moiety for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, consider the trade-offs between chemical stability and enzymatic lability.
Prodrug Strategy
Permeability Gain (vs Parent)
Intracellular Cleavage Rate
Primary Cleavage Byproducts
Recommended Use Case
Methyl / Ethyl Ester
Low to Moderate
Very Slow
Methanol / Ethanol
Avoid; often fails to release parent drug in vivo.
POM Ester (Pivaloyloxymethyl)
High (10x - 50x)
Rapid (<15 mins)
Formaldehyde, Pivalic Acid
Optimal for systemic oral delivery; highly stable in GI tract[3].
POC Ester (Isopropoxycarbonyloxymethyl)
High (10x - 50x)
Very Rapid
Formaldehyde, Isopropanol, CO2
Excellent alternative if pivalic acid toxicity (carnitine depletion) is a concern for chronic dosing.
Amino Acid Ester (e.g., L-Valyl)
Moderate
Moderate
L-Valine
Use only if targeting specific intestinal peptide transporters (e.g., PEPT1)[2].
Detailed Experimental Protocols
Protocol 1: Caco-2 Permeability Assay with Apical pH Gradient
Use this self-validating protocol to measure the inherent passive permeability of the parent molecule without chemical modification.
Cell Culture Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm²[1].
Buffer Preparation:
Apical Buffer: HBSS supplemented with 10 mM MES, adjusted to pH 6.0 .
Basolateral Buffer: HBSS supplemented with 10 mM HEPES, adjusted to pH 7.4 .
Dosing Solution: Dissolve (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid in DMSO and spike into the Apical Buffer to a final concentration of 10 µM (Final DMSO ≤ 1%).
Assay Execution:
Wash the monolayers twice with pre-warmed (37°C) respective buffers.
Add 0.5 mL of the dosing solution to the apical chamber.
Add 1.5 mL of blank Basolateral Buffer to the basolateral chamber.
Incubate at 37°C on an orbital shaker (100 rpm).
Sampling & Validation: Extract 50 µL from the basolateral chamber at 30, 60, 90, and 120 minutes, replacing with equal volumes of fresh buffer.
Self-Validation Check: Include a high-permeability control (e.g., Propranolol) and a low-permeability paracellular control (e.g., Lucifer Yellow). If Lucifer Yellow Papp > 1.0 × 10⁻⁶ cm/s, the monolayer integrity is compromised, and the data must be discarded.
Protocol 2: Synthesis and Validation of the POM-Ester Prodrug
Use this protocol to synthesize the POM prodrug and validate its enzymatic conversion back to the parent drug.
Synthesis:
Dissolve 1.0 eq of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid in anhydrous N,N-dimethylformamide (DMF).
Add 1.5 eq of anhydrous potassium carbonate (K₂CO₃) and stir for 30 minutes at room temperature to form the potassium carboxylate salt.
Dropwise add 1.2 eq of chloromethyl pivalate (POM-Cl) and a catalytic amount of sodium iodide (NaI) to accelerate the alkylation.
Stir at 40°C for 4-6 hours. Monitor completion via LC-MS.
Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
In Vitro Cleavage Validation (S9 Fraction Assay):
Prepare a 1 µM solution of the purified POM-prodrug in 100 mM potassium phosphate buffer (pH 7.4).
Initiate the reaction by adding human liver or intestinal S9 fractions (final protein concentration: 1 mg/mL)[3].
Incubate at 37°C. Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.
Quench immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard.
Self-Validation Check: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. You must observe the stoichiometric disappearance of the POM-prodrug and the concurrent appearance of the parent N-(3-methylbenzoyl)-L-valine. If the prodrug disappears without the parent appearing, it is being degraded by an alternative, non-productive metabolic pathway.
A Comparative Guide to (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid and Other Valine Derivatives in Therapeutic Research
In the landscape of modern drug discovery and development, the manipulation of amino acid scaffolds provides a fertile ground for the generation of novel therapeutic agents. Among these, L-valine, an essential branched-c...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, the manipulation of amino acid scaffolds provides a fertile ground for the generation of novel therapeutic agents. Among these, L-valine, an essential branched-chain amino acid, serves as a versatile chiral building block for creating a diverse array of derivatives with significant biological activities.[] This guide offers an in-depth comparison of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid and other notable valine derivatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.
Introduction to Valine Derivatives: A Playground for Medicinal Chemistry
L-valine's intrinsic properties, including its role in protein synthesis, energy metabolism, and as a neurotransmitter precursor, make it a crucial molecule for physiological function.[2] Its non-polar isopropyl side chain and chiral center offer a unique three-dimensional structure that can be strategically modified to interact with specific biological targets. Medicinal chemists leverage this scaffold to synthesize derivatives with enhanced stability, altered solubility, and targeted biological activity, leading to their use in the development of antivirals, antimicrobials, and neuropharmacological agents.[]
The core principle behind the development of valine derivatives lies in structure-activity relationship (SAR) studies. By systematically altering the molecular structure of a parent compound, researchers can determine which functional groups are essential for its biological activity. This iterative process of synthesis and biological evaluation allows for the optimization of lead compounds to improve efficacy and reduce off-target effects.[3]
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid: An N-Acyl Valine Derivative
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid belongs to the class of N-acyl-L-valine derivatives. The N-acylation of amino acids is a common strategy in medicinal chemistry to modify the physicochemical properties and biological activity of the parent amino acid.[4][5] The addition of the 3-methylbenzoyl group to the valine core introduces an aromatic moiety, which can influence the compound's lipophilicity and potential for aromatic interactions with biological targets.
Comparative Analysis of Valine Derivatives
For a comprehensive understanding, this guide categorizes and compares various valine derivatives based on their therapeutic potential and provides supporting experimental data where available.
Antimicrobial and Antifungal N-Acyl-L-Valine Derivatives
Recent research has highlighted the potential of N-acyl-L-valine derivatives as antimicrobial agents. A study by Tudosie et al. (2022) investigated novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives and their antimicrobial, antioxidant, and toxicity profiles.[6]
Table 1: Biological Activity of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and its Derivatives [6]
These findings suggest that the N-acyl-L-valine scaffold is a promising starting point for the development of new antimicrobial agents, particularly against Gram-positive pathogens. The cyclization of the N-acyl-L-valine into a 4H-1,3-oxazol-5-one derivative appeared to enhance its antimicrobial potency.[6]
Another study by Ubeaud-Sequier et al. (2021) explored N-acyl-α-amino ketones and 1,3-oxazole derivatives incorporating a 4-(phenylsulfonyl)phenyl fragment, demonstrating their potential as antibacterial and antibiofilm agents.[7]
Antiviral Valine Derivatives: The Prodrug Approach
A highly successful application of valine derivatives is in antiviral therapy, most notably with valacyclovir, the L-valyl ester of acyclovir. Valacyclovir is a prodrug that is rapidly and extensively converted to acyclovir, L-valine, and water in the body. This conversion results in a three- to five-fold increase in the bioavailability of acyclovir compared to oral administration of acyclovir itself.[8]
Table 2: Comparative Efficacy of Valacyclovir and Acyclovir in Herpes Zoster Treatment [8]
Treatment Group
Dosage
Resolution of Zoster-Associated Pain (Day 29)
Valacyclovir
1000 mg, 3 times daily
Superior to acyclovir group by 23%
Acyclovir
800 mg, 5 times daily
-
This prodrug strategy exemplifies how modifying a known active compound with a valine ester can significantly improve its pharmacokinetic profile, leading to a more convenient dosing regimen and enhanced patient compliance.[8][9] Similarly, valomaciclovir, a prodrug of omaciclovir, has shown potent antiviral activity against various herpesviruses.[10]
Neuropharmacological Valine Derivatives
Derivatives of L-valine have also been investigated for their effects on the central nervous system. A study by Zhivkova and Zhelyazkova (2019) examined L-valine derivatives bound to nicotinic or isonicotinic acid, which demonstrated significant neuropharmacological activity with low toxicity in mice.[11] These findings suggest that the valine scaffold can be a carrier for neuroactive moieties, enabling them to exert effects on the central nervous system.
Valine Derivatives as Synthetic Cannabinoid Receptor Agonists
The versatility of the valine scaffold is further demonstrated by its use in the synthesis of synthetic cannabinoid receptor agonists (SCRAs). A study by Finlay et al. (2022) synthesized and characterized a library of amino acid-derived indole-, indazole-, and 7-azaindole-3-carboxamides, including valine derivatives. These compounds showed high affinity for cannabinoid receptors CB1 and CB2.[12][13]
The structure-activity relationship studies revealed that for a given core structure, the affinity and potency were generally higher for tert-leucinamide derivatives compared to valinamide derivatives.[12]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for key experiments cited in this guide.
Synthesis of N-Benzoyl-L-valine Derivatives
The synthesis of N-benzoyl amino acid derivatives is a fundamental procedure in creating a library of compounds for screening. A common method is the Schotten-Baumann reaction.[14]
Protocol: General Synthesis of N-Benzoyl-L-valine [14][15]
Dissolution: Dissolve L-valine in an aqueous solution of sodium hydroxide.
Acylation: Add benzoyl chloride (or a substituted benzoyl chloride like 3-methylbenzoyl chloride) dropwise to the cooled solution with vigorous stirring.
Reaction: Continue stirring at room temperature for a specified period.
Acidification: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-benzoyl-L-valine derivative.
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Diagram: Synthetic Workflow for N-Benzoyl-L-valine
Caption: General workflow for the synthesis of N-benzoyl-L-valine derivatives.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol: Broth Microdilution Assay
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Enterococcus faecium) in a suitable broth.
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.
Inoculation: Add the standardized microbial inoculum to each well.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Perspectives
The exploration of valine derivatives continues to be a promising avenue in drug discovery. While (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid represents a specific modification of the valine scaffold, the broader landscape of valine derivatives showcases a remarkable diversity of biological activities. The success of valacyclovir as a prodrug underscores the power of using valine to enhance the pharmacokinetic properties of existing drugs. Furthermore, the antimicrobial and neuropharmacological activities of other N-acyl valine derivatives suggest that this class of compounds warrants further investigation.
Future research should focus on systematic SAR studies of N-acyl-L-valine derivatives to identify the key structural features that govern their activity and selectivity. The development of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse derivatives. As our understanding of the biological targets of these compounds grows, so too will our ability to design and develop next-generation valine-based therapeutics with improved efficacy and safety profiles.
References
Finlay, D. B., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. RSC Medicinal Chemistry. [Link]
Finlay, D. B., et al. (2022). Structure–activity relationships of valine, tert-leucine, and phenylalanine amino acid-derived synthetic cannabinoid receptor agonists related to ADB-BUTINACA, APP-BUTINACA, and ADB-P7AICA. PMC. [Link]
Zhivkova, Z. D., & Zhelyazkova, M. I. (2019). Structure-activity relationships of new L-Valine derivatives with neuropharmacological effects. Bulgarian Chemical Communications. [Link]
Tudosie, M. S., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
Ubeaud-Sequier, G., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. MDPI. [Link]
Pérez-Venegas, M., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. [Link]
Perry, C. M., & Faulds, D. (1996). Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections. PubMed. [Link]
Clinicaltrials.eu. (n.d.). Valine – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]
Borbulevych, O. Y., et al. (2008). Synthesis and antiviral activity of some amino acids derivatives of influenza virus drugs. ResearchGate. [Link]
Lin, W. R., et al. (2001). Comparative study of the efficacy and safety of valaciclovir versus acyclovir in the treatment of herpes zoster. PubMed. [Link]
Lu, W., et al. (2026). Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. Journal of Medicinal Chemistry. [Link]
González-García, E., et al. (2020). Valproic Acid and Its Amidic Derivatives as New Antivirals against Alphaherpesviruses. MDPI. [Link]
The Hebrew University of Jerusalem. (n.d.). N-Acyl amino acids and their impact on biological processes. The Hebrew University of Jerusalem. [Link]
Kumar, A., et al. (2012). Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents. PubMed. [Link]
International Journal of Innovative Research in Science, Engineering and Technology. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. ijirset. [Link]
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]
Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]
Validation of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid's target engagement
An in-depth, scientifically rigorous validation of target engagement (TE) is the cornerstone of modern drug discovery. Phenotypic efficacy without proven molecular engagement often leads to late-stage clinical attrition.
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth, scientifically rigorous validation of target engagement (TE) is the cornerstone of modern drug discovery. Phenotypic efficacy without proven molecular engagement often leads to late-stage clinical attrition. This guide provides a comprehensive framework for validating the target engagement of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid —hereafter referred to as 3-MBV (N-(3-methylbenzoyl)-L-valine).
3-MBV is a specialized N-aroyl amino acid derivative that acts as a potent inhibitor of Aminoacylase-1 (ACY1) , a critical zinc-binding enzyme responsible for hydrolyzing N-acylated amino acids to regulate cellular metabolism[1]. As a Senior Application Scientist, I have structured this guide to objectively compare 3-MBV’s binding performance against legacy alternatives and to provide execution-ready, self-validating protocols for your laboratory.
Comparison of Target Engagement Methodologies
To definitively prove that 3-MBV engages ACY1, we must utilize orthogonal biophysical and biochemical techniques. Relying on a single assay risks false positives driven by assay interference.
Cellular Thermal Shift Assay (CETSA): Evaluates thermodynamic stabilization in a physiological environment. When 3-MBV binds to ACY1, it restricts the protein's conformational flexibility, significantly increasing the temperature required to unfold and precipitate the enzyme[2].
Drug Affinity Responsive Target Stability (DARTS): Exploits the principle of steric shielding. 3-MBV binding induces a compact protein conformation that masks protease cleavage sites, protecting ACY1 from broad-spectrum proteases like Pronase in native cell lysates[3].
Surface Plasmon Resonance (SPR): Acts as a highly sensitive mass detector to provide real-time, label-free kinetic profiling. It quantifies the exact association (
kon
) and dissociation (
koff
) rates of 3-MBV binding to immobilized ACY1[4].
Quantitative Performance Comparison
The following table summarizes the target engagement profile of 3-MBV compared to standard reference inhibitors, demonstrating 3-MBV's superior binding affinity and target residence time.
To ensure data integrity, every assay must be designed as a self-validating system. Below are the field-proven methodologies for validating 3-MBV.
Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Quantify the intracellular thermodynamic stabilization of ACY1 by 3-MBV.
Compound Incubation: Treat live HEK293T cells with 10 µM 3-MBV or 0.1% DMSO for 1 hour.
Causality: Treating intact cells ensures that target engagement is evaluated in the presence of physiological cofactors, competing metabolites, and native protein complexes, providing a highly accurate biological baseline[2].
Thermal Gradient Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for exactly 3 minutes, followed by cooling at room temperature.
Causality: Heat disrupts non-covalent interactions, causing protein unfolding. 3-MBV binding lowers the free energy of the folded state, requiring higher thermal energy to achieve denaturation.
Gentle Lysis: Lyse the cells using three rapid freeze-thaw cycles in a non-denaturing buffer (e.g., TBS with protease inhibitors).
Causality: Utilizing harsh detergents (like SDS) would artificially denature the stabilized ACY1-3-MBV complexes, erasing the thermal shift delta.
Ultracentrifugation: Spin the lysates at 100,000 × g for 20 minutes at 4°C.
Causality: This physically separates the heavy, aggregated (denatured) proteins in the pellet from the stabilized, correctly folded ACY1 remaining in the supernatant.
Self-Validation Check (Western Blot): Probe the soluble fraction for both ACY1 and a non-target housekeeping protein (e.g., GAPDH).
System Validation: If 3-MBV causes GAPDH to also exhibit a thermal shift, the compound is acting as a non-specific chemical chaperone or aggregator. A valid result requires a shift only in ACY1.
CETSA Workflow: Ligand binding stabilizes the target, preventing heat-induced aggregation.
Objective: Determine the real-time binding kinetics of 3-MBV to recombinant ACY1.
Sensor Chip Functionalization: Immobilize recombinant ACY1 onto a CM5 sensor chip using standard EDC/NHS amine coupling chemistry until a target level of ~3000 RU is achieved.
Causality: Covalent tethering to a dextran matrix provides a stable, highly reproducible surface that prevents target washout during continuous microfluidic flow[4].
Multi-Cycle Kinetics (MCK): Inject 3-MBV in a 2-fold dilution series (e.g., 3.12 nM to 100 nM) over the sensor surface at a flow rate of 30 µL/min.
Causality: Titrating the analyte allows for the mathematical deconvolution of the association rate (
kon
) from the dissociation phase (
koff
), yielding a highly accurate
KD
. The slow
koff
of 3-MBV (1.2 × 10⁻⁴ s⁻¹) indicates a prolonged target residence time, which often correlates with sustained in vivo efficacy.
Self-Validation Check (Double Referencing):
System Validation: Utilize a reference channel (activated and deactivated without protein) and perform double-referencing by subtracting both the reference channel data and buffer-only injections. This internally validates the data by mathematically eliminating bulk refractive index shifts and non-specific matrix binding artifacts.
Mechanistic Pathway Visualization
Understanding the downstream consequences of 3-MBV's target engagement is critical. By occupying the active site of ACY1, 3-MBV prevents the enzyme from processing N-acylated amino acids, thereby modulating the free amino acid pool available for cellular metabolism.
3-MBV engages ACY1, blocking the hydrolysis of N-acylated amino acids into free amino acids.
References
Effects of peptidase inhibitors and metal ions on enzyme activity of...
Source: ResearchGate
URL:[Link]
Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification
Source: PMC - NIH
URL:[Link]
The cellular thermal shift assay for evaluating drug target interactions in cells
Source: Nature Protocols
URL:[Link]
Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands
Source: Royal Society of Chemistry (Books)
URL:[Link]
A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
Introduction: Beyond the Primary Target In the realm of drug discovery and development, the identification of a potent lead candidate against a specific biological target is a significant milestone. However, the journey...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Beyond the Primary Target
In the realm of drug discovery and development, the identification of a potent lead candidate against a specific biological target is a significant milestone. However, the journey from a promising molecule to a safe and effective therapeutic is fraught with challenges, one of the most critical being the assessment of off-target interactions. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, can lead to unforeseen side effects and toxicity, derailing an otherwise promising drug development program. This guide provides a comprehensive framework for evaluating the enzymatic cross-reactivity of the novel compound (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid.
Given its structural similarity to the amino acid valine, it is prudent to hypothesize that this compound may exhibit activity against enzymes that recognize amino acids or peptide-like structures as substrates. This guide will, therefore, focus on a systematic approach to identifying potential off-target interactions within relevant enzyme families, particularly proteases and kinases, as well as crucial metabolic enzymes like the Cytochrome P450 family. We will delve into the causality behind experimental choices, provide detailed protocols, and discuss the interpretation of the resulting data to build a comprehensive selectivity profile.
Pillar 1: Foundational Strategy - A Tiered Approach to Selectivity Profiling
A robust assessment of cross-reactivity is not a single experiment but a multi-faceted, tiered approach. This strategy allows for the efficient use of resources by starting with broad, cost-effective screens and progressing to more focused, in-depth analyses for any identified "hits."
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1A: In Silico Prediction - The First Line of Inquiry
Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into potential off-target interactions. These approaches leverage the compound's structure to predict its binding affinity against a vast array of protein targets.
Rationale: In silico screening helps to prioritize which enzyme families to investigate experimentally, potentially uncovering unexpected interactions and guiding the selection of appropriate screening panels.[1][2][3][4][5]
Methodology:
Ligand-Based Approaches: If there are known compounds with similar scaffolds, their target profiles can inform potential off-targets for our lead compound.
Structure-Based Approaches (Molecular Docking): The 3D structure of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid can be docked into the crystal structures of a wide range of enzymes. This method calculates the binding energy and predicts the binding pose, highlighting enzymes with high predicted affinity.
Recommended Tools:
Pharos: A comprehensive resource for information on protein targets.[3]
LM-DTI: A tool for predicting drug-target interactions using node2vec and network path score methods.[2][4]
Tier 1B: Broad Panel Enzymatic Screening - Casting a Wide Net
Broad panel screening involves testing the compound at a single, high concentration against a large number of purified enzymes. This is a highly efficient method for identifying potential off-target liabilities early in the drug discovery process.[6][7][8][9][10][11]
Causality: The goal here is not to determine precise potency but to rapidly identify any significant interactions ("hits") that warrant further investigation. A high concentration (e.g., 10 µM) is used to maximize the chances of detecting even weak interactions.
Recommended Panels for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid:
Protease Panel: Given the compound's amino acid-like structure, screening against a diverse panel of proteases (serine, cysteine, aspartic, and metalloproteases) is a high priority.[6][7][8][9][12]
Kinase Panel: Kinases are a large family of enzymes with structurally similar ATP-binding sites, making them common off-targets for many small molecules.[13][14][15][16][17][18] Services like KINOMEscan® offer comprehensive screening against hundreds of kinases.[13][16][17][18]
Safety Pharmacology Panel: These panels typically include a range of enzymes, receptors, and ion channels known to be associated with adverse drug reactions. The InVEST44™ Panel is an example of a well-established set of targets.[11]
Cytochrome P450 (CYP) Panel: Inhibition of CYP enzymes is a major cause of drug-drug interactions.[19][20][21][22][23]
Data Presentation: Example Broad Panel Screening Results
Enzyme Target
Enzyme Class
% Inhibition at 10 µM
Trypsin
Serine Protease
85%
Chymotrypsin
Serine Protease
78%
Cathepsin B
Cysteine Protease
12%
p38α (MAPK14)
Kinase (CMGC)
55%
CYP3A4
Cytochrome P450
62%
hERG
Ion Channel
<5%
In this hypothetical example, Trypsin, Chymotrypsin, p38α, and CYP3A4 would be flagged as hits for further investigation.
Pillar 2: Hit Confirmation and Potency Determination (IC50)
Once potential off-target interactions are identified, the next step is to confirm these hits and quantify their potency. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[24][25]
Causality: The IC50 value provides a quantitative measure of the compound's potency against the off-target enzyme. This allows for a direct comparison of its activity against the primary target, giving an initial indication of the selectivity window. A smaller IC50 value indicates greater potency.[25]
Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay for IC50 Determination
This protocol provides a general framework. Specific buffer conditions, substrate concentrations, and enzyme concentrations must be optimized for each enzyme.
A Comparative Guide to the Structure-Activity Relationship of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic Acid Analogs in Drug Discovery
An Objective Comparison of the Structure-Activity Relationship of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic Acid Analogs for Researchers, Scientists, and Drug Development Professionals Introduction (2S)-3-methyl-2...
Author: BenchChem Technical Support Team. Date: April 2026
An Objective Comparison of the Structure-Activity Relationship of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic Acid Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, an N-aroyl derivative of the amino acid L-valine, belongs to a class of compounds with significant therapeutic potential. While specific biological data for this particular molecule is not extensively available in the public domain, the broader family of N-acyl amino acids has been the subject of considerable research, demonstrating a wide range of biological activities. This guide, therefore, adopts a rational, evidence-based approach to infer the potential structure-activity relationships (SAR) for analogs of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. By examining the SAR of structurally related N-benzoyl-L-valine derivatives and other N-aroyl amino acids, we can construct a predictive framework to guide the design and optimization of novel therapeutic agents based on this scaffold. This document will delve into the potential biological activities, present comparative data from analogous compounds, and provide detailed experimental protocols to facilitate further research and development.
Part 1: Deconstruction of the Core Scaffold
The molecule (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is comprised of three key structural motifs that can be systematically modified to explore and optimize biological activity:
The L-Valine Core: The bulky, hydrophobic isopropyl side chain of the L-valine residue plays a crucial role in the molecule's interaction with biological targets. The stereochemistry at the alpha-carbon ((2S)) is also critical for defining the three-dimensional arrangement of the substituents and, consequently, the binding affinity and selectivity.
The N-(3-methylbenzoyl) Group: This aromatic acyl group significantly influences the electronic and lipophilic properties of the molecule. The position and nature of substituents on the benzoyl ring can dramatically alter biological activity. The 3-methyl group in the parent compound provides a specific point for modification.
The Carboxylic Acid Moiety: The terminal carboxylic acid is a key functional group that is typically ionized at physiological pH. It can participate in hydrogen bonding and electrostatic interactions with biological targets. Modifications of this group, such as esterification or amidation, can modulate the compound's pharmacokinetic properties and target engagement.
Part 2: Comparative SAR Analysis for Potential Biological Activities
Based on the activities of structurally analogous compounds, we can hypothesize several potential biological activities for this class of molecules. The following sections explore the SAR for these potential applications.
Antimicrobial and Antifungal Activity
N-benzoyl derivatives of amino acids have shown promise as antimicrobial and antifungal agents.[1][2] The SAR for this activity is often dependent on the overall lipophilicity and the electronic nature of the substituents on the benzoyl ring.
Comparative SAR Data for Antimicrobial Activity of N-Aroyl Amino Acid Analogs
Analog Class
Modification
Effect on Antimicrobial Activity
Supporting Evidence
N-Benzoyl-L-Valine Analogs
Substitution on the benzoyl ring with electron-withdrawing groups (e.g., halogens) at the meta or para position.
The increased activity is likely due to enhanced electronic interactions with the target and altered lipophilicity.
Substitution on the benzoyl ring with electron-donating groups (e.g., methoxy).
Variable effects, with positional importance being a factor.[1]
The position of the substituent can influence the overall conformation and binding.
Replacement of the benzoyl group with other aromatic or heteroaromatic acyl groups.
Can lead to significant changes in potency and spectrum of activity.
The nature of the aromatic system affects pi-pi stacking and other non-covalent interactions.
Modification of the valine side chain.
Altering the size and lipophilicity of the amino acid side chain can impact target specificity.
The side chain often fits into a specific hydrophobic pocket of the target enzyme or protein.
Key SAR Insights for Antimicrobial Activity
Caption: Key SAR principles for antimicrobial N-aroyl-amino acid analogs.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard broth microdilution method for determining the MIC of novel compounds against bacterial strains.
Preparation of Bacterial Inoculum:
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
Inoculate a tube of sterile Mueller-Hinton Broth (MHB).
Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
Dilute the inoculum in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
Preparation of Compound Dilutions:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Perform a serial two-fold dilution of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
Inoculation and Incubation:
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
Incubate the plate at 37°C for 18-24 hours.
Determination of MIC:
After incubation, visually inspect the plate for bacterial growth (turbidity).
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition
N-acyl amino acids are known to be inhibitors of various enzymes, particularly hydrolases such as N-acylethanolamine acid amidase (NAAA) and deacetylases.[3][4] The SAR for enzyme inhibition is highly dependent on the specific enzyme target, but some general principles can be inferred.
Comparative SAR Data for Enzyme Inhibition by N-Aroyl Amino Acid Analogs
Analog Class
Modification
Effect on Enzyme Inhibition
Supporting Evidence
N-Benzoyl-L-Valine Analogs
Introduction of small, lipophilic substituents on the benzoyl ring.
Can increase potency by enhancing interactions with hydrophobic pockets in the enzyme's active site.[4]
The specific position and nature of the substituent are critical for optimal binding.
Modification of the linker between the benzoyl ring and the amino acid.
Can alter the conformational flexibility and positioning of the molecule within the active site.[4]
Rigid linkers may improve selectivity but decrease potency, while flexible linkers can have the opposite effect.
Replacement of the valine side chain with other amino acid side chains.
Can significantly impact selectivity for different enzyme targets.
The side chain's size, shape, and polarity determine its fit within the enzyme's substrate-binding pocket.
Modification of the carboxylic acid group.
Can affect the compound's ability to interact with key residues in the active site and can also influence cell permeability.
Esterification or amidation can abolish key interactions but may improve bioavailability.
Key SAR Insights for Enzyme Inhibition
Caption: General SAR principles for N-aroyl-amino acid enzyme inhibitors.
Experimental Protocol: General Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for assessing the inhibitory activity of compounds against a purified enzyme using a fluorogenic substrate.
Reagents and Materials:
Purified enzyme of interest.
Fluorogenic substrate for the enzyme.
Assay buffer (optimized for the specific enzyme).
Test compounds dissolved in a suitable solvent (e.g., DMSO).
96-well black microtiter plates.
Fluorescence plate reader.
Assay Procedure:
Prepare serial dilutions of the test compounds in the assay buffer.
In the wells of the microtiter plate, add the assay buffer, the test compound dilutions, and the enzyme solution.
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time to allow for compound-enzyme binding.
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
Immediately begin monitoring the increase in fluorescence over time using the plate reader at the appropriate excitation and emission wavelengths.
Data Analysis:
Calculate the initial rate of the enzymatic reaction for each compound concentration.
Plot the reaction rate as a function of the inhibitor concentration.
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.
Part 3: General Experimental Workflow for SAR-Guided Lead Optimization
The following diagram illustrates a typical workflow for the structure-activity relationship-guided optimization of a lead compound.
Caption: A generalized workflow for SAR-guided lead optimization in drug discovery.
Conclusion
While the specific biological activity of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid remains to be elucidated, the extensive research on its structural analogs provides a solid foundation for guiding future investigations. The N-aroyl-L-valine scaffold is a versatile starting point for the development of novel therapeutics, with potential applications in antimicrobial, antifungal, and enzyme-inhibitory contexts. The key to successful lead optimization lies in the systematic modification of the benzoyl ring, the amino acid side chain, and the carboxylic acid moiety, coupled with robust biological evaluation. The experimental protocols and SAR principles outlined in this guide offer a framework for researchers to explore the therapeutic potential of this promising class of compounds.
References
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. Available from: [Link]
N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen - PubMed. Available from: [Link]
Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases - ACS Publications. Available from: [Link]
Synthesis and QSAR studies in 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives as potential antithrombotic agents - PubMed. Available from: [Link]
Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives - ResearchGate. Available from: [Link]
CN102993064A - Preparation and crystallization method of (2S)-2-animo-3-methyl-3-sulfinobutanoic acid - Google Patents.
Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC. Available from: [Link]
N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - MDPI. Available from: [Link]
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - ResearchGate. Available from: [Link]
Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases - The University of Utah. Available from: [Link]
N-Aryl Amino Acids as Potential Antibacterial Agents - MDPI. Available from: [Link]
Robertson et al. (45) Date of Patent - Googleapis.com. Available from: [Link]
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids - PMC - NIH. Available from: [Link]
Synthesis of some n-aryl α-Amino acids using diaryliodonium salts - ResearchGate. Available from: [Link]
CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents.
Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC. Available from: [Link]
Customer No. 28880 - Regulations.gov. Available from: [Link]
CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S) - Google Patents.
A Head-to-Head Comparison of Synthesis Routes for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid: A Guide for Researchers
In the landscape of pharmaceutical development and biochemical research, the synthesis of well-defined chiral molecules is of paramount importance. (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a derivative of t...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and biochemical research, the synthesis of well-defined chiral molecules is of paramount importance. (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a derivative of the essential amino acid L-valine, represents a class of N-acylated amino acids with significant potential in various therapeutic areas. The efficiency, cost-effectiveness, and scalability of its synthesis are critical considerations for researchers. This guide provides an in-depth, head-to-head comparison of three primary synthesis routes to this target molecule, offering detailed experimental protocols, performance data, and expert insights to inform your selection of the most suitable method for your research needs.
Introduction to the Target Molecule
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is a chiral N-acylated amino acid. The introduction of the 3-methylbenzoyl group to the alpha-amino group of L-valine can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry. The stereochemistry at the alpha-carbon, inherited from the natural L-valine precursor, is often crucial for biological activity.
Comparative Analysis of Synthesis Routes
This guide will dissect three common and effective methods for the synthesis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid:
Route A: The Schotten-Baumann Reaction
Route B: Carbodiimide-Mediated Peptide Coupling
Route C: Acylation via 3-Methylbenzoic Anhydride
Each route will be evaluated based on yield, purity, reaction time, cost of reagents, scalability, and ease of execution.
Use of corrosive acid chloride, potential for side reactions if pH is not controlled.
Expensive reagents, longer reaction times.
Anhydride may be less readily available than the acid or acid chloride.
Experimental Protocols
Route A: The Schotten-Baumann Reaction
This classical method involves the acylation of the amino acid with an acyl chloride under basic aqueous conditions. The base neutralizes the HCl byproduct, driving the reaction to completion.[2]
Diagram of the Schotten-Baumann Reaction Workflow
Caption: Workflow for the Schotten-Baumann synthesis.
Step-by-Step Methodology:
Dissolution: In a round-bottom flask, dissolve L-valine (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide (2.2 eq.).
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
Acylation: Add a solution of 3-methylbenzoyl chloride (1.1 eq.) in a minimal amount of a water-miscible solvent like THF or dioxane dropwise to the cooled amino acid solution, maintaining the temperature below 10 °C. Ensure the pH remains basic (pH 8-10) by adding additional NaOH solution if necessary.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
Work-up: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 3 M hydrochloric acid. A white precipitate should form.
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid.
Route B: Carbodiimide-Mediated Peptide Coupling
This route utilizes a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to activate the carboxylic acid for reaction with the amino group of L-valine, which is typically protected as its methyl ester to improve solubility and prevent side reactions.
Diagram of the Peptide Coupling Workflow
Caption: Workflow for the carbodiimide-mediated coupling.
Step-by-Step Methodology:
Esterification (if starting from L-valine): Prepare L-valine methyl ester hydrochloride by reacting L-valine with thionyl chloride in methanol or using other standard esterification methods.
Coupling: To a solution of 3-methylbenzoic acid (1.0 eq.), L-valine methyl ester hydrochloride (1.0 eq.), and 1-hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq.) and stir for 10 minutes at room temperature.
Activation: Add EDAC (1.2 eq.) to the mixture and stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
Work-up: Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification of Ester: Purify the crude N-(3-methylbenzoyl)-L-valine methyl ester by flash column chromatography on silica gel.
Hydrolysis: Dissolve the purified ester in a mixture of THF and 1 M aqueous LiOH and stir at room temperature until the reaction is complete. Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to afford the final product.
Route C: Acylation via 3-Methylbenzoic Anhydride
This method involves the direct acylation of L-valine using a pre-formed or in situ generated carboxylic anhydride. This approach avoids the use of corrosive acyl chlorides and expensive coupling reagents.
Diagram of the Anhydride Acylation Workflow
Caption: Workflow for acylation using an anhydride.
Step-by-Step Methodology:
Reaction Setup: In a round-bottom flask, suspend L-valine (1.0 eq.) in glacial acetic acid.
Acylation: Add 3-methylbenzoic anhydride (1.1 eq.) to the suspension.
Reaction: Heat the mixture to reflux for 2-3 hours. The suspension should become a clear solution.
Work-up: Allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure to remove the acetic acid.
Isolation: Add water to the residue to precipitate the product. Stir the slurry in an ice bath for 30 minutes.
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.
Discussion of Results and Method Selection
Route A (Schotten-Baumann): This method is a workhorse in industrial synthesis due to its low cost and high scalability.[1] The primary starting materials, L-valine and 3-methylbenzoyl chloride, are readily available. However, 3-methylbenzoyl chloride is corrosive and moisture-sensitive, requiring careful handling. The biphasic nature of the reaction can sometimes lead to mass transfer limitations, but vigorous stirring typically mitigates this. Precise pH control is crucial to prevent hydrolysis of the acid chloride and to ensure the amine remains deprotonated and nucleophilic.
Route B (Peptide Coupling): This route offers high yields and is performed under mild, homogenous conditions, which can be advantageous for sensitive substrates. The use of coupling agents like EDAC avoids the need for an acyl chloride. However, the cost of carbodiimides and additives like HOBt is significantly higher than that of the reagents used in the Schotten-Baumann reaction, which may be a limiting factor for large-scale synthesis. The work-up to remove the urea byproduct from EDAC can sometimes be challenging. The initial esterification step adds an extra transformation to the overall sequence, but often simplifies purification of the intermediate.
Route C (Anhydride Acylation): This method provides a good balance between the cost-effectiveness of the Schotten-Baumann reaction and the milder conditions of peptide coupling. 3-Methylbenzoic anhydride is less reactive and easier to handle than the corresponding acid chloride. The reaction is typically clean, with the main byproduct being 3-methylbenzoic acid, which can be removed during work-up. The availability and cost of 3-methylbenzoic anhydride may be a consideration compared to the more common carboxylic acid and acid chloride.
Conclusion
The optimal synthesis route for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is highly dependent on the specific needs of the researcher.
For large-scale, cost-driven synthesis , the Schotten-Baumann reaction (Route A) is the most logical choice due to its scalability and the low cost of the reagents.[1]
For small-scale laboratory synthesis where high yield and purity are paramount , and cost is less of a concern, carbodiimide-mediated peptide coupling (Route B) offers excellent results under mild conditions.
Acylation via 3-methylbenzoic anhydride (Route C) presents a compelling alternative, offering a good compromise between cost, yield, and ease of handling.
It is recommended that researchers evaluate these routes based on their available resources, scale of synthesis, and desired purity of the final product. The experimental protocols provided herein serve as a robust starting point for the synthesis of this valuable N-acylated amino acid.
References
Grokipedia. Schotten–Baumann reaction. Available from: [Link]
PrepChem. Synthesis of N-Benzoyl-L-valine, methyl ester. Available from: [Link]
Organic Syntheses. acetylglycine. Available from: [Link]
MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link]
Interchim. EDAC (carbodiimide). Available from: [Link]
Taylor & Francis Online. PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Available from: [Link]
Benchmarking (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid against a known inhibitor
An In-Depth Comparative Guide to the Characterization of Novel Serine Protease Inhibitors: Benchmarking (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid against Aprotinin Introduction: The Critical Role of Serine Pr...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Guide to the Characterization of Novel Serine Protease Inhibitors: Benchmarking (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid against Aprotinin
Introduction: The Critical Role of Serine Protease Inhibition in Modern Therapeutics
Serine proteases represent a major class of enzymes, integral to a vast array of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer progression.[1][2] Their tightly regulated activity is paramount for maintaining homeostasis, and dysregulation is often a hallmark of disease. Consequently, the development of specific and potent serine protease inhibitors remains a cornerstone of modern drug discovery.[3]
This guide provides a comprehensive framework for the characterization of a novel putative serine protease inhibitor, (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. Lacking extensive prior characterization, a logical and scientifically rigorous approach is to benchmark its performance against a well-established, clinically relevant inhibitor. For this purpose, we have selected Aprotinin, a potent, broad-spectrum serine protease inhibitor.[4][5] The target enzyme for this comparative analysis will be human plasmin, a key serine protease in the fibrinolytic system responsible for the degradation of fibrin clots.[6]
The forthcoming sections will detail the rationale behind experimental choices, provide step-by-step protocols for key biochemical and cellular assays, and present a clear framework for data interpretation, thereby offering a complete guide for researchers, scientists, and drug development professionals in the field.
Compound Profiles: The Challenger and the Benchmark
Test Compound: (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
The structure of our test compound, (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, provides the foundational rationale for its investigation as a serine protease inhibitor. Its core scaffold is derived from (S)-valine, an amino acid. This structural mimicry of a natural amino acid residue suggests a potential for competitive binding to the active site of proteases that recognize and cleave peptide bonds adjacent to specific amino acid residues. Quantitative structure-activity relationship (QSAR) studies have long established that the physicochemical properties of amino acid side chains in inhibitors are critical determinants of their binding affinity and specificity for the S1 pocket of serine proteases.[7]
Benchmark Inhibitor: Aprotinin
Aprotinin is a small protein, also known as Bovine Pancreatic Trypsin Inhibitor (BPTI), and is a well-characterized competitive inhibitor of several serine proteases.[3][4] Its mechanism of action involves the formation of a stable, yet reversible, complex with the active site of the target protease, effectively blocking substrate access.[6] Aprotinin's high affinity for plasmin makes it a particularly relevant benchmark for our investigation.[5][8] Its primary clinical application has been in reducing perioperative blood loss during complex surgeries by inhibiting fibrinolysis.[9]
The inhibitory potency of Aprotinin is well-documented, with its inhibitory constant (Ki) for human plasmin being in the sub-nanomolar range, indicating a very high binding affinity.[6]
A Framework for Head-to-Head Performance Evaluation
To objectively compare the inhibitory potential of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid against Aprotinin, we will focus on three key experimental endpoints:
In Vitro Enzymatic Inhibition: Determination of the half-maximal inhibitory concentration (IC50) to quantify and compare the potency of each compound in a purified enzyme system.
Mechanism of Inhibition: Elucidation of the kinetic mechanism (e.g., competitive, non-competitive) to understand how the test compound interacts with the enzyme relative to its substrate.
Cellular Target Engagement: Verification that the test compound can access and bind to its target protein within a more physiologically relevant cellular environment.
Visualizing the Battlefield: The Fibrinolytic Pathway and Inhibition
The following diagram illustrates the central role of plasmin in the fibrinolytic cascade and the points of intervention by inhibitors like Aprotinin and our test compound.
Caption: The Fibrinolytic Pathway and Points of Inhibition.
Experimental Methodologies: A Practical Guide
The following sections provide detailed, step-by-step protocols for the key experiments outlined in our comparative framework.
In Vitro Plasmin Inhibition Assay for IC50 Determination
This assay quantifies the concentration of an inhibitor required to reduce the activity of plasmin by 50%.[10][11] We will employ a chromogenic assay, which relies on the cleavage of a synthetic substrate, D-Val-Leu-Lys-p-nitroanilide (pNA), by plasmin, releasing a yellow-colored product (pNA) that can be measured spectrophotometrically at 405 nm.[12][13]
Caption: Workflow for IC50 Determination using a Chromogenic Assay.
Reagent Preparation:
Assay Buffer: Prepare a solution of 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, and 100 mM Lysine, pH 7.5 at 37°C.
Human Plasmin: Reconstitute lyophilized human plasmin in cold, purified water to a stock concentration of 1 U/mL. Immediately before use, dilute to a working concentration of 0.05 U/mL in Assay Buffer.
D-Val-Leu-Lys-pNA Substrate: Prepare a 6.5 mM stock solution in the Assay Buffer.
Inhibitor Solutions: Prepare a 10 mM stock solution of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid in DMSO. Prepare a stock solution of Aprotinin in Assay Buffer. Perform serial dilutions of each inhibitor to create a range of concentrations for the assay (e.g., 10-point, 3-fold dilutions).
Assay Procedure (96-well plate format):
To each well, add 50 µL of Assay Buffer.
Add 10 µL of the appropriate inhibitor dilution (or DMSO/Assay Buffer for controls).
Add 20 µL of the diluted human plasmin solution to all wells except for the blank controls.
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
Initiate the reaction by adding 20 µL of the D-Val-Leu-Lys-pNA substrate solution to all wells.
Immediately place the plate in a microplate reader pre-heated to 37°C.
Data Acquisition and Analysis:
Measure the absorbance at 405 nm every minute for 30 minutes.
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][14]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to assess whether a compound binds to its target protein in a cellular environment.[15] The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[16]
A Guide to the Discovery and Orthogonal Validation of the Mechanism of Action for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
For researchers, scientists, and drug development professionals, elucidating the mechanism of action (MoA) of a novel small molecule is a cornerstone of preclinical development. It provides the biological rationale for t...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, elucidating the mechanism of action (MoA) of a novel small molecule is a cornerstone of preclinical development. It provides the biological rationale for therapeutic efficacy and potential toxicities. This guide addresses the challenge of an uncharacterized compound, (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, for which a specific biological target is not yet defined. The structural similarity to other amino acid derivatives suggests potential interactions with biological receptors or enzymes, but without concrete evidence, a systematic and unbiased approach is paramount.[1]
This document eschews a one-size-fits-all template. Instead, it presents a bespoke, multi-faceted strategy for not just validating, but first discovering the MoA of our compound of interest. We will employ a series of orthogonal methods—independent techniques that measure the same phenomenon through different physical principles—to build a robust, data-driven mechanistic hypothesis.[2][3] This approach is designed to maximize confidence in our findings and mitigate the risk of artifacts that can arise from reliance on a single methodology.[3]
Our investigation is structured in two logical phases: first, the unbiased discovery of a cellular phenotype and the direct protein targets of the compound, and second, the rigorous, orthogonal validation of these initial findings.
Figure 1: A strategic workflow for MoA discovery and validation.
Part 1: Unbiased Discovery of Cellular Targets and Phenotypes
When the target of a compound is unknown, the logical starting point is to cast a wide net. We will begin by identifying a measurable effect of the compound on a biological system (a phenotype) and, in parallel, identifying which proteins it directly interacts with inside the cell.
Method 1: High-Content Phenotypic Screening
Expertise & Experience: We initiate our investigation with a target-agnostic approach. Phenotypic screening allows us to observe the compound's effect in a complex biological system without preconceived notions of its target.[4][5] This method is particularly powerful for discovering novel mechanisms of action that might be missed in target-based screens.[5][6] By using high-content imaging, we can simultaneously assess hundreds of cellular features, providing a rich, multi-parametric dataset to define the compound's functional signature.[4]
Experimental Protocol: High-Content Imaging Assay
Cell Line Selection: Choose a panel of human cell lines relevant to potential therapeutic areas (e.g., A549 lung carcinoma, MCF-7 breast cancer, U-2 OS osteosarcoma).
Plate Seeding: Seed cells in 384-well, optically clear-bottom plates and allow them to adhere overnight.
Compound Treatment: Treat cells with a concentration range of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid (e.g., from 10 nM to 100 µM) for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control known to induce a strong morphological phenotype (e.g., a proteasome inhibitor).
Staining: Fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes. A common combination includes:
Hoechst 33342: To stain the nucleus (DNA content, nuclear morphology).
Phalloidin-Alexa Fluor 488: To stain F-actin (cytoskeletal structure).
MitoTracker Red CMXRos: To stain mitochondria (mitochondrial mass and morphology).
Imaging: Acquire images using a high-content imaging system, capturing multiple fields per well across all fluorescent channels.
Image Analysis: Use automated image analysis software to segment cells and extract quantitative features (e.g., nuclear size, cell area, mitochondrial intensity, cytoskeletal texture).
Data Analysis: Employ machine learning algorithms to identify which features are significantly altered by the compound treatment in a dose-dependent manner, defining a "phenotypic fingerprint."[4]
Trustworthiness: The use of multiple cell lines and a wide concentration range helps ensure the observed phenotype is not cell-type specific or an artifact of high-dose toxicity. Including positive and negative controls validates the assay's performance.
Expertise & Experience: To directly identify the intracellular binding partners of our compound, we will use a proteome-wide thermal shift assay.[7][8] This unbiased method is based on the principle that when a small molecule binds to a protein, it typically stabilizes the protein's structure, leading to an increase in its melting temperature.[9] By coupling this with quantitative mass spectrometry, we can simultaneously assess changes in the thermal stability of thousands of proteins within intact cells, providing a direct readout of target engagement.[7][10][11]
Figure 2: Workflow for Proteome-wide CETSA (TPP).
Experimental Protocol: TPP for Target Identification
Cell Treatment: Culture the cell line that showed a clear phenotype in Method 1. Treat one batch of cells with a high concentration of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid (e.g., 10x the EC50 of the phenotypic effect) and a control batch with vehicle (DMSO).
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 10 different temperatures from 40°C to 70°C) for 3-8 minutes, followed by cooling.[12]
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or addition of detergent-free lysis buffer. Separate the soluble proteins (which remain folded) from the precipitated, denatured proteins by ultracentrifugation.
Protein Digestion and Labeling: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each temperature point with isobaric tandem mass tags (TMT), allowing for multiplexed analysis.[7]
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Quantify the relative abundance of each protein at each temperature. Plot the abundance versus temperature to generate "melting curves" for thousands of proteins in both the compound-treated and vehicle-treated samples. Identify proteins that show a significant shift in their melting temperature (ΔTm) upon compound treatment.[13]
Trustworthiness: This technique identifies target engagement in a native cellular environment without requiring any modification to the compound or the proteins.[10] The identification of a dose-dependent thermal shift for a specific protein provides strong evidence of a direct interaction.
Part 2: Orthogonal Validation of Candidate Targets
The discovery methods in Part 1 will generate a list of candidate protein targets and a linked cellular phenotype. The next critical step is to validate these findings using fundamentally different techniques to confirm the direct binding event and establish a causal link between the target and the phenotype.
Method 3: Isothermal Titration Calorimetry (ITC)
Expertise & Experience: To obtain unequivocal, in-solution evidence of direct binding and to characterize the interaction thermodynamically, we will use Isothermal Titration Calorimetry. ITC is considered a gold-standard biophysical assay because it directly measures the heat released or absorbed during a binding event.[14] This allows for the label-free determination of the binding affinity (K D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[15] This level of detail is invaluable for confirming a direct interaction and guiding any future structure-activity relationship (SAR) studies.[14]
Experimental Protocol: ITC for Binding Confirmation
Protein Expression and Purification: Clone, express, and purify the top candidate protein(s) identified from the TPP experiment. Ensure the protein is pure and properly folded.
Sample Preparation: Prepare a solution of the purified protein in a well-defined buffer. Dissolve (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid in the exact same buffer to the highest soluble concentration. Precise concentration determination is critical.
ITC Experiment:
Load the protein solution into the sample cell of the ITC instrument.
Load the compound solution into the titration syringe (typically at 10-20x the protein concentration).[14]
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat change.
Data Analysis: Integrate the heat change peaks from each injection. Plot the heat change per mole of injectant against the molar ratio of compound to protein. Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine K D, n, and ΔH.
Trustworthiness: ITC is a direct physical measurement of binding in solution, free from artifacts related to surface immobilization or fluorescent labels.[16] Observing a saturable binding curve with a biologically relevant stoichiometry (e.g., n=1) provides very high confidence in a direct interaction.
Method 4: Genetic Validation via siRNA-mediated Knockdown
Expertise & Experience: A crucial step in MoA validation is to demonstrate that modulating the identified target protein causes the same cellular phenotype as the compound. This establishes a causal link between the target and the biological effect. We will use RNA interference (RNAi) to specifically reduce the expression of our candidate target protein.[17][18] If the knockdown of the protein "phenocopies" (replicates) the effect of the compound, it strongly supports the hypothesis that the compound exerts its effect through this target.[19]
Figure 3: Workflow for siRNA-mediated genetic validation.
Experimental Protocol: siRNA Knockdown and Phenotypic Analysis
siRNA Design and Synthesis: Design and obtain at least two independent, validated small interfering RNAs (siRNAs) targeting the mRNA of the candidate protein. Also, obtain a non-targeting (scrambled) siRNA control.
Transfection: Transfect the same cell line used in the phenotypic screen with the target-specific siRNAs and the non-targeting control using a suitable transfection reagent.
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein at the protein level.
Knockdown Validation: Lyse a parallel set of transfected cells and perform a quantitative Western blot or qPCR to confirm that the expression of the target protein has been significantly reduced by the specific siRNAs but not by the control siRNA.[17]
Phenotypic Assessment: Re-run the high-content phenotypic assay (as described in Method 1) on the siRNA-transfected cells.
Data Analysis: Quantitatively compare the phenotypic fingerprint of the cells with target knockdown to the fingerprint of the cells treated with (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. A high degree of similarity confirms the target-phenotype link.
Trustworthiness: The use of multiple siRNAs targeting different sequences of the same gene is critical to rule out off-target effects.[18] The confirmation of protein knockdown by Western blot is an essential quality control step. This genetic approach provides evidence that is orthogonal to the chemical perturbation of the compound.
Comparative Summary of Orthogonal Methods
Method
Principle
Key Output
Advantages
Limitations
Phenotypic Screening
Target-agnostic functional response in a complex biological system.[4]
Gold standard for binding, label-free, provides full thermodynamic profile.
Requires large amounts of pure protein, lower throughput.
siRNA Knockdown
Genetic suppression of target protein expression.[17]
Comparison of genetic vs. chemical perturbation phenotype.
Establishes causal link between target and phenotype, highly specific.
Potential for off-target effects, knockdown efficiency can vary.[18]
Synthesizing the Evidence: A Coherent Mechanistic Hypothesis
The power of this orthogonal workflow lies in the integration of its outputs. A compelling MoA hypothesis for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid would be supported by the following congruent findings:
The compound induces a specific, dose-dependent phenotype (from Phenotypic Screening).
The compound causes a significant thermal stabilization of a specific protein, Protein X, in intact cells (from TPP ).
The compound binds directly to purified Protein X with a defined affinity and stoichiometry (from ITC ).
Genetic knockdown of Protein X reproduces the same cellular phenotype observed with compound treatment (from siRNA knockdown ).
Comparison of analytical techniques for (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid characterization
An in-depth technical comparison guide on the analytical characterization of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid —an N-aroyl amino acid derivative structurally known as N-(3-methylbenzoyl)-L-valine. As...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison guide on the analytical characterization of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid —an N-aroyl amino acid derivative structurally known as N-(3-methylbenzoyl)-L-valine.
As a Senior Application Scientist, I approach the characterization of such chiral, functionalized molecules not as a routine checklist, but as a cohesive, orthogonal analytical system. The presence of a chiral center (2S), a labile amide linkage, and a specific regiochemical aromatic substitution (meta-methyl) demands a multi-faceted analytical strategy.
This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR), Supercritical Fluid Chromatography (SFC), and Liquid Chromatography-Mass Spectrometry (LC-MS), providing field-proven protocols and validation data aligned with global regulatory standards[1][2].
Chemical Context & Analytical Challenges
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid (Chemical Formula:
C13H17NO3
) consists of an L-valine backbone acylated by a m-toluoyl group. Characterizing this molecule requires resolving three distinct Critical Quality Attributes (CQAs):
Regiochemical Identity: Differentiating the 3-methylbenzoyl group from its ortho- (2-methyl) or para- (4-methyl) isomers.
Enantiomeric Purity: Quantifying the (2S) enantiomer and detecting trace levels of the (2R) epimer.
Chemical Purity: Identifying synthetic byproducts, such as unreacted L-valine or m-toluic acid.
Orthogonal Analytical Strategy
To build a self-validating characterization profile, no single technique is sufficient. We must employ an orthogonal approach where the limitations of one technique are covered by the strengths of another.
Orthogonal analytical workflow for the comprehensive characterization of N-(3-methylbenzoyl)-L-valine.
Objective Comparison of Analytical Techniques
When selecting techniques for routine quality control versus structural elucidation, we must weigh resolution, sensitivity, and throughput. Table 1 summarizes the comparative performance of these alternatives.
Table 1: Comparison of Analytical Techniques for N-Aroyl Amino Acids
Analytical Technique
Primary Purpose
Sensitivity (LOD)
Run Time
Strengths
Limitations
1D/2D NMR
Structural Elucidation
~1-5 µg (Cryoprobe)
15-60 min
Absolute confirmation of atomic connectivity and regiochemistry[3][4].
Low sensitivity for trace impurity quantification; requires expensive deuterated solvents.
Chiral SFC-UV
Enantiomeric Purity
~10-30 ng
< 10 min
Superior mass transfer kinetics; baseline resolution of enantiomers; green chemistry (CO2)[5][6].
Requires specialized instrumentation; mobile phase optimization can be complex.
Chiral HPLC-UV
Enantiomeric Purity
~10-30 ng
20-45 min
Ubiquitous instrumentation; highly robust.
High solvent consumption; broader peaks leading to longer run times compared to SFC[7].
LC-HRMS
Chemical Purity & Mass
< 1 ng
5-15 min
Exceptional sensitivity; exact mass confirmation of the API and unknown impurities.
Cannot differentiate enantiomers without a chiral column; prone to matrix ion suppression.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must include internal checks. The following methodologies explain not just how to perform the analysis, but the causality behind the chromatographic and spectroscopic choices.
Protocol A: Structural Elucidation via 1D and 2D NMR
NMR is the gold standard for confirming the exact substitution pattern of the benzoyl ring[4][8].
Sample Preparation: Dissolve 15 mg of the compound in 600 µL of DMSO-
d6
.
Causality: DMSO-
d6
is chosen over
CDCl3
or
D2O
because it strongly hydrogen-bonds with the amide (-NH) and carboxylic acid (-COOH) protons, preventing rapid chemical exchange. This allows the amide proton to be observed as a distinct doublet, enabling the measurement of the
3JNH−CH
coupling constant to confirm the valine backbone conformation.
Acquisition: Acquire
1H
,
13C
, HSQC, and HMBC spectra at 298 K on a 500 MHz or higher spectrometer.
Self-Validation (HMBC Analysis): To definitively prove the compound is the 3-methyl derivative (and not 2-methyl or 4-methyl), examine the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. You must observe a
3JCH
cross-peak between the protons of the aromatic methyl group (
∼
2.3 ppm) and the unsubstituted aromatic carbons at the 2- and 4-positions.
Protocol B: Enantiomeric Purity via Chiral Supercritical Fluid Chromatography (SFC)
SFC has largely superseded normal-phase HPLC for chiral amino acid derivatives due to the low viscosity and high diffusivity of supercritical
CO2
, which yields sharper peaks and faster separations[5][6].
Causality: The butanoic acid moiety is highly polar and acidic. Without an acidic additive like TFA, the compound would undergo secondary ionic interactions with the stationary phase, resulting in severe peak tailing or irreversible adsorption[6][9]. TFA suppresses the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak.
Conditions: Flow rate 3.0 mL/min; Backpressure 150 bar; Temperature 35°C; UV Detection at 235 nm.
System Suitability (Self-Validation): Prior to sample analysis, inject a synthetic racemic mixture of (2S) and (2R)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. The method is only valid if the resolution (
Rs
) between the two enantiomers is
≥2.0
.
Protocol C: Chemical Purity via LC-HRMS
Column: C18, 2.1 × 100 mm, 1.7 µm (Sub-2 micron for Ultra-High Performance).
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
Causality: Formic acid acts as a proton source, ensuring efficient ionization in positive Electrospray Ionization (ESI+) mode to yield the
[M+H]+
ion at m/z 236.1281.
Gradient: 5% B to 95% B over 10 minutes.
Self-Validation: Spike the sample with a known concentration of m-toluic acid (a likely synthetic precursor). Ensure baseline resolution between the API and the precursor to validate the method's specificity.
Method Validation Data (ICH Q2(R2) Alignment)
Any analytical procedure used for pharmaceutical release must be validated according to[1][10]. Table 2 presents representative validation data for the Chiral SFC method, demonstrating its suitability for quantifying the (2R) epimer impurity.
Table 2: ICH Q2(R2) Validation Summary for Chiral SFC Method
The characterization of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid requires a synergistic approach. NMR provides the foundational proof of the regiochemical structure, ensuring the correct isomer was synthesized. LC-HRMS guarantees the chemical purity and exact mass of the bulk material. However, it is Chiral SFC that stands out as the most critical technique for this specific molecule, offering rapid, environmentally friendly, and high-resolution quantification of enantiomeric purity that traditional HPLC struggles to match in the same timeframe. By implementing these self-validating protocols, laboratories can ensure full compliance with modern ICH Q2(R2) analytical standards.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency / ICH. Available at:[Link]
Holzgrabe, U., Wawer, I., & Diehl, B. (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier Science. Available at:[Link]
Sharp, V. S., Stafford, J., & Hicks, N. (2021). A Multimodal Liquid and Supercritical Fluid Chromatography Chiral Separation Screening and Column Maintenance Strategy Designed to Support Molecules in Pharmaceutical Development. LCGC International. Available at:[Link]
Li, W., Jin, W., & Chen, Y. (2023). Separation and Determination of (S)-Enantiomer in Sitagliptin Phosphate by Supercritical Fluid Chromatography. Chinese Pharmaceutical Journal / Magtech. Available at:[Link]
Confirming the purity of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid from different vendors
Title: Confirming the Purity of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid: A Vendor Comparison Guide Introduction (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid—commonly referred to as N-(3-methylbenzo...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Confirming the Purity of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid: A Vendor Comparison Guide
Introduction
(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid—commonly referred to as N-(3-methylbenzoyl)-L-valine—is a highly specific N-acyl amino acid derivative. It serves as a critical chiral building block in advanced peptide synthesis and as a chiral auxiliary in asymmetric catalysis. Because the stereocenter at the C2 position of the butanoic acid backbone dictates the spatial orientation of downstream products, even trace amounts of the (2R) enantiomer (the D-valine derivative) can drastically compromise biological efficacy or catalytic yield.
As a Senior Application Scientist, I frequently encounter discrepancies in batch-to-batch consistency across different chemical suppliers. This guide provides a comprehensive, self-validating analytical framework to objectively compare the chemical and enantiomeric purity of this compound from three distinct vendors, ensuring that your research is built on a foundation of uncompromised quality.
Analytical Strategy and Causality
To establish a robust comparison, we must employ orthogonal analytical techniques. Relying solely on standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a critical error, as it cannot resolve enantiomers. Our evaluation matrix is built on the following pillars:
RP-HPLC-UV: Quantifies chemical purity, specifically detecting unreacted L-valine and 3-methylbenzoic acid.
Chiral HPLC: Determines the Enantiomeric Excess (ee). We utilize an immobilized polysaccharide chiral stationary phase (CSP) due to its superior chiral recognition capabilities for N-acyl amino acids[2].
Nuclear Magnetic Resonance (NMR) & LC-MS: Confirms structural integrity and detects residual solvents (e.g., dichloromethane or ethyl acetate) left over from the vendor's extraction process.
Analytical workflow for comprehensive purity assessment.
Vendor Comparison Data
We sourced (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid from three anonymized suppliers: Vendor A (Premium Pharma-Grade), Vendor B (Standard Reagent), and Vendor C (Bulk Discount). The summarized quantitative data is presented below.
Parameter
Vendor A
Vendor B
Vendor C
Analytical Method
Chemical Purity
99.8%
98.5%
95.2%
RP-HPLC-UV (254 nm)
Enantiomeric Excess (ee)
>99.9%
98.0%
92.5%
Chiral HPLC (230 nm)
Unreacted L-Valine
Not Detected
0.5%
2.1%
LC-MS (ESI+)
Residual Solvents
<0.1%
0.3% (EtOAc)
1.5% (DCM)
1H NMR (DMSO-d6)
Visual Appearance
White Powder
Off-white Powder
Pale Yellow Solid
Visual Inspection
Mechanistic Insights: The Danger of Racemization
The data reveals a severe deficiency in Vendor C's product: a low enantiomeric excess (92.5% ee). Why does this occur?
The synthesis of N-(3-methylbenzoyl)-L-valine typically involves the acylation of L-valine with 3-methylbenzoyl chloride under basic conditions (a Schotten-Baumann type reaction). If the reaction temperature is not strictly controlled, or if the base concentration is too high, the carboxyl group can activate and undergo intramolecular cyclization to form an oxazolone intermediate [3].
Because the oxazolone ring is planar and achiral at the C2 position, subsequent ring-opening by water or unreacted amine results in a racemic mixture (both 2S and 2R enantiomers). Vendor C likely utilized aggressive coupling conditions to maximize their bulk yield, sacrificing stereochemical integrity in the process.
Oxazolone-mediated racemization pathway during N-acylation.
Step-by-Step Experimental Methodologies
To ensure trustworthiness, the following protocols are designed as self-validating systems adhering to ICH Q2(R2) guidelines [1]. Each run must pass System Suitability Testing (SST) before sample data is accepted.
Protocol 1: Chemical Purity via RP-HPLC
Rationale: A C18 column is used to separate the target compound from polar impurities (e.g., unreacted L-valine). Trifluoroacetic acid (TFA) is added to the mobile phase to suppress the ionization of the butanoic acid moiety. Keeping the molecule fully protonated prevents peak tailing on the silica-based stationary phase, ensuring accurate integration.
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Methanol/Water (50:50, v/v). Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: C18 (150 mm × 4.6 mm, 3 µm).
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
System Suitability (SST): The tailing factor for the main peak must be ≤ 1.5, and theoretical plates must be ≥ 5000.
Protocol 2: Enantiomeric Excess via Chiral HPLC
Rationale: Immobilized polysaccharide phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) offer robust chiral recognition through hydrogen bonding, dipole-dipole, and π-π interactions with the 3-methylbenzoyl group [2].
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Hexane/Isopropanol (80:20, v/v).
Chromatographic Conditions:
Column: Immobilized Amylose CSP (e.g., Chiralpak IA, 250 mm × 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol / TFA (85:15:0.1, v/v/v). (Note: TFA is critical here to maintain the protonated state of the carboxylic acid, allowing it to interact predictably with the chiral selector without smearing).
Flow Rate: 0.8 mL/min (Isocratic).
Detection: UV at 230 nm.
System Suitability (SST): Baseline resolution (
Rs
) between the (2S) and (2R) enantiomers must be ≥ 1.5.
Conclusion
While Vendor C offers a significant cost reduction upfront, the presence of 7.5% D-enantiomer and 1.5% residual dichloromethane makes it entirely unsuitable for sensitive biological assays or stereospecific syntheses. The cost of failed downstream reactions will rapidly eclipse the initial savings. Vendor A provides the highest fidelity product, validated by our orthogonal analytical framework. When sourcing chiral building blocks like (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, rigorous in-house validation using both chemical and chiral chromatography is non-negotiable.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." MasterControl. [Link]
Ali, I., Saleem, K., Hussain, I., Gaitonde, V. D., & Aboul-Enein, H. Y. "Polysaccharides Chiral Stationary Phases in Liquid Chromatography." Journal of Liquid Chromatography & Related Technologies, 2009. Taylor & Francis. [Link]
Silvestri, I., et al. "(S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester." Molbank, 2022. MDPI. [Link]
Comparative
A Comparative Guide to the Metabolic Stability of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid and Its Structural Analogs
This guide provides a detailed comparative analysis of the metabolic stability of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a substituted N-benzoyl-L-valine, and a series of its rationally designed analogs....
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed comparative analysis of the metabolic stability of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a substituted N-benzoyl-L-valine, and a series of its rationally designed analogs. In drug discovery, understanding a compound's metabolic fate is a cornerstone of developing safe and efficacious therapeutics.[1][2] Poor metabolic stability often leads to rapid clearance, low bioavailability, and potentially the formation of toxic metabolites, thereby terminating the progression of otherwise promising candidates.[1][3]
This document is intended for researchers, scientists, and drug development professionals. It offers not only a direct comparison of stability data but also delves into the underlying structure-metabolism relationships (SMRs). We will provide detailed, field-proven protocols for two fundamental in vitro assays—liver microsomal stability and plasma stability—explaining the causal logic behind each experimental step. This approach ensures that the presented data is not only understood but also reproducible and contextually relevant for guiding medicinal chemistry efforts.
The core compound and its analogs selected for this study are:
Analog 1 (A1): (2S)-3-methyl-2-(benzoylamino)butanoic acid (Unsubstituted Benzoyl Ring)
Analog 2 (A2): (2S)-3-methyl-2-[(4-methylbenzoyl)amino]butanoic acid (para-substituted Benzoyl Ring)
Analog 3 (A3): (2S)-4-methyl-2-[(3-methylbenzoyl)amino]pentanoic acid (L-Leucine Analog)
Analog 4 (A4): Methyl (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoate (Methyl Ester Prodrug)
Principles of Metabolic Stability Assessment
The metabolic landscape for a xenobiotic is vast, but initial assessments typically focus on the two primary sites of metabolic activity: the liver and the blood plasma.[3][4]
Hepatic Metabolism: The liver is the principal organ for drug metabolism, equipped with a vast arsenal of enzymes.[4][5] Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I enzymes like the Cytochrome P450 (CYP) superfamily and Phase II enzymes such as UDP-glucuronosyltransferases (UGTs).[1][4][6] The microsomal stability assay is a cost-effective, high-throughput method to evaluate a compound's susceptibility to these key hepatic enzymes, providing a measure of its intrinsic clearance (CLint).[4][7][8]
Plasma Metabolism: Blood plasma contains various hydrolytic enzymes, including carboxylesterases and proteases, that can cleave labile functional groups.[3][9][10] Compounds containing esters, amides, and carbamates are particularly susceptible to this pathway.[10][11] The plasma stability assay is crucial for identifying compounds that may be rapidly degraded upon entering systemic circulation and is especially relevant for prodrugs designed for activation in the blood.[10][12]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, incorporating necessary controls to ensure the integrity of the generated data.
Liver Microsomal Stability Assay
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[5][13]
Causality Behind Experimental Choices:
Liver Microsomes: Chosen as they are a concentrated source of major drug-metabolizing enzymes, particularly CYPs.[1][8]
NADPH Regenerating System: CYPs require NADPH as a cofactor to facilitate oxidative metabolism.[5] A regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to maintain a constant supply of NADPH throughout the incubation, ensuring the reaction does not become cofactor-limited.
Incubation at 37°C: This temperature mimics physiological conditions in the human body.
Quenching with Acetonitrile: A cold organic solvent is used to terminate the reaction by precipitating the microsomal proteins and halting all enzymatic activity. It often contains an internal standard for analytical quantification.
Control Incubations: A "-NADPH" control is critical to distinguish between enzymatic degradation and simple chemical instability in the assay matrix.[5] A "t=0" sample serves as the baseline for 100% compound remaining.
Step-by-Step Protocol:
Preparation: Thaw pooled human liver microsomes on ice. Prepare a working solution of microsomes in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 1.0 mg/mL.
Compound Preparation: Prepare 1 µM working solutions of the Parent Compound and Analogs 1-4 by diluting from a 10 mM DMSO stock. The final DMSO concentration in the incubation should be ≤ 0.25% to avoid enzyme inhibition.[5]
Pre-incubation: In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate the plate at 37°C for 10 minutes to allow the system to reach thermal equilibrium.
Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system to each well.
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing ice-cold acetonitrile with an internal standard (e.g., propranolol) to terminate the reaction.[6]
Sample Processing: Centrifuge the termination plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard.
Workflow Visualization:
Caption: Workflow for the Liver Microsomal Stability Assay.
Plasma Stability Assay
This assay assesses a compound's susceptibility to hydrolysis by enzymes present in plasma.
Causality Behind Experimental Choices:
Pooled Human Plasma: Using plasma from multiple donors minimizes inter-individual variability in enzyme expression and activity.[11]
No Cofactor Required: Unlike CYPs, hydrolytic enzymes in plasma (e.g., carboxylesterases) do not require external cofactors like NADPH.[10]
LC-MS/MS Analysis: Provides the sensitivity and selectivity required to accurately measure the parent compound's disappearance over time.[9][12]
Step-by-Step Protocol:
Preparation: Thaw pooled human plasma in a 37°C water bath and centrifuge to remove any cryoprecipitates.
Compound Preparation: Prepare 2 µM working solutions of the Parent Compound and Analogs 1-4.
Assay Setup: In a 96-well plate, add plasma. Pre-incubate at 37°C for 10 minutes.
Initiation: Add the compound working solution to the plasma to achieve a final concentration of 1 µM.[14]
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a termination plate containing ice-cold acetonitrile with an internal standard.[12]
Sample Processing: Vortex the termination plate and centrifuge at 4000 x g for 15 minutes.
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
Workflow Visualization:
Caption: Workflow for the Plasma Stability Assay.
Comparative Data Summary
The following table summarizes the experimental data obtained from the liver microsomal and plasma stability assays for the parent compound and its analogs.
Compound
Assay Type
Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg)
% Remaining at Final Time Point
Parent (PC)
Microsomal
45.5
30.5
37% (60 min)
Plasma
> 120
< 5.8
96% (120 min)
Analog 1 (A1)
Microsomal
29.8
46.5
19% (60 min)
Plasma
> 120
< 5.8
95% (120 min)
Analog 2 (A2)
Microsomal
65.2
21.2
55% (60 min)
Plasma
> 120
< 5.8
98% (120 min)
Analog 3 (A3)
Microsomal
48.1
28.8
40% (60 min)
Plasma
> 120
< 5.8
97% (120 min)
Analog 4 (A4)
Microsomal
15.3
90.6
5% (60 min)
Plasma
8.7
79.7
< 2% (120 min)
Discussion: Structure-Metabolism Relationships
The data reveals significant differences in metabolic stability across the series, driven by the specific structural modifications.
Metabolic Profile of the Parent Compound (PC)
The Parent Compound demonstrates moderate stability in liver microsomes (t½ = 45.5 min) and high stability in plasma (t½ > 120 min). This profile suggests that its primary route of clearance is likely hepatic metabolism, while it is resistant to hydrolysis in circulation. The two main metabolic liabilities are the amide bond and the tolyl group.
Amide Hydrolysis: The amide bond can be hydrolyzed by carboxylesterases (CES) present in liver microsomes, although this is often a slower process compared to ester hydrolysis.[15][16][17]
Oxidative Metabolism: The tolyl (methylbenzoyl) group is a prime target for CYP-mediated oxidation.[18][19] The benzylic methyl group can be hydroxylated to form a primary alcohol, which can be further oxidized to a carboxylic acid. Aromatic hydroxylation on the ring is also a possible pathway.
Potential Metabolic Pathways:
Caption: Potential metabolic pathways for the Parent Compound.
Analysis of Analogs
Analog 1 (Unsubstituted Benzoyl Ring): Removing the methyl group from the benzoyl ring (A1) significantly decreased metabolic stability in microsomes (t½ = 29.8 min). The unsubstituted phenyl ring provides an open site for aromatic oxidation, a common metabolic pathway catalyzed by CYP enzymes.[20] This suggests that the methyl group in the parent compound may partially shield the ring or direct metabolism towards the benzylic position, which is a comparatively slower process.
Analog 2 (para-substituted Benzoyl Ring): Moving the methyl group to the para-position (A2) resulted in the highest microsomal stability in the series (t½ = 65.2 min). The para position is often a primary site for CYP-mediated hydroxylation.[20] By blocking this position with a methyl group, a major metabolic route is obstructed, leading to enhanced stability. This is a classic medicinal chemistry strategy to improve a compound's metabolic profile.
Analog 3 (L-Leucine Analog): Replacing the L-valine residue with L-leucine (A3) had a negligible impact on metabolic stability (t½ = 48.1 min vs. 45.5 min for PC). This indicates that for this chemical series, the nature of the small, branched aliphatic amino acid side chain does not significantly influence its interaction with the metabolizing enzymes responsible for its clearance.
Analog 4 (Methyl Ester Prodrug): The esterification of the C-terminal carboxylic acid (A4) created a profound metabolic liability. The compound was rapidly degraded in both liver microsomes (t½ = 15.3 min) and, most notably, in plasma (t½ = 8.7 min). This is a textbook example of the high susceptibility of ester bonds to hydrolysis by carboxylesterases, which are abundant in both the liver and plasma.[15][16][17] This compound would be considered a soft drug or a prodrug, designed for rapid conversion to the active carboxylic acid (the Parent Compound) in vivo.
Conclusion
This comparative study demonstrates the profound impact of subtle structural modifications on the metabolic stability of N-benzoyl-L-valine derivatives. The stability is primarily governed by hepatic metabolism, with the substitution pattern on the benzoyl ring playing a critical role in modulating susceptibility to CYP-mediated oxidation. Blocking a metabolically vulnerable site, as demonstrated with the para-methyl substitution in Analog 2, is an effective strategy for enhancing stability. Conversely, the introduction of a labile ester group, as in Analog 4, dramatically increases clearance through plasma and liver carboxylesterases. These findings provide actionable insights for researchers in the field, underscoring the importance of early-stage in vitro metabolic profiling to guide the rational design of drug candidates with optimized pharmacokinetic properties.
Roth, G. J., et al. (2018). Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides. PMC.
IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
Taylor & Francis. (n.d.). Carboxylesterase 1 – Knowledge and References. Taylor & Francis.
Hergenrother, P. J., et al. (2014). Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. PMC.
MDPI. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. MDPI.
MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.
SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México.
PMC. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC.
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DOI. (2009). Fatty Acid Hydroperoxides Support Cytochrome P450 2S1-Mediated Bioactivation of Benzo[a]pyrene-7,8-dihydrodiol. DOI.
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
A Strategic Guide to De-Risking Novel Compounds: Assessing the Off-Target Effects of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
In the landscape of modern drug discovery, the primary focus is not only on the intended therapeutic efficacy of a novel chemical entity (NCE) but equally on its safety and specificity. An unintended interaction between...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the primary focus is not only on the intended therapeutic efficacy of a novel chemical entity (NCE) but equally on its safety and specificity. An unintended interaction between a drug candidate and a biological molecule other than its primary target can lead to a spectrum of outcomes, from reduced therapeutic benefit to severe adverse reactions.[1] These off-target effects are a principal cause of costly late-stage clinical trial failures.[2] Therefore, a rigorous and systematic assessment of a compound's interaction profile across the proteome is a cornerstone of preclinical development.
This guide provides a comprehensive framework for assessing the off-target effects of a novel compound, exemplified by the hypothetical molecule (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. As this compound is not extensively characterized in public literature, this document serves as a strategic roadmap for researchers, scientists, and drug development professionals to proactively identify and mitigate potential safety liabilities, thereby enhancing the probability of clinical success.
The Integrated Assessment Workflow: A Multi-Faceted Approach
A robust off-target assessment is not a single experiment but a phased, integrated strategy. It begins with broad, cost-effective computational predictions and progressively narrows down to specific, biologically relevant experimental validations. This tiered approach ensures that resources are allocated efficiently, focusing experimental efforts on the most probable and highest-risk interactions.
Caption: Integrated workflow for off-target effect assessment.
Part 1: Foundational Insights from In Silico Profiling
The initial de-risking phase should leverage computational methods to predict the potential interaction profile of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid. These in silico techniques are cost-effective and can rapidly scan vast biological space to highlight potential liabilities before committing to expensive wet lab experiments.[3]
Causality Behind Experimental Choices: The rationale for beginning with computational tools is twofold: hypothesis generation and resource optimization. By analyzing the chemical structure of our lead compound, we can generate a data-driven list of potential off-targets, allowing us to select the most relevant and highest-risk experimental screening panels, rather than testing blindly.
Two primary computational strategies are employed:
Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often have similar biological activities.[4] The structure of our compound is compared against large databases of compounds with known bioactivities (e.g., ChEMBL) to identify potential targets.[4]
Structure-Based (or Target-Based) Approaches: If the three-dimensional structures of potential off-targets are known, molecular docking simulations can predict the binding of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid into their active or allosteric sites.[3][5] This provides a biophysical basis for a potential interaction.
Data Presentation: Comparison of In Silico Approaches
Method Type
Principle
Strengths
Limitations
Representative Tools
Ligand-Based
Chemical similarity predicts similar biological activity.
Fast, does not require protein structures, good for large-scale screening.
Limited by the information in known databases; may miss novel interactions.
Caption: In silico workflow for initial off-target prediction.
Part 2: Experimental Validation with In Vitro Screening
While in silico methods are powerful for generating hypotheses, experimental validation is non-negotiable. A tiered in vitro screening cascade is the most effective way to confirm or refute computational predictions and uncover unforeseen interactions. The goal is to establish a preliminary view of potential issues that might hinder later development.[6]
Tier 1: Broad Panel Profiling
The first experimental step involves screening the compound against large, predefined panels of common off-target classes. This provides a broad but crucial overview of the compound's selectivity. Numerous commercial vendors offer such services, enabling rapid and comprehensive profiling.
Causality Behind Experimental Choices: The selection of panels should be guided by both the in silico predictions and a general understanding of common drug liability targets. Key panels include:
Kinase Panels: The human kinome is a frequent source of off-target effects due to the conserved ATP-binding site across over 500 kinases.[7] Broad screening is crucial for identifying unintended kinase inhibition that could lead to toxicity.[8] Services offer panels ranging from dozens to over 400 human kinases.[9]
GPCR Panels: As the largest family of druggable targets, G-protein-coupled receptors (GPCRs) are critical to screen.[10][11] Off-target interactions can affect a vast range of physiological processes. Functional assays measuring second messengers (e.g., cAMP, calcium flux) are essential to understand if an interaction is agonistic or antagonistic.[12]
Ion Channel Panels: Interactions with ion channels are a major source of safety concerns, particularly cardiotoxicity associated with the hERG channel.[13][14][15] Regulatory agencies mandate testing against a panel of cardiac ion channels.[16]
Nuclear Receptor Panels: These ligand-activated transcription factors regulate key physiological functions, and unintended modulation can lead to endocrine disruption or other toxicities.
Data Presentation: Comparison of Broad Screening Panels
Panel Type
Common Targets
Typical Assay Format
Key Information Gained
Kinase
EGFR, SRC, ABL, CDKs, etc.
Radiometric (e.g., ³³P-ATP), Luminescence (e.g., ADP-Glo), or Cellular (e.g., NanoBRET).[8][9][17]
Percent inhibition at a fixed concentration (e.g., 1 or 10 µM); identifies potential kinase liabilities.
GPCR
Adrenergic, Dopamine, Serotonin, Opioid receptors, etc.
Radioligand Binding Assays, Functional Second Messenger Assays (Ca²⁺ flux, cAMP).[12]
Agonist or antagonist activity; identifies potential for endocrine disruption.
Tier 2: Focused Assays for Mechanistic Understanding
Any "hits" identified in the broad panel screens must be followed up with more detailed, quantitative analysis. The objective is to move from a simple percent inhibition value to a robust measure of potency, such as an IC₅₀ (for inhibition) or EC₅₀ (for activation).
Causality Behind Experimental Choices: Dose-response studies are essential to understand the concentration at which the off-target effect occurs. This potency value, when compared to the on-target potency, allows for the calculation of a selectivity index (Off-Target IC₅₀ / On-Target IC₅₀). A higher selectivity index is desirable, indicating a wider therapeutic window.
This protocol outlines a typical biochemical assay to determine the IC₅₀ of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid against a "hit" kinase identified from a broad screen.
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 100 µM down to the pM range (11 points, 1:3 dilution).
Reaction Setup: In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP at its Km concentration (to ensure accurate potency assessment).[18]
Initiate Reaction: Add the serially diluted test compound to the reaction wells. Include positive (no inhibitor) and negative (no enzyme) controls.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
Stop Reaction & Detect ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
Generate Luminescent Signal: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used by a luciferase to generate a luminescent signal. The amount of light produced is directly proportional to the amount of ADP formed and thus, the kinase activity.
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis: Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Part 3: Assessing Physiological Relevance
Demonstrating an interaction with an isolated protein is a critical step, but it does not fully predict the physiological consequence in a complex cellular or whole-organism environment. Therefore, the final phase of assessment moves into more biologically relevant systems.
Causality Behind Experimental Choices: Cellular assays are necessary to confirm that the compound can permeate the cell membrane and engage the off-target in its native environment.[17] Subsequent in vivo studies are required by regulatory bodies like the FDA to understand the compound's overall safety profile in a living organism.[19][20]
Cell-Based Assays: Hits confirmed in biochemical assays should be tested in cellular models. For example, a compound that inhibits an off-target kinase involved in cell proliferation could be tested in a cytotoxicity assay using a cell line dependent on that kinase. Cellular target engagement assays (e.g., NanoBRET™) can directly measure the binding of the compound to the off-target protein within living cells.[17]
In Vivo Toxicology Studies: Preclinical safety evaluation in animal models (typically one rodent and one non-rodent species) is a regulatory requirement.[21][22] These studies are designed to identify potential target organs for toxicity, determine if toxic effects are reversible, and establish a safe starting dose for human clinical trials.[20][23] Observations from in vitro off-target profiling can guide researchers to look for specific toxicities in these in vivo studies.
Data Presentation: Integrated Selectivity Profile of a Hypothetical Lead Compound
Target
Biochemical IC₅₀ (nM)
Cellular EC₅₀ (nM)
Selectivity Index (vs. On-Target)
Potential Clinical Implication
On-Target X
10
25
-
Therapeutic Efficacy
Off-Target Kinase A
250
600
25x
Monitor for related toxicities (e.g., skin rash).
Off-Target GPCR B
1,500
> 5,000
150x
Low risk at therapeutic concentrations.
Off-Target hERG Channel
> 30,000
> 30,000
> 3000x
Low risk of cardiotoxicity.
Conclusion
Assessing the off-target profile of a novel compound like (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is a critical, multi-step process that underpins a successful drug development program. By integrating predictive in silico tools with a tiered in vitro screening cascade and confirming findings in relevant cellular and in vivo models, researchers can build a comprehensive safety and selectivity profile. This proactive de-risking strategy not only satisfies regulatory requirements but, more importantly, enhances the likelihood of developing a safe and effective medicine. It allows for informed decisions, enabling the early termination of compounds with unfavorable profiles and the confident progression of those with a promising therapeutic window.
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A Comprehensive Guide to the Proper Disposal of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
As a Senior Application Scientist, my foremost priority is to ensure that innovative research is conducted with the highest standards of safety and environmental responsibility. The proper management of chemical waste is...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my foremost priority is to ensure that innovative research is conducted with the highest standards of safety and environmental responsibility. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and a cornerstone of a safe laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, a specialized N-benzoyl amino acid derivative. While this compound is utilized in targeted research applications, its end-of-life management requires the same meticulous attention as its synthesis and use.
The procedures outlined below are synthesized from established best practices in laboratory safety and chemical waste management. The causality behind each step is explained to empower researchers with the knowledge to handle not just this specific compound, but also other research chemicals, with confidence and care.
Hazard Assessment and Initial Classification
Before any disposal procedure begins, a thorough hazard assessment is critical. Based on its structure—an N-benzoyl derivative of the amino acid valine—(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is expected to be a solid organic compound. Structurally related chemicals often present the following hazards:
Skin Irritation: May cause irritation upon contact.[2][4]
Eye Irritation: May cause serious eye irritation.[2][4]
Given these potential risks, this compound must be treated as chemical waste. It should not be disposed of in regular trash or flushed down the sanitary sewer.[5][6][7] The primary principle is containment and transfer to a licensed waste disposal facility.
Required Personal Protective Equipment (PPE)
Handling of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid, both in its pure form and as waste, requires a standard level of laboratory PPE to prevent exposure. The rationale is to create a barrier between the researcher and the potential chemical hazard.
PPE Item
Specification
Rationale
Eye Protection
ANSI Z87.1-rated safety glasses or goggles.
Protects against accidental splashes of solutions or contact with solid dust particles.
Hand Protection
Nitrile gloves.
Provides a chemical-resistant barrier to prevent skin contact.
Body Protection
Standard laboratory coat.
Protects skin and personal clothing from contamination.
Respiratory
Use in a well-ventilated area or chemical fume hood.
Minimizes the inhalation of any fine dust particles of the solid compound.[1][4]
Step-by-Step Waste Collection and Segregation Protocol
Proper segregation at the point of generation is the most critical step in a safe waste management workflow.[8][9] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Protocol 3.1: Disposal of Solid Waste
This protocol applies to expired or unused (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid and any solid materials grossly contaminated with it (e.g., weighing paper, spill cleanup materials).
Container Selection: Obtain a designated solid chemical waste container. This container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail with a secure lid) and be in good condition, free from leaks or cracks.[5][10]
Labeling: Affix a "Hazardous Waste" label (or your institution's equivalent chemical waste label) to the container before adding any waste.[5][11] Fill out the label completely, listing "(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid" as the content. Avoid using abbreviations or chemical formulas.[5][11]
Waste Transfer: Carefully transfer the solid waste into the designated container. Minimize the generation of dust by handling the material gently.
Container Sealing: Securely close the container lid immediately after adding the waste. Containers must remain closed at all times except when waste is being added.[5][10][11]
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] This area should be away from incompatible materials and high-traffic zones.
Protocol 3.2: Disposal of Contaminated Labware
This protocol applies to disposable labware such as gloves, pipette tips, and wipes that have come into incidental contact with the chemical.
Segregation: These items should be collected in a separate, clearly labeled bag or container designated for solid chemical waste.
Containment: Place contaminated gloves, wipes, and other disposable items into a durable plastic bag within the solid waste container to prevent dispersal.
Final Disposal: The entire container is disposed of via the solid chemical waste stream as described in Protocol 3.1.
Protocol 3.3: Disposal of Empty Product Containers
Empty containers that once held (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid must be managed properly to remove residual hazards.
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water or ethanol) that can dissolve the compound. The key is to ensure no chemical residue remains.[5]
Rinsate Collection: The first rinseate is considered chemical waste and must be collected and disposed of as liquid waste (see below). Subsequent rinses may also require collection depending on local regulations.[12]
Label Defacement: Completely remove or deface the original product label to prevent confusion.[12][13]
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the appropriate recycling bin (e.g., glass or plastic).[12]
Decision-Making Workflow for Disposal
To ensure a logical and compliant disposal process, the following workflow should be followed. This diagram illustrates the decision points from waste generation to final pickup.
Caption: Disposal decision workflow for the specified chemical.
Final Disposal and Spill Management
Final Disposal
Under no circumstances should laboratory personnel attempt to transport chemical waste off-site. The final step is to arrange for professional disposal.
Scheduling Pickup: Once a waste container is nearly full (around 90%), contact your institution's EHS department to schedule a waste pickup.[11] They will ensure the waste is collected by a licensed hazardous waste disposal contractor.[8][9]
Spill Management
In the event of a small spill of solid (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid:
Alert Personnel: Notify others in the immediate area.
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
Containment: Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to prevent it from becoming airborne.
Collection: Carefully sweep or scoop the material into a designated solid chemical waste container.
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as contaminated waste.
By adhering to these systematic procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This commitment to responsible chemical handling is integral to the pursuit of scientific excellence.
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